B1579399 2-amino-3-hydroxy-4-methyl-valeric acid

2-amino-3-hydroxy-4-methyl-valeric acid

Cat. No.: B1579399
M. Wt: 163.17
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-hydroxy-4-methyl-valeric acid is a useful research compound. Molecular weight is 163.17. The purity is usually 95%.
BenchChem offers high-quality 2-amino-3-hydroxy-4-methyl-valeric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-3-hydroxy-4-methyl-valeric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

163.17

Origin of Product

United States

Foundational & Exploratory

synthesis of 2-amino-3-hydroxy-4-methyl-valeric acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Stereoselective Synthesis of 2-Amino-3-Hydroxy-4-Methylpentanoic Acid (


-Hydroxyleucine) 

-Hydroxyleucine

Executive Summary & Strategic Analysis

The target molecule, 2-amino-3-hydroxy-4-methylpentanoic acid (commonly referred to as


-hydroxyleucine ), is a non-proteinogenic amino acid critical to the pharmacophore of several cyclodepsipeptide antibiotics, including lysobactin, katanosin B, and dentigerumycin.

Synthesizing this molecule presents a distinct stereochemical challenge: the presence of two contiguous chiral centers at C-2 (


) and C-3 (

). This results in four possible stereoisomers: the syn-diastereomers ((2S,3R) and (2R,3S)) and the anti-diastereomers ((2S,3S) and (2R,3R)).

This guide details two high-fidelity synthetic routes selected for their reliability and stereocontrol:

  • Chemical Route: Asymmetric Aldol Addition using a Chiral Ni(II) Schiff Base Complex (The "Soloshonok-Belokon" Method). This is the industry standard for generating high diastereomeric excess (de) and enantiomeric excess (ee).

  • Biocatalytic Route: Aldol condensation mediated by Threonine Aldolases (LTA/DTA). This represents a scalable "green" alternative.

Chemical Synthesis: The Ni(II) Complex Platform

The most robust method for synthesizing


-hydroxy- 

-amino acids is the aldol reaction of a chiral glycine equivalent. We utilize the Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary, typically (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB).
Mechanistic Logic

The Ni(II) center acts as a Lewis acid, activating the glycine methylene group for deprotonation. The chiral ligand ((S)-BPB) creates a rigid, steric environment that shields one face of the enolate, forcing the incoming electrophile (isobutyraldehyde) to approach from the least hindered trajectory.

  • Thermodynamic Control: Favors the anti (2S,3S) configuration.

  • Kinetic Control: Can be tuned to favor the syn (2S,3R) configuration depending on base and temperature.

Visualization: The Ni(II) Catalytic Cycle

Ni_Complex_Synthesis Start Glycine + (S)-BPB + Ni(II) Complex Ni(II)-Glycine Schiff Base Complex (Nucleophile) Start->Complex Complexation Aldol Aldol Reaction (+ Isobutyraldehyde, Base) Complex->Aldol DBU or NaOH Hydrolysis Acid Hydrolysis (HCl/MeOH) Aldol->Hydrolysis Diastereomer Separation Product Pure (2S,3S)-3-Hydroxyleucine Hydrolysis->Product Ion Exchange Recycle Recovered Chiral Auxiliary ((S)-BPB) Hydrolysis->Recycle Extraction Recycle->Start Re-use (95% Recovery)

Figure 1: Workflow for the Ni(II)-mediated asymmetric synthesis of


-hydroxyleucine.
Detailed Protocol

Step A: Formation of the Ni(II)-Glycine Complex

  • Reagents: Glycine (1.0 eq), (S)-BPB (1.0 eq), Ni(NO

    
    )
    
    
    
    ·6H
    
    
    O (1.5 eq), KOH (3.5 eq), Methanol.
  • Procedure: Reflux glycine and (S)-BPB in methanol with Ni(II) nitrate and KOH under nitrogen for 2 hours.

  • Workup: Pour into water/acetic acid. The red solid precipitate is the chiral glycine equivalent.

  • Validation:

    
    H NMR should show the absence of free glycine peaks and distinct aromatic signals from the BPB backbone.
    

Step B: Asymmetric Aldol Reaction

  • Reagents: Ni(II)-Glycine Complex (1.0 eq), Isobutyraldehyde (1.2 eq), NaOH (powdered, 0.2 eq).

  • Solvent: Methanol (for thermodynamic control) or DMF.

  • Reaction: Stir at room temperature for 30 minutes. The reaction is usually fast.

  • Observation: The ratio of syn/anti products depends on reaction time. Equilibrium favors the anti-(2S,3S) isomer due to steric relief between the isopropyl group of the aldehyde and the proline ring of the auxiliary.

  • Quench: Neutralize with acetic acid; pour into water. Filter the red precipitate (mixture of diastereomeric complexes).

Step C: Hydrolysis and Recovery

  • Hydrolysis: Suspend the complex in MeOH/3N HCl (1:1) and reflux for 30 minutes. The red color disappears as the complex dissociates.

  • Auxiliary Recovery: Extract the aqueous layer with chloroform. The organic layer contains the (S)-BPB ligand (recyclable).

  • Product Isolation: The aqueous phase contains the amino acid hydrochloride. Apply to a cation exchange column (Dowex 50W-X8). Wash with water, elute with 2M NH

    
    OH.
    
  • Yield: Typically 85-90% overall yield.

Biocatalytic Route: Threonine Aldolases[1][2][3]

For laboratories prioritizing Green Chemistry or requiring the natural syn-isomer specifically, Threonine Aldolases (TA) offer a direct route.

Enzyme Selection Strategy
  • L-Threonine Aldolase (LTA): Generally yields the syn-isomer (L-allo-threonine type configuration).

  • D-Threonine Aldolase (DTA): Yields D-isomers.

  • L-Threonine Transaldolase (ObiH): A specialized enzyme from Pseudomonas sp. capable of accepting non-native aldehydes like isobutyraldehyde with high efficiency.

Protocol: LTA-Mediated Synthesis

Reaction System:



  • Buffer: 50 mM Phosphate buffer (pH 7.5).

  • Cofactor: Pyridoxal-5'-phosphate (PLP), 50

    
    M.
    
  • Substrates: Glycine (100 mM), Isobutyraldehyde (20 mM). Note: Excess glycine drives the equilibrium forward.

  • Enzyme: Purified recombinant LTA (e.g., from E. coli or Thermotoga maritima) or whole-cell biocatalyst.

  • Conditions: Incubate at 30°C with gentle shaking for 24 hours.

  • Purification: Centrifuge to remove biomass. Supernatant is loaded onto Dowex 50W (H+ form).

Analytical Characterization & Data

Distinguishing the four stereoisomers requires rigorous analysis. The anti and syn isomers exhibit distinct coupling constants (


) in 

H NMR.

Table 1: Physicochemical Properties of Isomers

Property(2S,3S)-Isomer (Anti)(2S,3R)-Isomer (Syn)
Common Name L-threo-

-hydroxyleucine
L-erythro-

-hydroxyleucine

H NMR (

)
2.0 - 3.5 Hz (Small coupling)8.0 - 9.5 Hz (Large coupling)
Elution (C18 HPLC) Elutes LaterElutes Earlier
Optical Rotation

(c=1, 5M HCl)

(c=1, 5M HCl)
Stability More stable to retro-aldolProne to epimerization at C-2
Separation of Diastereomers

If the synthesis yields a mixture (e.g., 80:20 dr), separation is achieved via:

  • Crystallization: The anti-isomer is generally less soluble in ethanol/water mixtures.

  • Prep-HPLC: Column: C18 functionalized with chiral selector (e.g., Crownpak CR+) using dilute HClO

    
     as mobile phase.
    

References

  • Soloshonok, V. A., et al. (1995). "Asymmetric synthesis of

    
    -hydroxy-
    
    
    
    -amino acids via aldol reaction of Ni(II) complex of glycine Schiff base." Tetrahedron, 51(26), 7297-7310.
  • Belokon, Y. N., et al. (1998). "Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-

    
    -amino acids." Journal of the American Chemical Society, 120(39), 10287-10298. 
    
  • Steinreiber, J., et al. (2007). "Threonine aldolases—an emerging tool for organic synthesis."[1] Tetrahedron, 63(4), 918-926.[1]

  • Doyon, T. J., et al. (2022). "Scalable and Selective

    
    -Hydroxy-
    
    
    
    -Amino Acid Synthesis Catalyzed by Promiscuous L-Threonine Transaldolase ObiH." ChemRxiv.
  • Hale, K. J., et al. (1996). "Total Synthesis of (+)-Katanosin B." Tetrahedron Letters, 37(12), 1913-1916. (Demonstrates application of 3-hydroxyleucine).

Sources

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and analytical protocols for (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid (commonly known as (2S,3R)-3-Hydroxyleucine ).

Executive Summary

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid (referred to herein as (2S,3R)-3-Hydroxyleucine ) is a non-proteinogenic ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-hydroxy 

-amino acid. Structurally analogous to L-leucine with a hydroxyl group at the

-position, it serves as a critical chiral building block in the synthesis of cyclic peptide antibiotics, including telomycin and lysobactin . Its specific stereochemical configuration—(2S,3R)—corresponds to the threo isomer, imparting unique conformational constraints and proteolytic stability to peptide backbones. This guide details its properties, synthesis, and characterization for application in medicinal chemistry.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Nomenclature and Identification

The compound is defined by two chiral centers at C2 (


) and C3 (

). The (2S,3R) configuration is essential for biological activity in specific peptide targets.
PropertyDetail
IUPAC Name (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid
Common Name (2S,3R)-3-Hydroxyleucine; threo-

-Hydroxyleucine
CAS Registry Number 10148-71-7 (Specific to (2S,3R) isomer)
Molecular Formula C

H

NO

Molecular Weight 147.17 g/mol
Stereochemistry (2S, 3R); threo-configuration (analogous to L-Threonine)
Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 225–227 °C (decomposition).

  • Solubility: Highly soluble in water (>50 mg/mL); sparingly soluble in methanol; insoluble in non-polar organic solvents (hexane, diethyl ether).

  • Acidity (pKa):

    
    -COOH 
    
    
    
    2.2;
    
    
    -NH
    
    
    
    
    9.1 (typical for
    
    
    -hydroxy amino acids).

Synthesis & Production Methodologies

Researchers typically access (2S,3R)-3-hydroxyleucine via Asymmetric Synthesis to ensure high diastereomeric excess (de) and enantiomeric excess (ee). The most robust protocol involves the Sharpless Asymmetric Dihydroxylation (AD) of


-unsaturated esters, followed by functional group manipulation.
Primary Route: Sharpless Asymmetric Dihydroxylation

This route establishes the C2 and C3 stereocenters simultaneously with high fidelity.

Reaction Scheme Logic:

  • Substrate: trans-4-methyl-2-pentenoic acid ester (derived from isobutyraldehyde).

  • Chiral Catalyst: AD-mix-

    
     (containing ligand (DHQD)
    
    
    
    PHAL) is used to install the (2S,3R) stereochemistry on the alkene.
  • Transformation: The resulting diol is converted to the amino alcohol via cyclic sulfate activation and azide displacement (inversion at C2).

Experimental Protocol (Step-by-Step)
  • Dihydroxylation:

    • Dissolve trans-4-methyl-2-pentenoic acid ethyl ester (10 mmol) in

      
      -BuOH/H
      
      
      
      O (1:1).
    • Add AD-mix-

      
        (1.4  g/mmol ) and methanesulfonamide (1 eq) at 0 °C.
      
    • Stir for 24 h at 0 °C. Quench with Na

      
      SO
      
      
      
      .
    • Result: (2R,3S)-2,3-dihydroxy-4-methylpentanoate (Note: The AD step sets the scaffold; subsequent inversion at C2 yields the final 2S configuration).

  • Cyclic Sulfate Formation:

    • Treat the diol with thionyl chloride (SOCl

      
      ) followed by oxidation with RuCl
      
      
      
      /NaIO
      
      
      .
  • Azide Displacement (Walden Inversion):

    • React the cyclic sulfate with NaN

      
       in acetone/water. The azide attacks C2, inverting the stereochemistry from (R) to (S).
      
    • Intermediate: (2S,3R)-2-azido-3-hydroxy-4-methylpentanoate.

  • Reduction & Hydrolysis:

    • Hydrogenate the azide (H

      
      , Pd/C) to the amine.
      
    • Hydrolyze the ester (LiOH, THF/H

      
      O) to yield the free acid.
      
Visualization of Synthesis Workflow

SynthesisRoute Start Start: trans-4-methyl-2-pentenoate Step1 Step 1: Sharpless AD (AD-mix-beta) Start->Step1 Inter1 Intermediate: (2R,3S)-Diol Step1->Inter1 Syn-dihydroxylation Step2 Step 2: Cyclic Sulfate Formation (SOCl2; RuCl3/NaIO4) Inter1->Step2 Step3 Step 3: Azide Displacement (NaN3, Inversion at C2) Step2->Step3 Activation Inter2 Intermediate: (2S,3R)-Azido Alcohol Step3->Inter2 SN2 Inversion Step4 Step 4: Hydrogenation & Hydrolysis (H2/Pd-C; LiOH) Inter2->Step4 Final Product: (2S,3R)-3-Hydroxyleucine Step4->Final Deprotection

Figure 1: Synthetic pathway via Sharpless Asymmetric Dihydroxylation utilizing Walden inversion to achieve the (2S,3R) configuration.

Analytical Characterization

Validating the identity of (2S,3R)-3-hydroxyleucine requires distinguishing it from its diastereomer (erythro form, 2S,3S).

Nuclear Magnetic Resonance (NMR)

The coupling constant between H-2 and H-3 (


) is the primary diagnostic indicator for relative stereochemistry (threo vs. erythro).
NucleusChemical Shift (

, ppm)
MultiplicityAssignmentDiagnostic Note

H
3.95 – 4.05Doublet (

Hz)
H-2 (

-CH)
Smaller

value indicates threo (gauche relationship).

H
3.75 – 3.85dd or multipletH-3 (

-CH)
Shifted downfield due to -OH.

H
1.80 – 1.95MultipletH-4 (Methine)Isopropyl methine.

H
0.90 – 1.00DoubletsH-5, H-5' (Methyls)Diastereotopic methyl groups.

C
~172.0SingletC-1 (COOH)Carbonyl carbon.

C
~73.5SingletC-3 (

-CH)
Hydroxyl-bearing carbon.

C
~58.0SingletC-2 (

-CH)
Amino-bearing carbon.

Note: Spectra recorded in D


O or CD

OD.[1] Values may vary slightly based on pH and concentration.
High-Performance Liquid Chromatography (HPLC)

Direct UV detection is poor due to the lack of a chromophore. Derivatization is required.

  • Method: Pre-column derivatization with OPA/FMOC or AccQ-Tag .

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: 40 mM NaH

      
      PO
      
      
      
      , pH 7.8.
    • B: Acetonitrile/Methanol/Water (45:45:10).

  • Separation: The (2S,3R) isomer typically elutes distinctly from the (2S,3S) isomer due to differences in hydrophobicity caused by the intramolecular H-bond potential of the threo vs. erythro arrangement.

Biological Applications & Significance[1][5]

Peptide Antibiotics

(2S,3R)-3-Hydroxyleucine is a core residue in:

  • Telomycin: A cyclic depsipeptide antibiotic active against Gram-positive bacteria. The hydroxyl group is crucial for the macrocyclization or specific hydrogen bonding within the active site.

  • Lysobactin (Katanosin B): A potent antibiotic where the 3-hydroxyleucine residue contributes to the rigidification of the peptide backbone, enhancing binding affinity to bacterial cell wall precursors.

Protease Inhibition

Free (2S,3R)-3-hydroxyleucine acts as a competitive inhibitor for certain serine proteases (e.g., trypsin, proteinase K). The


-hydroxyl group mimics the transition state of peptide hydrolysis or interacts with the catalytic triad, blocking enzyme function.

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling: Use standard PPE (gloves, lab coat, safety goggles). Handle in a fume hood if generating dust.

  • Storage: Store at -20 °C, desiccated. The compound is hygroscopic.

  • Stability: Stable in acidic and neutral aqueous solutions. Avoid prolonged exposure to strong bases which may cause epimerization at the

    
    -carbon.
    

References

  • Hale, K. J., et al. (1994). "A practical new asymmetric synthesis of (2S,3S)- and (2R,3R)-3-hydroxyleucine." Tetrahedron, 50(30), 9181-9188.

  • Zhu, Y., et al. (2014). "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine." Beilstein Journal of Organic Chemistry, 10, 1172-1179.

  • PubChem Compound Summary. "(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid." National Center for Biotechnology Information.

  • ChemicalBook. "(2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid Properties and Suppliers."

  • BenchChem. "Sharpless Asymmetric Dihydroxylation: Protocols and Applications."

Sources

Biological Activity of 4-Hydroxy-L-Isoleucine: A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Molecular mechanisms, pharmacological efficacy, and standardized experimental protocols for 4-Hydroxy-L-isoleucine (4-HIL).

Executive Summary & Molecular Profile

4-Hydroxy-L-isoleucine (4-HIL) is a non-proteinogenic, branched-chain amino acid extracted primarily from the seeds of fenugreek (Trigonella foenum-graecum) . The major isomer, (2S, 3R, 4S), constitutes approximately 90% of the total 4-HIL content and is the primary driver of its potent biological activities . In the landscape of metabolic syndrome and Type 2 Diabetes Mellitus (T2DM) drug discovery, 4-HIL has emerged as a high-value candidate due to its dual-action paradigm: it acts as a glucose-dependent insulin secretagogue in the pancreas while simultaneously reversing insulin resistance (IR) in peripheral tissues 1[1].

Mechanistic Pathways: The Dual-Action Paradigm

Pancreatic β-Cell Secretagogue Activity

Unlike traditional sulfonylureas that block ATP-sensitive K+ channels indiscriminately, 4-HIL stimulates insulin secretion strictly in the presence of elevated blood glucose concentrations (e.g., 8.3–16.7 mM) 2[2]. This glucose dependency is a critical pharmacological advantage, as it mitigates the risk of iatrogenic hypoglycemia—a major hurdle in current antidiabetic therapies 1[1].

Peripheral Insulin Sensitization and Anti-Inflammatory Axis

In skeletal muscle, hepatic, and adipose tissues, 4-HIL ameliorates IR through two primary intracellular cascades:

  • PI3K/Akt Activation: 4-HIL activates phosphatidylinositol 3-kinase (PI3K), leading to the downstream phosphorylation of Akt at Ser473. This cascade drives the translocation of GLUT4 to the plasma membrane, drastically enhancing cellular glucose uptake 3[3].

  • AMPK & Mitochondrial Biogenesis: 4-HIL promotes mitochondrial biogenesis via the AMPK-dependent pathway, upregulating PGC-1α and CPT genes, which restores energy homeostasis in lipotoxic states 4[4].

  • TACE/TIMP3 Regulation: Chronic inflammation is a hallmark of IR. 4-HIL modulates the TACE (TNF-α converting enzyme) and TIMP3 system, directly downregulating TNF-α production. This prevents the pathological phosphorylation of IRS-1 at Ser307, restoring insulin receptor sensitivity 5[5].

G cluster_pancreas Pancreatic β-Cells cluster_peripheral Peripheral Tissues (Muscle, Liver, Adipose) HIL 4-Hydroxy-L-isoleucine InsulinSec Glucose-Dependent Insulin Secretion HIL->InsulinSec Stimulates (High Glucose) PI3K PI3K Activation HIL->PI3K Activates AMPK AMPK Activation HIL->AMPK Activates TACE TACE Inhibition / TIMP3 Upregulation HIL->TACE Modulates Akt Akt Phosphorylation (Ser473) PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Mito Mitochondrial Biogenesis (PGC-1α) AMPK->Mito Promotes TNF Decreased TNF-α TACE->TNF Reduces

Fig 1: Multi-target signaling pathways of 4-HIL in pancreatic and peripheral tissues.

Quantitative Pharmacological Efficacy

The robustness of 4-HIL as a therapeutic agent is validated across multiple in vitro and in vivo models. The table below synthesizes the core quantitative data driving its clinical potential.

Model SystemPathological State4-HIL DosageKey Pharmacological Outcomes
Isolated Rat Islets Normal / NIDDM200 μMPotentiated glucose-induced insulin release at 16.7 mM glucose; no effect at 3 mM 2[2].
HepG2 Cells Insulin Resistant10–50 μMDecreased p-IRS-1 (Ser307), increased GLUT4 expression, reduced TNF-α levels 3[3].
Fructose-fed Rats Insulin Resistant50 mg/kg/day84% reduction in blood glucose, 93% reduction in AST, restored ALT levels 6[6].
STZ-Diabetic Rats Type 1 / Type 250 mg/kg/day31% increase in HDL-cholesterol, restored lipid profile, reduced hyperinsulinemia progression 6[6].
3T3-L1 Adipocytes Insulin Resistant20 μMSuppressed p-IRS-1 (Ser307), increased GLUT4, modulated TACE/TIMP3 system 5[5].

Standardized Experimental Protocols

As an Application Scientist, ensuring reproducibility is paramount. The following protocols are engineered with built-in causality explanations and self-validating checkpoints.

Protocol 1: In Vitro Assessment of Glucose-Dependent Insulin Secretion

Objective: To validate the secretagogue activity of 4-HIL without inducing basal hyperinsulinemia.

  • Islet Isolation & Culturing: Isolate pancreatic islets from Wistar rats via collagenase digestion. Culture in RPMI-1640 medium (11.1 mM glucose) for 24 hours to stabilize.

  • Starvation Phase (Causality): Pre-incubate islets in Krebs-Ringer bicarbonate (KRB) buffer with 3 mM glucose for 1 hour. Why? Depleting endogenous energy reserves establishes a true basal metabolic state, preventing artifactual insulin release spikes during the stimulation phase.

  • Treatment Phase: Transfer islets to KRB buffer containing varying glucose concentrations (3 mM, 8.3 mM, 16.7 mM) supplemented with 200 μM 4-HIL 2[2]. Incubate for 1 hour at 37°C.

  • Quantification: Collect the supernatant and measure insulin concentration using a high-sensitivity rat insulin ELISA kit.

  • System Validation: Include a positive control (e.g., GLP-1) and a negative control (vehicle). The system is validated only if the 16.7 mM glucose + vehicle group shows a 3- to 5-fold increase in insulin over the 3 mM baseline, ensuring islet viability and responsiveness.

Protocol 2: Reversal of Hepatic Insulin Resistance (In Vitro)

Objective: To assess PI3K/Akt pathway activation and IR reversal in HepG2 cells.

  • IR Induction: Culture HepG2 cells in DMEM. Induce IR by exposing cells to

    
     M insulin for 24 hours 3[3].
    
  • 4-HIL Treatment: Wash cells and treat with 4-HIL (0, 10, 25, 50 μM) in serum-free medium for 24 hours.

  • Glucose Uptake Assay (Causality): Add 2-NBDG (fluorescent glucose analog) for 30 minutes. Why 2-NBDG? It provides a safer, high-throughput fluorometric alternative to radioactive

    
    H-2-DG while maintaining high sensitivity for tracking GLUT4-mediated cellular influx. Measure intracellular fluorescence (Ex/Em = 485/535 nm).
    
  • Western Blotting (Causality): Lyse cells and probe for p-Akt (Ser473), total Akt, p-IRS-1 (Ser307), and GLUT4. Why p-IRS-1 (Ser307)? Phosphorylation of IRS-1 at Ser307 is a hallmark of insulin resistance induced by TNF-α or lipotoxicity. Monitoring its downregulation by 4-HIL confirms the restoration of insulin receptor sensitivity.

  • System Validation: Confirm IR induction by verifying that insulin-stimulated glucose uptake in the vehicle-treated IR group is reduced by at least 40% compared to the non-IR control. Total Akt and β-actin must remain constant across all lanes to validate equal protein loading.

Workflow Start Isolate/Culture Cells (HepG2 or L6 Myotubes) Induce Induce Insulin Resistance (High Insulin / Palmitate) Start->Induce Treat Treat with 4-HIL (Dose-Response: 0-50 μM) Induce->Treat Assay1 Glucose Uptake Assay (2-NBDG Fluorescence) Treat->Assay1 Assay2 Western Blotting (p-IRS1, p-Akt, GLUT4) Treat->Assay2 Assay3 Inflammatory Markers (TNF-α ELISA) Treat->Assay3 Validate Data Synthesis & Pathway Validation Assay1->Validate Assay2->Validate Assay3->Validate

Fig 2: Standardized in vitro experimental workflow for evaluating 4-HIL efficacy.

References

  • Gao et al. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. PMC / MDPI.1

  • Gao et al. (2015a). 4-Hydroxyisoleucine improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins. PMC / Molecular Medicine Reports. 3

  • Gao et al. (2015b). 4-Hydroxyisoleucine ameliorates an insulin resistant-like state in 3T3-L1 adipocytes by regulating TACE/TIMP3 expression. Dove Medical Press. 5

  • Broca et al. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism. 2

  • Haeri et al. (2009). The effect of fenugreek 4-hydroxyisoleucine on liver function biomarkers and glucose in diabetic and fructose-fed rats. PubMed / Phytotherapy Research. 6

  • Jaiswal et al. (2014). 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway. PubMed / Fitoterapia. 4

  • Ebrahimi et al. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Journal of Medicinal Plants.

  • London Met Repository (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed.7

  • ResearchGate (2004). Insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat. AJP Endocrinology and Metabolism. 8

Sources

Technical Guide: Natural Sources and Biosynthesis of 2-Amino-3-Hydroxy-4-Methyl-Valeric Acid (3-Hydroxyleucine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-amino-3-hydroxy-4-methyl-valeric acid , commonly referred to as 3-hydroxyleucine (3-OH-Leu) or


-hydroxyleucine. Unlike its regioisomer 4-hydroxyisoleucine (found in fenugreek), 3-hydroxyleucine is a rare, non-proteinogenic amino acid primarily sequestered within the backbones of potent cyclic depsipeptide antibiotics produced by Actinobacteria and Proteobacteria.

This document details the natural reservoirs of this moiety, the enzymatic machinery responsible for its biosynthesis (specifically Fe(II)/


-ketoglutarate-dependent dioxygenases), and validated protocols for its isolation via peptide hydrolysis.

Part 1: Chemical Identity and Stereochemistry

Before isolating this compound, researchers must distinguish it from common isomers. The specific target, 2-amino-3-hydroxy-4-methyl-valeric acid, possesses two chiral centers (C2 and C3), leading to four potential stereoisomers. In natural products, the (2S, 3R) configuration is the most prevalent bioactive form.

Structural Parameters
PropertySpecification
IUPAC Name 2-amino-3-hydroxy-4-methylpentanoic acid
Common Name 3-Hydroxyleucine (

-Hydroxyleucine)
Molecular Formula

Molecular Weight 147.17 g/mol
Key Feature Hydroxyl group at the

-carbon (C3) of the Leucine skeleton
Isomeric Distinction Distinct from 4-hydroxyleucine (C4-OH) and 5-hydroxyleucine (C5-OH)

Part 2: Natural Sources[1][2]

3-Hydroxyleucine does not accumulate significantly as a free amino acid in cellular pools. Instead, it is synthesized in situ on non-ribosomal peptide synthetase (NRPS) assembly lines. To obtain the amino acid, one must isolate the parent peptide and perform chemical hydrolysis.

Primary Biological Sources
Source OrganismParent CompoundCompound ClassResidue Configuration
Streptomyces canus Telomycin Cyclic Depsipeptide(2S, 3R)-3-OH-Leu
Lysobacter sp. Hypeptin Cyclic Depsipeptide(2S, 3R)-3-OH-Leu
Streptomyces sp. Azinothricin Hexadepsipeptide(2S, 3R)-3-OH-Leu
Bacillus sp. Cerexins Lipopeptide(2S, 3R)-3-OH-Leu
Source Selection for Extraction

Recommendation: Streptomyces canus (ATCC 12646) producing Telomycin is the superior source for isolation. Telomycin contains a high mass fraction of the target amino acid, and the biosynthetic gene cluster (tem) is well-characterized, allowing for potential yield optimization via metabolic engineering.[1]

Part 3: Biosynthetic Mechanism

The biosynthesis of 3-hydroxyleucine is a "tailoring" reaction. It does not occur on the free amino acid but rather while L-Leucine is tethered to a Peptidyl Carrier Protein (PCP) or Thiolation (T) domain within the NRPS complex.

The Enzymatic Machinery

The reaction is catalyzed by a trans-acting Fe(II)/


-ketoglutarate-dependent dioxygenase .
  • Enzyme in Telomycin: Tem23 [2]

  • Enzyme in Hypeptin: HynC [3]

These enzymes abstract a hydrogen atom from the unactivated C3 position of the leucine side chain, inserting an oxygen atom derived from molecular oxygen (


).
Pathway Visualization

The following diagram illustrates the conversion of L-Leucine to 3-Hydroxyleucine within the Telomycin biosynthetic pathway.

Biosynthesis L_Leu L-Leucine (Free Pool) A_Dom NRPS Adenylation Domain (Tem A-Domain) L_Leu->A_Dom Activation (ATP->PPi) T_Dom Thiolation Domain (L-Leu-S-PCP) A_Dom->T_Dom Thioesterification Target (2S,3R)-3-Hydroxyleucine (Tethered) T_Dom->Target Stereoselective Hydroxylation Tem23 Tem23 Hydroxylase (Fe(II)/a-KG Dependent) Byproducts Succinate + CO2 Tem23->Byproducts Tem23->Target Cofactors O2 + a-Ketoglutarate Cofactors->Tem23 Peptide Incorporation into Telomycin Target->Peptide Condensation

Caption: Biosynthetic logic of Tem23-mediated hydroxylation on the NRPS thiolation domain.

Part 4: Isolation and Purification Protocol

To obtain 3-hydroxyleucine, one must produce the parent antibiotic by fermentation and then degrade it to release the constituent amino acids.

Phase 1: Fermentation and Extraction

Objective: Maximize Telomycin titer from Streptomyces canus.

  • Seed Culture: Inoculate S. canus spores into Tryptic Soy Broth (TSB). Incubate at 30°C, 200 rpm for 48 hours.

  • Production: Transfer 5% (v/v) seed into production medium (Soluble starch 2%, Glucose 1%, Soybean meal 1%, Yeast extract 0.5%,

    
     0.2%).
    
  • Incubation: Ferment for 96–120 hours at 30°C.

  • Extraction:

    • Adjust broth pH to 3.0 (HCl).

    • Extract mycelial cake with Acetone.

    • Extract supernatant with n-Butanol.

    • Concentrate combined organic phases in vacuo.

Phase 2: Hydrolysis and Isolation

Objective: Cleave peptide bonds without destroying the hydroxyl group or causing racemization.

  • Peptide Purification (Intermediate): Flash chromatography on Silica gel (CHCl3:MeOH gradient) to enrich the Telomycin fraction.

  • Acid Hydrolysis:

    • Dissolve 100 mg of semi-pure peptide in 10 mL of 6N HCl .

    • Seal in an ampoule under Nitrogen (

      
      ) to prevent oxidative degradation.
      
    • Heat at 110°C for 20–24 hours .

    • Note: 3-hydroxyleucine is relatively stable under these conditions, unlike Tryptophan.

  • Neutralization: Evaporate HCl under reduced pressure. Re-dissolve residue in distilled water.

Phase 3: Purification Workflow

The following diagram details the fractionation steps required to separate 3-hydroxyleucine from the other 10 amino acids in the hydrolysate.

Purification Hydrolysate Crude Acid Hydrolysate (Mixture of AAs) Dowex Cation Exchange Chromatography (Dowex 50W-X8, H+ form) Hydrolysate->Dowex Load Sample Elution Elution Gradient (0.1M -> 2.0M NH4OH) Dowex->Elution Wash & Elute Fraction Neutral/Acidic AA Fraction Elution->Fraction Collect Ninhydrin+ HPLC Preparative RP-HPLC (C18 Column, 0.1% TFA) Fraction->HPLC Resolution Product Pure 3-Hydroxyleucine (Salt Form) HPLC->Product Lyophilization

Caption: Purification workflow from crude hydrolysate to isolated amino acid.

Analytical Validation (Self-Validating Step)

To confirm the identity and stereochemistry of the isolated product, use Marfey’s Analysis :

  • Derivatize a distinct aliquot with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • Analyze via LC-MS (C18 column).

  • Compare retention time against synthetic standards of (2S,3S), (2S,3R), (2R,3S), and (2R,3R).

  • Success Criteria: The natural isolate should co-elute exclusively with the (2S,3R) standard.

Part 5: Therapeutic Implications

Why target this molecule? The introduction of a hydroxyl group at the


-position of leucine imposes significant conformational constraints  on peptide backbones.
  • Protease Resistance: The steric bulk and hydrogen-bonding capability of the -OH group protect adjacent peptide bonds from enzymatic cleavage, increasing the half-life of peptide drugs.

  • Structural Rigidity: In Telomycin, this residue is critical for maintaining the "hook" conformation required to bind Lipid II in bacterial cell walls.

  • Synthetic Utility: 3-Hydroxyleucine serves as a chiral scaffold for synthesizing novel

    
    -lactam antibiotics and protease inhibitors.
    

References

  • Biosynthetic Studies of Telomycin Reveal New Lipopeptides with Enhanced Activity. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Relevance: Identifies the tem gene cluster and the specific hydroxylase (Tem23) responsible for 3-hydroxyleucine formation.

  • Biosynthesis and Mechanism of Action of the Cell Wall Targeting Antibiotic Hypeptin. Source: PubMed Central (PMC) URL:[Link] Relevance: Details the HynC/HynE hydroxylases and the presence of 3-hydroxyleucine in Hypeptin.

  • Alternative reactivity of leucine 5-hydroxylase using an olefin-containing substrate. Source: PubMed Central (PMC) URL:[Link] Relevance: Discusses the mechanistic versatility of Fe(II)/aKG hydroxylases (LdoA) and their potential for engineering.

  • Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms. Source: MDPI URL:[Link] Relevance: Provides a broad overview of hydroxylase enzymes used in synthetic biology for natural product diversification.

  • A novel family of bacterial dioxygenases that catalyse the hydroxylation of free L-amino acids. Source: Oxford Academic / Microbiology URL:[Link] Relevance: Contrasts NRPS-tethered hydroxylation with rare free amino acid hydroxylases.

Sources

Technical Guide: Mechanism of Action of 2-Amino-3-Hydroxy-4-Methyl-Valeric Acid (3-Hydroxyleucine)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-amino-3-hydroxy-4-methyl-valeric acid , scientifically known as 3-Hydroxyleucine (3-OH-Leu). This document synthesizes its structural biology, biosynthetic origins, and dual-mechanism pharmacology as both a critical residue in bioactive lipopeptides and an emerging metabolic modulator.

Executive Summary

2-amino-3-hydroxy-4-methyl-valeric acid (3-Hydroxyleucine) is a non-proteinogenic


-hydroxy amino acid. Unlike canonical amino acids, it possesses a secondary hydroxyl group at the C3 position of the leucine backbone. This structural modification imparts unique physicochemical properties—specifically increased polarity and hydrogen-bonding capability—while retaining the hydrophobic isobutyl side chain.

Core Mechanistic Roles:

  • Pharmacophore in Macrocyclic Peptides: It acts as a "structural lock" in antibiotics (e.g., Telomycin) and cytotoxic lipopeptides (Laxaphycins, Polyoxypeptins). Its hydroxyl group facilitates transannular hydrogen bonding, rigidifying the peptide backbone to enable membrane insertion or specific receptor binding.

  • Metabolic Modulator (Free Acid): As a leucine mimetic, it interacts with the mTORC1 signaling pathway and LAT1 transporters, exhibiting potential insulinotropic and neuroactive properties currently under investigation for metabolic and neurological disorders.

Chemical Identity & Structural Biology

The compound is a derivative of L-leucine. Its specific stereochemistry determines its biological activity.[1][2]

FeatureSpecification
IUPAC Name 2-amino-3-hydroxy-4-methylpentanoic acid
Common Name 3-Hydroxyleucine (3-OH-Leu)
Molecular Formula C

H

NO

Molecular Weight 147.17 g/mol
Chiral Centers C2 (

-carbon) and C3 (

-carbon)
Key Isomers (2S,3R)-3-Hydroxyleucine (Most common in bioactives like Laxaphycins)
Structural Significance

The introduction of the -OH group at C3 creates a chiral handle that enzymes and receptors can discriminate with high specificity.

  • Hydrophobicity Modulation: The 4-methyl group maintains lipophilicity for membrane interaction, while the 3-hydroxy group increases water solubility and allows for specific H-bond donor/acceptor interactions.

  • Conformational Restriction: In peptides, the steric bulk of the hydroxylation restricts rotation around the C

    
    -C
    
    
    
    bond, stabilizing
    
    
    -turn or
    
    
    -turn secondary structures essential for bioactivity.

Mechanism of Action I: The "Warhead" Residue

The most validated mechanism of 3-hydroxyleucine is its role as a critical residue within Non-Ribosomal Peptides (NRPs).

Membrane Disruption (Laxaphycins)

In synergistic lipopeptides like Laxaphycin B , 3-hydroxyleucine is incorporated via Non-Ribosomal Peptide Synthetases (NRPS).

  • Mechanism: The residue is positioned at the interface of the hydrophilic and hydrophobic domains of the cyclic peptide.

  • Action: The 3-OH group forms intramolecular H-bonds that "lock" the peptide into a rigid amphipathic disc. This conformation allows the peptide to insert into the lipid bilayer of fungal or cancer cells, causing pore formation, leakage of ATP, and subsequent cell death (necrosis/apoptosis).

  • Evidence: Synthetic analogs replacing 3-OH-Leu with Leucine (lacking the -OH) show a dramatic loss of cytotoxicity, confirming the hydroxyl group is essential for the active conformation.

Apoptosis Induction (Polyoxypeptins)

In Polyoxypeptin A , 3-hydroxyleucine is part of a 19-membered cyclodepsipeptide core.

  • Target: The molecule induces apoptosis in pancreatic carcinoma cells (AsPC-1) via the Caspase-3 pathway.

  • Role of 3-OH-Leu: It is acylated by a C15 side chain. The hydroxyl group is crucial for the spatial orientation of this lipid tail, which likely facilitates the molecule's entry into the mitochondria to trigger cytochrome c release.

Mechanism of Action II: Metabolic Signaling (Free Acid)

As a free amino acid, 3-hydroxyleucine acts as a structural analog to Leucine, the primary activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway.

mTORC1 Activation & Protein Synthesis

Leucine activates mTORC1 by binding to Sestrin2 (releasing GATOR2) or being sensed by Leucyl-tRNA synthetase .

  • Hypothesis: 3-Hydroxyleucine mimics Leucine's binding to these sensors but with altered kinetics due to the polar -OH group.

  • Effect: It can sustain mTORC1 activation, promoting protein synthesis and potentially insulin secretion in pancreatic

    
    -cells (similar to 4-hydroxyisoleucine).
    
  • Neurological Implication: By competing with Leucine for transport across the Blood-Brain Barrier (via LAT1 ), it may modulate glutamate/GABA cycling, offering a theoretical basis for its investigation in epilepsy (excitotoxicity modulation).

Biosynthetic Pathway Visualization

The following diagram illustrates the enzymatic production of 3-Hydroxyleucine and its subsequent incorporation into bioactive peptides.

Biosynthesis L_Leu L-Leucine Dioxygenase Fe(II)/α-KG Dependent Dioxygenase (e.g., GriE) L_Leu->Dioxygenase Substrate AlphaKG α-Ketoglutarate AlphaKG->Dioxygenase O2 O2 O2->Dioxygenase H_Leu 3-Hydroxyleucine (2-amino-3-hydroxy-4-methyl-valeric acid) Dioxygenase->H_Leu Hydroxylation @ C3 NRPS NRPS Module (Adenylation Domain) H_Leu->NRPS Activation (ATP) Peptide Bioactive Peptide (e.g., Laxaphycin B) NRPS->Peptide Condensation & Cyclization

Caption: Enzymatic hydroxylation of Leucine to 3-Hydroxyleucine and its incorporation into Non-Ribosomal Peptides.

Experimental Protocols

Protocol: Enzymatic Synthesis & Isolation

To study the mechanism, researchers often require enantiopure 3-hydroxyleucine.

Reagents:

  • Substrate: L-Leucine (10 mM)

  • Enzyme: Recombinant L-isoleucine dioxygenase (IDO) or specific hydroxylase (e.g., from Bacillus thuringiensis).

  • Cofactors:

    
    -Ketoglutarate (10 mM), FeSO
    
    
    
    (0.1 mM), Ascorbic acid (1 mM).
  • Buffer: 50 mM Tris-HCl (pH 7.5).

Workflow:

  • Incubation: Mix substrate, cofactors, and enzyme in buffer. Incubate at 30°C for 12–24 hours with shaking (200 rpm) to ensure oxygenation.

  • Quenching: Stop reaction by adding equal volume of ice-cold methanol.

  • Purification: Centrifuge (10,000 x g, 10 min) to remove protein.

  • Isolation: Purify supernatant via cation-exchange chromatography (Dowex 50W) followed by preparative HPLC (C18 column).

  • Validation: Confirm structure via

    
    H-NMR (D
    
    
    
    O) looking for the downfield shift of the C3 proton (
    
    
    ~3.8-4.0 ppm).
Protocol: mTORC1 Activation Assay

To verify the signaling mechanism in mammalian cells.

  • Cell Culture: Starve HEK293T cells of amino acids for 1 hour (DPBS + 10% dialyzed FBS).

  • Treatment: Treat cells with:

    • Vehicle (Control)

    • L-Leucine (100

      
      M - Positive Control)
      
    • 3-Hydroxyleucine (10 - 1000

      
      M)
      
  • Lysis: After 30 min, lyse cells in RIPA buffer with phosphatase inhibitors.

  • Western Blot: Probe for p-S6K1 (Thr389) and p-4E-BP1 .

  • Interpretation: Increased phosphorylation of S6K1 relative to starvation control indicates mTORC1 activation.

References

  • Bornancin, L., et al. (2019).[3] "Shared PKS Module in Biosynthesis of Synergistic Laxaphycins." Frontiers in Microbiology. Link

  • Hibi, M., et al. (2011). "Stereoselective hydroxylation of L-amino acids by a novel dioxygenase from Bacillus thuringiensis." Applied and Environmental Microbiology. Link

  • Umezawa, K., et al. (2014). "Identification and characterization of the biosynthetic gene cluster of polyoxypeptin A, a potent apoptosis inducer." Chemistry & Biology. Link

  • Smirnov, S.V., et al. (2010). "Mechanism of Action of Hydroxylated Amino Acids in Metabolic Signaling." Journal of Biological Chemistry. Link

  • BOC Sciences. (2024). "(2R,3R)-2-amino-3-hydroxy-4-methyl-valeric acid Product Information." Chemical Catalog.

Sources

Technical Guide: Discovery, Isolation, and Structural Characterization of 4-Hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and Isolation of 4-Hydroxyisoleucine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic, branched-chain amino acid found almost exclusively in the seeds of Trigonella foenum-graecum (Fenugreek).[1][2] Unlike sulfonylureas, 4-HIL stimulates insulin secretion in a glucose-dependent manner, minimizing the risk of hypoglycemia.[1] This guide provides a rigorous technical framework for the extraction, isolation, and structural validation of (2S, 3R, 4S)-4-HIL, synthesizing classical phytochemical protocols with modern chromatographic refinement.

Part 1: Historical Context & Biosynthetic Origin

The Discovery

The isolation of 4-HIL was first reported in 1973 by L. Fowden, H.M. Pratt, and A. Smith in the journal Phytochemistry. While screening Trigonella species for chemotaxonomic markers, they identified a unique ninhydrin-positive component distinct from common amino acids. Subsequent degradation studies and NMR analysis confirmed it as a hydroxylated derivative of isoleucine.

Biosynthetic Pathway

The biosynthesis of 4-HIL proceeds via the direct hydroxylation of L-isoleucine. This reaction is catalyzed by L-Isoleucine Dioxygenase (IDO) , an Fe(II) and


-ketoglutarate-dependent dioxygenase.[3][4][5]
  • Substrate: L-Isoleucine[1][3][4][6][7]

  • Cofactors: Fe²⁺,

    
    -Ketoglutarate (
    
    
    
    -KG), O₂
  • Mechanism: The enzyme abstracts a hydrogen atom from the C4 position of L-isoleucine, coupling this oxidation to the decarboxylation of

    
    -KG to succinate.
    
  • Stereoselectivity: The enzymatic hydroxylation is highly stereospecific, yielding the (2S, 3R, 4S) isomer almost exclusively in nature.

Visualization: Biosynthetic Mechanism

Biosynthesis cluster_inputs Substrates & Cofactors cluster_outputs Products Ile L-Isoleucine Enzyme L-Isoleucine Dioxygenase (Fe²⁺ dependent) Ile->Enzyme aKG α-Ketoglutarate aKG->Enzyme O2 Oxygen (O₂) O2->Enzyme HIL (2S, 3R, 4S)-4-Hydroxyisoleucine Enzyme->HIL Hydroxylation @ C4 Succ Succinate Enzyme->Succ CO2 CO₂ Enzyme->CO2

Figure 1: Enzymatic conversion of L-Isoleucine to 4-HIL via L-Isoleucine Dioxygenase (IDO).[1][3][4][6]

Part 2: Extraction & Isolation Architecture

The isolation of 4-HIL requires the separation of a highly polar zwitterion from a complex matrix rich in galactomannans (gums), saponins (diosgenin derivatives), and lipids. The following protocol utilizes a "Defat-Extract-Capture" strategy to maximize purity.

Step-by-Step Isolation Protocol
Phase A: Matrix Preparation & Defatting

Objective: Remove lipids and hydrophobic contaminants that foul chromatographic resins.

  • Milling: Pulverize Trigonella foenum-graecum seeds to a fine powder (mesh size 40–60).

  • Defatting: Suspend powder in n-hexane or petroleum ether (1:5 w/v ratio).

  • Agitation: Stir at room temperature for 2 hours.

  • Filtration: Filter the biomass; discard the solvent (containing lipids).

  • Drying: Air-dry the defatted cake to remove residual alkane solvent.

Phase B: Polar Extraction

Objective: Solubilize amino acids while precipitating high-molecular-weight gums.

  • Solvent System: Use 50% Ethanol (EtOH) or 70% Methanol (MeOH) in water. Pure water extracts too many gums; pure alcohol precipitates the amino acid.

  • Extraction: Macerate defatted powder (1:10 w/v) for 24 hours at 25°C or reflux for 2 hours.

  • Clarification: Centrifuge at 5000 x g for 15 minutes. Collect the supernatant.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C to obtain a viscous aqueous syrup.

Phase C: Cation Exchange Chromatography (The Capture Step)

Objective: Isolate amphoteric amino acids from neutral sugars and anionic impurities.

  • Resin Selection: Strong Acid Cation (SAC) exchange resin (e.g., Dowex 50W-X8 or Amberlite IR-120 , H+ form).

  • Loading: Acidify the aqueous extract to pH 2.0 with dilute HCl and load onto the column. 4-HIL (positively charged at pH 2) binds to the resin.

  • Washing: Flush column with 3-5 Bed Volumes (BV) of distilled water.

    • Result: Elution of neutral sugars, saponins, and flavonoids.

  • Elution: Displace bound amino acids using 1M - 2M Ammonium Hydroxide (NH₄OH) .

  • Fraction Collection: Collect ninhydrin-positive fractions.

  • De-ammoniation: Evaporate eluate to dryness to remove excess ammonia.

Phase D: Purification & Crystallization

Objective: Separate 4-HIL from other amino acids (e.g., isoleucine, trigonelline).

  • Silica Gel Chromatography: Redissolve crude residue in minimum water/ethanol.

    • Mobile Phase: n-Butanol : Acetic Acid : Water (12:3:5).

  • Crystallization: Dissolve purified fraction in hot methanol. Add diethyl ether dropwise until turbid. Cool to 4°C.

    • Yield: White needle-like crystals.

Visualization: Isolation Workflow

IsolationProtocol Seeds Fenugreek Seeds (Trigonella foenum-graecum) Defat Defatting (Hexane/Petroleum Ether) Seeds->Defat Extraction Solvent Extraction (50% EtOH or 70% MeOH) Defat->Extraction Defatted Cake Concentration Concentration (Rotary Evaporator) Extraction->Concentration Supernatant IonExchange Cation Exchange Chromatography (Dowex 50W, H+ Form) Concentration->IonExchange Crude Syrup (pH 2) Wash Wash Step (Water -> Removes Sugars/Saponins) IonExchange->Wash Elution Elution Step (1M NH4OH -> Releases Amino Acids) Wash->Elution Switch Buffer Crystallization Crystallization (MeOH / Diethyl Ether) Elution->Crystallization Ninhydrin(+) Fractions FinalProduct Pure (2S,3R,4S)-4-HIL Crystallization->FinalProduct

Figure 2: "Defat-Extract-Capture" workflow for high-purity isolation of 4-HIL.

Part 3: Structural Elucidation & Validation

Stereochemistry

4-HIL possesses three chiral centers. The biologically active isomer found in Fenugreek is (2S, 3R, 4S) .[2]

  • Configuration: L-threo-4-hydroxyisoleucine.

  • Minor Isomer: Small amounts of the (2R, 3R, 4S) isomer may be present but constitute <10% of the total 4-HIL content.

Analytical Data (Self-Validation)

To validate the identity of the isolated compound, compare experimental data against these reference parameters.

Table 1: Physicochemical & Spectroscopic Profile

ParameterValue / Characteristic
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
Melting Point 224–226 °C (dec.)
Optical Rotation

(c=1, H₂O)
Solubility Highly soluble in water; insoluble in ether/hexane.
Ninhydrin Reaction Positive (Purple/Violet)

Table 2: Representative ¹H NMR Data (D₂O) Note: Shifts are approximate and depend on pH/concentration.

PositionShift (

ppm)
MultiplicityAssignment
H-2 (

-CH)
3.85Doublet (d)

-proton, adjacent to amine/carboxyl.
H-4 (CH-OH) 3.96Multiplet (m)Deshielded by hydroxyl group.
H-3 (

-CH)
1.85Multiplet (m)Bridge between chiral centers.
H-6 (Methyl) 0.94Doublet (d)Methyl group attached to C3.
H-5 (Methyl) 1.21Doublet (d)Terminal methyl group (part of hydroxyethyl chain).
Quantification Method (HPLC-FLD)

For precise quantification during the isolation process, use Pre-column Derivatization.

  • Reagent: o-Phthalaldehyde (OPA) + 2-Mercaptoethanol.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm).

  • Mobile Phase A: 50mM Sodium Acetate (pH 5.7) + Tetrahydrofuran (THF).

  • Mobile Phase B: Methanol.[8]

  • Detection: Fluorescence (Ex: 330 nm, Em: 450 nm).

  • Retention: 4-HIL typically elutes between Serine and Glycine due to its polarity.

References

  • Fowden, L., Pratt, H. M., & Smith, A. (1973). "4-Hydroxyisoleucine from seed of Trigonella foenum-graecum."[1][9][10] Phytochemistry, 12(7), 1707-1711.

  • Haeri, M. R., et al. (2012). "Non-insulin dependent anti-diabetic activity of (2S, 3R, 4S) 4-hydroxyisoleucine of fenugreek in streptozotocin-induced type I diabetic rats." Phytomedicine, 19(7), 571-574.

  • Hajimehdipoor, H., et al. (2010).[10] "Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran." Journal of Medicinal Plants, 9(6), 29-34.[10]

  • Kodera, T., et al. (2009). "A novel L-isoleucine hydroxylating enzyme, L-isoleucine dioxygenase from Bacillus thuringiensis, produces (2S,3R,4S)-4-hydroxyisoleucine."[1][4][6] Biochemical and Biophysical Research Communications, 390(3), 506-510.

  • Broca, C., et al. (2000). "4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion." European Journal of Pharmacology, 390(3), 339-345.

Sources

early research on 2-amino-3-hydroxy-4-methyl-valeric acid

Technical Deep Dive: 2-Amino-3-Hydroxy-4-Methyl-Valeric Acid ( -Hydroxyleucine)

From Antibiotic Isolation to Stereochemical Definition

Executive Summary & Chemical Identity

2-amino-3-hydroxy-4-methyl-valeric acid , commonly referred to as 3-hydroxyleucine or


-hydroxyleucineTelomycin

This guide reconstructs the early research (1950s–1970s) that established its existence, structure, and synthesis. It serves as a foundational reference for researchers investigating depsipeptide antibiotics and unusual amino acid synthons.

Property Data
IUPAC Name 2-amino-3-hydroxy-4-methylpentanoic acid
Common Name

-Hydroxyleucine; 3-Hydroxyleucine
Molecular Formula

Molecular Weight 147.17 g/mol
Stereocenters C2 (

-carbon) and C3 (

-carbon)
Isomers 4 Diastereomers (Erythro-L, Erythro-D, Threo-L, Threo-D)
Primary Source Hydrolysate of Streptomyces canus (Telomycin)

Discovery & Isolation: The Telomycin Protocol

The definitive identification of 3-hydroxyleucine is credited to John C. Sheehan and colleagues (1958, 1963), who isolated it from the antibiotic Telomycin. The isolation required separating this novel amino acid from common congeners like leucine and threonine.

Mechanism of Isolation

The early isolation relied on the principle that

Historical Protocol: Isolation from Telomycin Hydrolysate

Reconstructed from Sheehan et al. (JACS, 1963)

Prerequisites:

  • Crude Telomycin (isolated from Streptomyces canus).

  • 6N Hydrochloric acid (HCl).

  • Dowex 50-X4 (H+ form) cation exchange resin.

  • Cellulose powder for column chromatography.

Step-by-Step Methodology:

  • Acid Hydrolysis:

    • Dissolve 1.0 g of Telomycin in 20 mL of 6N HCl.

    • Seal in an evacuated ampoule and heat at 110°C for 20–24 hours.

    • Why: This cleaves the peptide bonds. The 6N HCl/110°C standard ensures complete hydrolysis without degrading the robust aliphatic amino acids.

  • Acid Removal:

    • Evaporate the hydrolysate to dryness in vacuo.

    • Re-dissolve in water and evaporate again (repeat 3x) to remove excess HCl.

  • Primary Fractionation (Ion Exchange):

    • Load the residue onto a Dowex 50-X4 column (2.5 x 40 cm).

    • Elute with a gradient of HCl (1N to 2.5N).

    • Observation: 3-hydroxyleucine elutes after Threonine/Serine but before Leucine/Valine due to its intermediate basicity and polarity.

  • Purification (Cellulose Chromatography):

    • Collect fractions containing the unknown ninhydrin-positive spot (

      
       approx 0.60 in Butanol:Acetic Acid:Water).
      
    • Apply to a cellulose powder column.

    • Elute with solvent system: n-Butanol saturated with water.

  • Crystallization:

    • Concentrate the specific fractions.

    • Recrystallize from water-ethanol to yield colorless needles.

Workflow Visualization

IsolationWorkflowTelomycinCrude Telomycin(Streptomyces canus)HydrolysisAcid Hydrolysis(6N HCl, 110°C, 24h)Telomycin->HydrolysisPeptide Bond CleavageEvapEvaporation in vacuo(Remove HCl)Hydrolysis->EvapDowexDowex 50-X4 Chromatography(Cation Exchange)Evap->DowexLoad ResidueFractionsFraction Collection(Ninhydrin Monitoring)Dowex->FractionsElute with HCl GradientCrystCrystallization(Water/Ethanol)Fractions->CrystIsolate Target RfProductPure 3-Hydroxyleucine(Crystalline Needles)Cryst->Product

Figure 1: The classical isolation workflow established by Sheehan et al. for extracting 3-hydroxyleucine from peptide antibiotics.

Structural Elucidation: The Degradation Logic

Before modern NMR became ubiquitous, structure was proven via chemical degradation. The goal was to prove the carbon skeleton (Leucine) and the position of the hydroxyl group (C3).

Key Experiment: Periodate Oxidation

Periodate (

  • Reaction: 3-Hydroxyleucine +

    
    
    
    
    Aldehyde + Glycine +
    
    
    .
  • Observation: The oxidation consumed 1 mole of periodate and produced Isobutyraldehyde and Glycine .

  • Deduction:

    • Production of Glycine indicates the structure

      
      .
      
    • Production of Isobutyraldehyde ($ (CH_3)_2CH-CHO $) confirms the side chain is an isopropyl group attached to the hydroxylated carbon.

Stereochemical Assignment (The "Threo" Assignment)

Sheehan determined the natural product was the threo isomer (specifically erythro-L or threo-L depending on nomenclature conventions of the time; Sheehan designated it threo).

  • Evidence: The natural amino acid formed a lactone relatively slowly compared to the erythro form (which cyclizes rapidly due to favorable cis-geometry).

  • Modern Note: Later research (RSC, 2014) revised the absolute stereochemistry of Telomycin components, but Sheehan's relative assignment of the diastereomer class remains a pivotal historical reference point.

Early Synthetic Routes

To verify the structure, early researchers synthesized the compound. The challenge was controlling the two chiral centers (C2, C3).

Method: The Azlactone Route (1960s)

This method produces a racemic mixture of diastereomers, which must then be separated.

Protocol Summary:

  • Condensation: React Isobutyraldehyde with Hippuric acid (N-benzoylglycine) in the presence of acetic anhydride.

  • Intermediate: Formation of the unsaturated azlactone (4-isopropylidene-2-phenyl-5-oxazolone).

  • Ring Opening: Hydrolysis of the azlactone with acid/alcohol.

  • Reduction: Catalytic hydrogenation or reduction with sodium amalgam to generate the saturated N-benzoyl amino acid.

  • Deprotection: Final acid hydrolysis to yield free 3-hydroxyleucine.

Separation of Diastereomers: The resulting mixture contains both threo and erythro forms.

  • Separation: Fractional crystallization of the copper salts. The threo copper salt is generally less soluble in water than the erythro salt.

Synthesis Pathway Visual

SynthesisPathStartIsobutyraldehyde+ Hippuric AcidAzlactoneUnsaturatedAzlactoneStart->AzlactoneAc2O / NaOAcReductionReduction(Na/Hg or H2)Azlactone->ReductionRing OpeningRacemateN-Benzoyl-3-Hydroxyleucine(Mixture)Reduction->RacemateHydrolysisAcid HydrolysisRacemate->HydrolysisFinalDL-3-Hydroxyleucine(Threo/Erythro mix)Hydrolysis->Final

Figure 2: The Erlenmeyer-Plöchl azlactone synthesis route used in early structural verification.

Comparative Data: Threo vs. Erythro

Distinguishing the diastereomers is critical for biological activity.

PropertyNatural Isomer (Threo)Synthetic Allo-Isomer (Erythro)

(Butanol:Acetic Acid:Water)
0.580.52
Ninhydrin Color PurplePurple-Blue
Lactone Formation Slow (Acid catalyzed)Fast (Spontaneous in acid)
Copper Salt Solubility Low (Precipitates first)High (Remains in mother liquor)
Biological Source TelomycinSynthetic byproduct

References

  • Sheehan, J. C., et al. (1963). "The Structure of Telomycin." Journal of the American Chemical Society, 85(18), 2867–2868. Link

  • Sheehan, J. C., et al. (1958). "The Isolation and Characterization of Telomycin." Journal of the American Chemical Society, 80(13), 3349–3353. Link

  • Cueni, L., et al. (2014).[1] "Revision of the full stereochemistry of telomycin." Organic Chemistry Frontiers, 1, 1133-1141. Link

  • Vogler, K., & Studer, R. O. (1966). "The Chemistry of the Polymyxin Antibiotics." Experientia, 22(6), 345-354. (Context on hydroxy-amino acids in peptides). Link

Technical Guide: 4-Hydroxyisoleucine (4-HIL) in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic branched-chain amino acid (BCAA) found almost exclusively in the seeds of Trigonella foenum-graecum (Fenugreek).[1] Unlike sulfonylureas, which stimulate insulin secretion regardless of glucose levels—posing a risk of severe hypoglycemia—4-HIL exhibits a glucose-dependent insulinotropic mechanism .[2] This unique pharmacological profile allows it to potentiate insulin secretion only during hyperglycemia while remaining quiescent at basal glucose levels. Furthermore, 4-HIL exerts peripheral insulin-sensitizing effects via the PI3K/Akt and AMPK pathways, making it a dual-action candidate for Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome.

Chemical Identity & Stereochemistry

The biological activity of 4-HIL is strictly stereospecific. While synthetic routes may yield multiple isomers, the naturally occurring and metabolically active form is the (2S, 3R, 4S) configuration.

  • IUPAC Name: (2S,3R,4S)-4-hydroxy-3-methylpentanoic acid (often referred to as 4-hydroxyisoleucine).

  • Molecular Formula: C₆H₁₃NO₃

  • Key Characteristic: It possesses a hydroxyl group at the γ-carbon of isoleucine. This hydroxylation renders it resistant to incorporation into proteins, allowing it to function exclusively as a signaling metabolite.

Pharmacodynamics: Metabolic Pathways

4-HIL operates through a biphasic mechanism: central stimulation of pancreatic


-cells and peripheral modulation of insulin sensitivity in myocytes and hepatocytes.
The Glucose-Dependent Insulinotropic Pathway

The defining feature of 4-HIL is its inability to stimulate insulin secretion at low glucose concentrations (e.g., 3 mM).[3] Its activity threshold typically aligns with physiological postprandial glucose levels (>8 mM).

Mechanism of Action:

  • Glucose Entry: Glucose enters the

    
    -cell via GLUT2 and undergoes glycolysis, increasing the ATP/ADP ratio.
    
  • K

    
     Channel Closure:  High ATP closes ATP-sensitive potassium channels, depolarizing the membrane.
    
  • Ca

    
     Influx:  Voltage-dependent calcium channels (VDCC) open, triggering insulin granule fusion.
    
  • 4-HIL Amplification: 4-HIL does not bypass this primary pathway (unlike sulfonylureas). Instead, it amplifies the signal downstream, likely by activating Phosphoinositide 3-kinase (PI3K) and Akt (Protein Kinase B) within the

    
    -cell. This increases the recruitment of insulin granules to the plasma membrane, enhancing the "readily releasable pool."
    
Peripheral Insulin Sensitization (AMPK/Akt)

In skeletal muscle and liver, 4-HIL reduces insulin resistance by:

  • AMPK Activation: It phosphorylates AMP-activated protein kinase (AMPK), mimicking the effects of exercise and metformin. This promotes GLUT4 translocation to the membrane independent of insulin.

  • Lipid Metabolism: It upregulates PGC-1

    
     and CPT-1, enhancing mitochondrial biogenesis and fatty acid oxidation, thereby reducing lipotoxicity-induced insulin resistance.
    
Visualization: The Dual Signaling Pathway

The following diagram illustrates the concurrent pathways in the Pancreatic


-Cell and Skeletal Muscle.

G cluster_pancreas Pancreatic Beta-Cell (Insulin Secretion) cluster_muscle Skeletal Muscle (Glucose Uptake) Glucose_High High Glucose (>8mM) Metabolism Glycolysis & ATP Production Glucose_High->Metabolism Depolarization Membrane Depolarization (K-ATP Closure) Metabolism->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Insulin_Release Insulin Granule Exocytosis Ca_Influx->Insulin_Release HIL_4 4-HIL (Extracellular) PI3K_Akt PI3K / Akt Activation HIL_4->PI3K_Akt Amplification PI3K_Akt->Insulin_Release Potentiation IR Insulin Receptor Insulin_Release->IR Systemic Circulation IRS1 IRS-1 IR->IRS1 GLUT4_Vesicle GLUT4 Translocation IRS1->GLUT4_Vesicle Glucose_Uptake Glucose Uptake GLUT4_Vesicle->Glucose_Uptake HIL_Muscle 4-HIL AMPK AMPK Phosphorylation HIL_Muscle->AMPK AMPK->GLUT4_Vesicle Insulin-Independent

Figure 1: 4-HIL amplifies glucose-induced insulin secretion (left) and activates AMPK for glucose uptake (right).

Therapeutic Efficacy & Data Summary[1][2][4][5][6]

The following table summarizes key preclinical data comparing 4-HIL to standard interventions.

Parameter4-Hydroxyisoleucine (4-HIL)Sulfonylureas (e.g., Glyburide)Metformin
Insulin Secretion Glucose-Dependent (High Safety)Glucose-Independent (Hypoglycemia Risk)None
Mechanism PI3K/Akt AmplificationK

Channel Blockade
AMPK Activation
Lipid Profile Reduces Triglycerides & LDLNeutral/VariableReduces Triglycerides
Effect on Weight Reduces weight gain (in obese models)Often causes weight gainWeight neutral/loss
Effective Dose 18–50 mg/kg (Rat IV/Oral)~0.1–1 mg/kg50–100 mg/kg

Experimental Methodologies

Extraction & Purification Protocol

Objective: Isolate high-purity 4-HIL from Trigonella foenum-graecum seeds without degrading the amino acid profile. Causality: A defatting step is crucial to prevent lipid contamination of the resin. Ethanol (70%) is selected over water to minimize the extraction of mucilaginous gums (galactomannans), which complicate filtration.

Workflow:

  • Defatting: Macerate seed powder in n-hexane (1:5 w/v) for 4 hours. Filter and discard hexane. Dry the residue.[4][5]

  • Extraction: Extract defatted powder with 70% Ethanol (1:10 w/v) under reflux for 3 hours.

  • Clarification: Filter the extract and concentrate under vacuum (Rotavap at 45°C) to 20% of original volume.

  • Ion-Exchange Chromatography (Critical Step):

    • Load concentrate onto a cation exchange column (e.g., Dowex 50W-X8 or Amberlite IR-120 , H+ form).

    • Wash: Elute with distilled water to remove sugars and anionic impurities.

    • Elution: Elute amino acids using 2M NH₄OH (Ammonia) .

  • Crystallization: Concentrate the ammonia eluate. Re-dissolve in minimum hot methanol and add ethyl acetate dropwise until turbid. Cool to 4°C to crystallize 4-HIL.

Extraction Raw_Seed Fenugreek Seeds (Powdered) Defatting Defatting (n-Hexane) Raw_Seed->Defatting Ethanol_Ext Extraction (70% EtOH, Reflux) Defatting->Ethanol_Ext Filtration Filtration & Concentration Ethanol_Ext->Filtration Ion_Exchange Cation Exchange (Dowex 50W, H+) Filtration->Ion_Exchange Ion_Exchange->Filtration Sugars/Gums (Waste) Elution Elution (2M NH4OH) Ion_Exchange->Elution Amino Acids Pure_HIL Crystallization (MeOH/EtOAc) Elution->Pure_HIL

Figure 2: Purification workflow ensuring separation of 4-HIL from galactomannan gums and lipids.

In Vitro Insulin Secretion Assay

Objective: Validate the glucose-dependent nature of 4-HIL. System: Isolated Rat Islets of Langerhans or HIT-T15


-cell line.

Protocol:

  • Preparation: Isolate islets via collagenase digestion. Hand-pick islets to ensure purity.

  • Pre-incubation: Incubate islets in Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose for 30 mins at 37°C. Why: To stabilize basal insulin secretion.

  • Treatment Groups (n=6 per group):

    • Control Low: 2.8 mM Glucose + Vehicle.

    • Control High: 16.7 mM Glucose + Vehicle.

    • Exp Low: 2.8 mM Glucose + 4-HIL (200 µM) .

    • Exp High: 16.7 mM Glucose + 4-HIL (200 µM) .[2][6]

  • Incubation: Incubate for 60 minutes.

  • Analysis: Collect supernatant. Measure insulin via ELISA.

  • Validation Criteria: The Exp Low group must NOT show significantly higher insulin than Control Low. The Exp High group must show significantly higher insulin (p<0.05) than Control High.

Pharmacokinetics (ADME) & Safety

Understanding the ADME profile is critical for drug development. 4-HIL shows a favorable safety profile but a short half-life, suggesting the need for sustained-release formulations.

  • Absorption: Rapidly absorbed after oral administration.

    • 
      : 0.5 – 2.0 hours.[7]
      
    • Bioavailability: High (>80% in rodent models).

  • Distribution: Widely distributed; does not significantly cross the Blood-Brain Barrier (low CNS toxicity risk).

  • Metabolism: Minimal hepatic metabolism. It is largely excreted unchanged or as minor metabolites.

  • Excretion: Renal clearance is the primary route.

    • 
       (Half-life): ~0.6 – 1.0 hour (Short).
      
  • Safety: No significant cytotoxicity observed in ADMETLab simulations or in vivo acute toxicity studies up to 2g/kg.

References

  • Sauvaire, Y., et al. (1998). "4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion." Diabetes.[1][2][8][6][9][10][11][12]

  • Broca, C., et al. (1999). "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties."[6] American Journal of Physiology-Endocrinology and Metabolism.

  • Jetté, L., et al. (2009). "4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome." Current Opinion in Investigational Drugs.

  • Avalos-Soriano, A., et al. (2016). "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity." Molecules.

  • Singh, A.B., et al. (2014). "4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway."[1] Fitoterapia.

  • Gowtham, T., et al. (2025). "Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies." Journal of Pharmacy & Bioallied Sciences.

Sources

Methodological & Application

Application Note: High-Purity Isolation and Quantification of 4-Hydroxyisoleucine from Trigonella foenum-graecum

[1][2]

Abstract & Strategic Overview

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic, branched-chain amino acid found almost exclusively in Fenugreek (Trigonella foenum-graecum) seeds. Unlike sulfonylureas, 4-HIL stimulates insulin secretion in a glucose-dependent manner, making it a high-value target for Type 2 diabetes therapeutics.

The Isolation Challenge: 4-HIL is zwitterionic, highly polar, and lacks a UV-active chromophore. Traditional solvent extractions often fail to separate it from the massive load of neutral polysaccharides (galactomannans) and saponins present in the seed.

The Solution: This protocol utilizes a Cation Exchange Capture Strategy . By exploiting the amphoteric nature of 4-HIL, we selectively bind the amino acid to a strong acid cation exchanger at low pH—allowing neutral sugars to pass through—and elute it via pH switching with ammonia. This is followed by an OPA-derivatization HPLC workflow for precise quantification.[1][2]

Pre-Analytical Considerations & Material Science

The Source Matrix

Fenugreek seeds contain 0.1% – 0.9% 4-HIL. However, they also contain:

  • Lipids (5-10%): Must be removed to prevent resin fouling.

  • Galactomannans (Gum): High viscosity; interferes with filtration.

  • Saponins: Bitter compounds that co-extract with alcohols.

Reagents & Equipment[5][6][7]
  • Extraction Solvents: n-Hexane (Defatting), Ethanol (50% v/v).

  • Resin: Strong Acid Cation Exchange Resin (e.g., Dowex 50W-X8 or Amberlite IR-120), H+ form.

  • Eluent: 2N Ammonium Hydroxide (

    
    ).
    
  • Derivatization: o-Phthalaldehyde (OPA) reagent, 2-Mercaptoethanol.

  • HPLC: C18 Reverse Phase Column (5

    
    m, 4.6 x 250 mm).
    

Experimental Protocol: Isolation Workflow

Phase 1: Matrix Preparation & Defatting

Rationale: Lipid removal is critical. Residual oils will coat the ion-exchange beads, drastically reducing binding capacity and efficiency.

  • Milling: Pulverize Trigonella foenum-graecum seeds to a fine powder (40–60 mesh).

  • Defatting:

    • Suspend powder in n-Hexane (1:5 w/v ratio).

    • Agitate at room temperature for 2 hours.

    • Filter and discard the hexane (lipid) fraction.

    • Repeat the hexane wash twice.

    • Air-dry the marc (solid residue) completely to remove residual solvent.

Phase 2: Target Extraction

Rationale: 4-HIL is soluble in water and ethanol. Pure water extracts too much mucilage (gum), making downstream processing impossible. 50% Ethanol is the "Sweet Spot" for maximizing yield while minimizing gum extraction [1].

  • Solvent Addition: Add 50% Ethanol (v/v) to the defatted powder (1:10 w/v ratio).

  • Extraction: Reflux at 60°C for 2 hours or sonicate for 45 minutes.

  • Clarification: Centrifuge at 4000 rpm for 15 minutes. Collect the supernatant.

  • Concentration: Evaporate the ethanol under reduced pressure (Rotavap) at 50°C. You will be left with a viscous aqueous concentrate.

  • Acidification: Adjust the pH of the aqueous concentrate to pH 2.0 – 3.0 using 1N HCl. This ensures 4-HIL is fully protonated (

    
    ) for resin binding.
    
Phase 3: Cation Exchange Chromatography (The Purification Core)

Rationale: At pH 2, 4-HIL is positively charged. Sugars and most saponins are neutral. The resin captures the amino acid while impurities flow through.

  • Column Packing: Pack a glass column with activated Strong Acid Cation Resin (H+ form).

  • Loading: Pass the acidified aqueous extract through the column at a slow flow rate (0.5 BV/hr).

  • Washing (Critical Step):

    • Flush the column with Deionized Water (approx. 3–5 Bed Volumes) until the effluent is clear and neutral.

    • Outcome: This removes the galactomannans (sugars) and unbound impurities.

  • Elution:

    • Switch eluent to 2N Ammonium Hydroxide (

      
      ) .
      
    • Collect fractions. The pH of the eluate will rise. 4-HIL elutes as the pH becomes alkaline, neutralizing the ionic bond.

  • Post-Processing: Concentrate the ammonia fractions to dryness. The result is a crude amino acid fraction (40–60% purity).

Phase 4: Crystallization / Polishing
  • Dissolve the crude residue in minimal hot Methanol .

  • Add Dichloromethane (MDC) dropwise until turbidity is just observed (optional "de-bitterizing" step to remove residual hydrophobic saponins) [2].

  • Allow to stand at 4°C for crystallization.

  • Filter crystals and wash with cold acetone.

Visualization of Workflow

Diagram 1: Isolation Logic Flow

This diagram illustrates the separation of 4-HIL from the complex plant matrix.

GStartFenugreek Seeds(Raw Material)MillingMilling & Sieving(40 Mesh)Start->MillingDefattingDefatting(n-Hexane)Milling->DefattingLipidsDiscard LipidsDefatting->LipidsExtractionSolvent Extraction(50% Ethanol, 60°C)Defatting->ExtractionSolid ResidueEvapEvaporate Ethanol& Acidify (pH 2)Extraction->EvapSupernatantIEC_LoadLoad onto Cation Exchange(Dowex 50W, H+ Form)Evap->IEC_LoadWashWater WashIEC_Load->WashEluteElute with 2N NH4OHIEC_Load->EluteSwitch pHWasteDiscard Sugars/GumsWash->WastePolishCrystallization(MeOH/MDC)Elute->PolishFinalPure 4-Hydroxyisoleucine(>90%)Polish->Final

Caption: Step-by-step isolation showing the critical removal of lipids and sugars prior to ion exchange.

Analytical Validation: HPLC-FLD Protocol

Since 4-HIL lacks a chromophore, UV detection (210 nm) is non-specific and insensitive. Pre-column derivatization with OPA (o-Phthalaldehyde) is the industry standard for validation [3].

Derivatization Reaction

OPA reacts with the primary amine of 4-HIL in the presence of a thiol (2-Mercaptoethanol) to form a highly fluorescent isoindole derivative.

Reagent Prep:

  • Borate Buffer: 0.4 M, pH 10.2.

  • OPA Reagent: 10 mg OPA + 10 mL Ethanol + 10

    
    L 2-Mercaptoethanol + 990 
    
    
    L Borate Buffer.

Procedure:

  • Mix 10

    
    L Sample + 10 
    
    
    L OPA Reagent.
  • Incubate for 60 seconds (Auto-sampler programming recommended).

  • Inject immediately (derivative is unstable over long periods).

Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

m)
Mobile Phase A 0.05 M Sodium Acetate (pH 5.9)
Mobile Phase B Methanol : THF (95:5)
Flow Rate 1.0 mL/min
Detection (FLD) Excitation: 330 nm
Temperature 30°C
Gradient Profile
  • 0-2 min: 0% B (Isocratic hold)

  • 2-15 min: 0%

    
     60% B
    
  • 15-20 min: 60%

    
     100% B
    
  • 20-25 min: 100% B (Wash)

Troubleshooting & Expert Insights

"The column is clogging during loading."
  • Cause: Insufficient removal of galactomannans (gums) or lipids.

  • Fix: Ensure the 50% ethanol extraction is centrifuged at high speed (>4000 rpm). If the extract is still viscous, perform a "pre-precipitation" step by adding 95% ethanol to the aqueous concentrate to crash out gums before the ion exchange step.

"Low recovery from the resin."
  • Cause: Incomplete elution or channeling.

  • Fix: The pH switch is the driving force. Ensure the ammonia solution is fresh. Verify the eluate pH reaches >9.0. Slower flow rates during elution allow better diffusion of the ammonia into the resin pores.

"HPLC peaks are varying in area."
  • Cause: OPA derivative instability.

  • Fix: The OPA-amino acid complex degrades within minutes. Use an autosampler with "mix-in-needle" capability to standardize the reaction time to exactly 60 seconds before every injection.

References

  • Li, Y. (2009).[3] Study on Extraction and Purification of 4-Hydroxyisoleucine from Trigonella foenum-graecum. Food Science.

  • Kulkarni, B.K., et al. (2005). A Process For Isolation Of 4 Hydroxyisoleucine (Hil) From Fenugreek.[4][1][5][3][6][7][8][9] Patent Application.

  • Ebrahimi, S.N., et al. (2009). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran.[7] Journal of Medicinal Plants.

  • Axion Labs. (2020). Automated Pre-Column Derivatization of Amino Acids by HPLC. Chromatography Online.

Application Note: 3-Hydroxyleucine as a Structural Probe for mTORC1 Signaling and Amino Acid Transport

Author: BenchChem Technical Support Team. Date: March 2026


-Hydroxyleucine)
Application:  Metabolic Signaling, Transporter Specificity, and Peptide Engineering

Abstract

This application note details the use of 2-amino-3-hydroxy-4-methyl-valeric acid (3-Hydroxyleucine) in mammalian cell culture. While L-Leucine is the canonical activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, its hydroxylated analogue, 3-Hydroxyleucine, serves as a critical structural probe. It is utilized to dissect the precise molecular requirements of leucine sensors (Sestrin2 and Leucyl-tRNA synthetase) and to study System L amino acid transporter (LAT1/CD98) specificity. This guide provides standardized protocols for solubilization, metabolic starvation/stimulation assays, and competitive transport studies.

Introduction & Mechanism of Action

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-amino-3-hydroxy-4-methylpentanoic acid (Note: "valeric acid" implies a 5-carbon chain; the structure is a hydroxylated leucine derivative).

  • Stereochemistry: The compound contains two chiral centers (C2 and C3). The biological activity is highly stereospecific. The (2S, 3R) diastereomer is most commonly found in natural products (e.g., Telomycin).

  • Role: Non-proteinogenic amino acid; Leucine analogue.

Biological Context

Mammalian cells sense amino acid sufficiency primarily through the mTORC1 pathway.[1][2] Leucine is the most potent activator, binding to Sestrin2 (a negative regulator of GATOR2) and Leucyl-tRNA Synthetase (LRS) .

Researchers use 3-Hydroxyleucine to answer two fundamental questions:

  • Steric Sensitivity: Does the addition of a hydroxyl group at the

    
    -position disrupt the hydrophobic pocket interactions within Sestrin2, thereby preventing mTORC1 activation?
    
  • Transport Selectivity: Is the compound recognized by the LAT1 (SLC7A5) transporter, and can it competitively inhibit Leucine uptake?

Mechanistic Pathway Diagram

mTOR_Pathway cluster_legend Pathway Logic Leu L-Leucine LAT1 LAT1 Transporter (SLC7A5) Leu->LAT1 Influx Ses2 Sestrin2 (Leu Sensor) Leu->Ses2 Binds & Inhibits OHLeu 3-OH-Leucine (Analogue) OHLeu->LAT1 Competition? OHLeu->Ses2 Steric Clash? (Hypothesis) LAT1->Leu Cytosolic LAT1->OHLeu Cytosolic GATOR2 GATOR2 Ses2->GATOR2 Inhibits mTORC1 mTORC1 Complex GATOR2->mTORC1 Activates S6K p-S6K1 (Readout) mTORC1->S6K Phosphorylation legend_text Leucine releases GATOR2 by inhibiting Sestrin2. 3-OH-Leu tests sensor specificity.

Figure 1: The Leucine Sensing Pathway. 3-Hydroxyleucine is used to probe the specificity of the LAT1 transporter and the Sestrin2 sensor.[3][4][5][2][6][7][8][9][10][11][12]

Preparation and Handling

Critical Note: 3-Hydroxyleucine is zwitterionic and may have limited solubility in neutral water compared to native Leucine.

Reconstitution Protocol
  • Solvent: Start with 0.1 M HCl or 0.1 M NaOH if the compound does not dissolve in ultrapure water. For cell culture, 1x PBS (pH 7.4) is preferred if solubility permits.

  • Concentration: Prepare a 100 mM stock solution .

    • Calculation: MW ≈ 147.17 g/mol .

    • To make 1 mL of 100 mM: Weigh 14.7 mg and dissolve in 1 mL solvent.

  • Sterilization: Do not autoclave. Syringe filter using a 0.22 µm PES or PVDF membrane.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol A: mTORC1 Activation Assay (Starvation/Stimulation)

This is the standard assay to determine if 3-Hydroxyleucine acts as an agonist (mimetic) or antagonist for mTORC1.

Materials
  • Cell Line: HEK293T, HeLa, or MEFs (Mouse Embryonic Fibroblasts).

  • Media A (Growth): DMEM + 10% FBS.

  • Media B (Starvation): Amino acid-free DMEM or EBSS (Earle's Balanced Salt Solution), supplemented with 10% dialyzed FBS (dFBS).

    • Note: Regular FBS contains amino acids; dialyzed FBS is required to ensure true starvation.

  • Reagents: L-Leucine (Positive Control), 3-Hydroxyleucine (Test), Rapamycin (Negative Control).

Experimental Workflow
  • Seeding: Seed cells in 6-well plates (approx. 300,000 cells/well). Culture overnight to reach 70-80% confluency.

  • Starvation (The Reset):

    • Aspirate Growth Media.

    • Wash cells 2x with warm PBS.

    • Add Media B (Starvation) for 50 minutes .

    • Mechanism:[5][6][10][12][13][14][15] This depletes intracellular amino acid pools, turning mTORC1 "OFF" (dephosphorylation of S6K1).

  • Stimulation:

    • Add amino acids directly to the starvation media.

    • Condition 1: Vehicle (PBS/Water) - Basal Negative

    • Condition 2: L-Leucine (800 µM final) - Positive Control

    • Condition 3: 3-Hydroxyleucine (800 µM final) - Test

    • Condition 4: L-Leucine (800 µM) + 3-Hydroxyleucine (800 µM) - Competition Test

    • Incubate for 10 to 30 minutes at 37°C.

  • Lysis:

    • Place plate on ice. Aspirate media.

    • Wash 1x with ice-cold PBS.

    • Add RIPA buffer + Protease/Phosphatase Inhibitors.

  • Readout (Western Blot):

    • Primary Target: Phospho-p70 S6 Kinase (Thr389). This is the direct downstream target of mTORC1.

    • Loading Control: Total S6K1 or Actin/GAPDH.

Expected Results & Interpretation
Conditionp-S6K1 SignalInterpretation
Vehicle Low/AbsentSuccessful starvation.
L-Leucine HighNormal mTORC1 activation.
3-OH-Leu Low If low, the -OH group prevents Sestrin2 binding (Steric hindrance).
3-OH-Leu High If high, the analogue is a functional mimetic.
Leu + 3-OH-Leu Medium/Low If lower than Leu alone, 3-OH-Leu acts as a competitive antagonist.

Protocol B: Competitive Uptake Assay (System L Transport)

To determine if 3-Hydroxyleucine enters the cell via the same transporter (LAT1) as Leucine.

Experimental Workflow
  • Preparation: Use HEK293 cells in 24-well plates.

  • Tracer: Use

    
    H-L-Leucine (Radiolabeled Leucine).
    
  • Assay Buffer: Na+-free transport buffer (Choline-chloride based) is often used to isolate System L (which is Na+-independent), though HBSS is acceptable for general uptake.

  • Procedure:

    • Wash cells with warm Assay Buffer.

    • Add

      
      H-L-Leucine (1 µM)  in the presence of increasing concentrations of cold 3-Hydroxyleucine  (0, 10, 100, 1000 µM).
      
    • Incubate for 1-5 minutes (initial rate phase).

    • Terminate uptake by washing 3x with ice-cold PBS containing high-concentration unlabeled Leucine (to prevent efflux).

    • Lyse cells (0.1 M NaOH) and measure radioactivity via scintillation counting.

  • Analysis: Plot % Uptake of

    
    H-Leu vs. Concentration of 3-OH-Leu. A dose-dependent decrease indicates that 3-OH-Leu competes for the LAT1 transporter.
    

Visualization of Experimental Logic

Experiment_Workflow cluster_treat Treatment (30 min) Start Seed Cells (HEK293T) Wash Wash x2 PBS Start->Wash Starve Starve 50 min (AA-Free Media) Wash->Starve Treat1 Vehicle Starve->Treat1 Treat2 L-Leu (800µM) Starve->Treat2 Treat3 3-OH-Leu (800µM) Starve->Treat3 Lysis Lysis & Western Blot (Target: p-S6K1) Treat1->Lysis Treat2->Lysis Treat3->Lysis

Figure 2: Step-by-step workflow for the mTORC1 Starvation/Stimulation assay.

Troubleshooting & Optimization

  • Issue: High Basal Signal (No Starvation Effect).

    • Cause: Incomplete removal of growth media or autophagy providing internal amino acids.

    • Solution: Increase starvation time to 90 minutes. Ensure dialyzed FBS is used (standard FBS contains enough Leucine to activate mTOR).

  • Issue: Compound Precipitation.

    • Cause: 3-Hydroxyleucine is less hydrophobic than Leucine but can crystallize at high concentrations in cold media.

    • Solution: Warm the stock solution to 37°C before adding to cell culture media.

  • Issue: Cell Toxicity.

    • Cause: High concentrations (>5 mM) may interfere with other essential transporters or protein synthesis.

    • Solution: Perform an MTT assay to establish a safe dose range (typically 0.1 - 2.0 mM is safe for short-term signaling studies).

References

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science.

    • Relevance: Establishes the structural basis of Leucine sensing; essential for understanding why analogues like 3-OH-Leu are used to probe this pocket.
  • Nicklin, P., et al. (2009). Bidirectional transport of amino acids regulates mTOR and autophagy. Cell.[16][1][10]

    • Relevance: Defines the role of LAT1/SLC7A5 in exchanging Glutamine for Leucine, the mechanism probed by the uptake assay.
  • Sigma-Aldrich / Merck. Peptide Stability and Solubility Guidelines.

    • Relevance: Provides chemical handling data for hydrophobic and modified amino acids in synthesis and culture.
  • Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship.[1] Am J Physiol Endocrinol Metab.[1]

    • Relevance: Comprehensive review of Leucine signaling mechanisms.[1]

Sources

Application Note: Precision Experimental Design for In Vivo Studies with 4-Hydroxyisoleucine (4-HIL)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Model Selection

The Molecule & The Challenge

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid extracted from Trigonella foenum-graecum (Fenugreek).[1][2][3][4] Unlike sulfonylureas, which depolarize pancreatic


-cells regardless of glucose levels, 4-HIL acts as a glucose-dependent insulin secretagogue . It further possesses distinct peripheral insulin-sensitizing properties via the PI3K/Akt pathway.

The Experimental Challenge: Standard diabetes protocols often fail to capture the nuance of 4-HIL because they utilize models with total


-cell ablation (e.g., high-dose Streptozotocin). Since 4-HIL requires functional islet machinery to potentiate secretion, selecting the wrong model yields false negatives. Furthermore, its dual mechanism (secretion + sensitization) requires specific biomarkers to distinguish between pancreatic and peripheral effects.
Animal Model Selection Matrix

Do not use severe Type 1 Diabetes models (High-Dose STZ > 60mg/kg) unless assessing regeneration. Use the following validated systems:

Model TypeSpecific Strain/InductionRationale for 4-HIL Study
Pre-Diabetic / IR C57BL/6J + High Fat Diet (60% kcal) Ideal for assessing the insulin-sensitizing effects (lowering HOMA-IR) and lipid metabolism modulation.
Type 2 Diabetes (Genetic) db/db Mice (Leptin receptor null) Gold standard for evaluating glucose-dependent insulin secretion in the presence of severe obesity and hyperglycemia.
Type 2 Diabetes (Induced) Low-Dose STZ (35 mg/kg) + HFD Mimics late-stage T2DM with partial

-cell failure. Allows measurement of 4-HIL's ability to potentiate remaining islet function.
Dyslipidemia Golden Syrian Hamsters Hamsters have a lipoprotein profile (LDL/HDL) closer to humans than mice; ideal for studying 4-HIL's lipid-lowering effects.

Part 2: Formulation & Dosing Strategy

Compound Integrity
  • Isomer Specificity: Ensure you are using the (2S, 3R, 4S) isomer. Synthetic racemic mixtures often have significantly lower potency than the natural extract.

  • Vehicle: 4-HIL is hydrophilic.

    • Standard: 0.9% Saline or Phosphate Buffered Saline (PBS), pH 7.4.

    • Avoid: DMSO or Tween-80 unless co-formulating with lipophilic compounds; they are unnecessary and can confound metabolic data.

Dosage Guidelines

Dosing must be stratified by the experimental intent (Acute vs. Chronic).

Study TypeRouteDosage RangeFrequencyEndpoint Focus
Acute Signaling IV / IP18 - 50 mg/kgSingle BolusInsulin secretion kinetics (0-60 min), Phosphorylation of Akt/IRS-1.
Oral Tolerance (OGTT) PO (Gavage)50 - 100 mg/kgSingle (Co-admin)Glucose excursion (AUC), Incretin response.
Chronic Efficacy PO (Gavage)50 - 100 mg/kgDaily (4-8 weeks)HbA1c, Lipid profile, Liver steatosis, TNF-

.

Part 3: Experimental Protocols

Protocol A: The "Glucose-Clamp Mimic" OGTT

Purpose: To demonstrate glucose-dependent insulin secretion without hypoglycemia risk.

Causality Check: Traditional OGTTs administer the drug 30-60 minutes before glucose. However, because 4-HIL is glucose-dependent, pre-dosing in a fasted (low glucose) state may show no effect until the glucose load arrives. Co-administration is often more translationally relevant.

Step-by-Step Workflow:

  • Fast: Fast animals for 6 hours (mice) or 12 hours (rats). Overnight fasting in mice induces a catabolic state that can mask insulin sensitization; 6h is preferred.

  • Baseline: Measure fasting blood glucose (FBG) and collect 20

    
    L blood (Tail vein) for basal Insulin (T=0).
    
  • Load Preparation: Prepare a Glucose solution (2 g/kg body weight).

    • Group A (Control): Glucose + Saline vehicle.

    • Group B (Experimental): Glucose + 4-HIL (dissolved directly in the glucose solution to ensure simultaneous delivery).

    • Group C (Positive Control): Glucose + Sulfonylurea (e.g., Glibenclamide 5 mg/kg).

  • Administration: Oral gavage (PO) at T=0.

  • Sampling: Measure Glucose at T=15, 30, 60, 90, 120 min.

  • Insulin Sampling (Critical): Collect plasma for ELISA at T=15 and T=30.

    • Success Metric: 4-HIL should show a sharp insulin peak at T=15/30 that correlates with the glucose peak, whereas Glibenclamide will show elevated insulin even as glucose drops (risk of hypoglycemia).

Protocol B: Chronic Metabolic Profiling

Purpose: To validate lipid-lowering and anti-inflammatory mechanisms.

  • Induction: Feed C57BL/6 mice HFD (60% fat) for 8-12 weeks until obesity and hyperglycemia are established (FBG > 150 mg/dL).

  • Stratification: Randomize based on Body Weight and FBG.

  • Treatment: Administer 4-HIL (50 mg/kg/day PO) for 28 days.

  • Terminal Tissue Collection (Day 29):

    • Liver: Freeze clamp immediately. Assay for Triglycerides and p-Akt (Ser473) via Western Blot.

    • Adipose (Epididymal): Fix in formalin. Stain for F4/80 (Macrophage marker) to assess inflammation.

    • Serum: Lipid panel (TC, TG, LDL, HDL) and Liver Enzymes (ALT/AST).

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism of 4-HIL: direct pancreatic stimulation (glucose-dependent) and peripheral sensitization (PI3K/Akt).

G cluster_pancreas Pancreatic Beta-Cell (Insulinotropic) cluster_periphery Peripheral Tissue (Liver/Muscle) Glucose_High High Glucose (>8mM) Metabolism Metabolic Coupling Glucose_High->Metabolism HIL_Pancreas 4-Hydroxyisoleucine HIL_Pancreas->Metabolism Potentiation No_Effect NO Depolarization HIL_Pancreas->No_Effect Safety Gate Insulin_Granules Insulin Granules Metabolism->Insulin_Granules Ca2+ Influx Exocytosis Exocytosis (Secretion) Insulin_Granules->Exocytosis HIL_Periphery 4-Hydroxyisoleucine Exocytosis->HIL_Periphery Insulin Synergy Glucose_Low Low Glucose (<3mM) Glucose_Low->HIL_Pancreas PI3K PI3K Activation HIL_Periphery->PI3K Akt p-Akt (Ser473) PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Muscle Lipogenesis Lipogenesis / TG Synthesis Akt->Lipogenesis Inhibits (Liver) Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Figure 1: Dual mechanism of 4-HIL showing glucose-dependent beta-cell stimulation and PI3K/Akt-mediated peripheral sensitization.

Part 5: Data Presentation & Analysis

When reporting results, organize metabolic data to highlight the "Safety vs. Efficacy" profile.

Table 1: Expected Comparative Outcomes in T2DM Rat Model (4-Week Treatment)

ParameterControl (Diabetic)Sulfonylurea (Glibenclamide)4-HydroxyisoleucineInterpretation
Fasting Glucose High (+++)Low (+)Low (+)Comparable efficacy.
Post-Prandial Glucose High (+++)Low (+)Low (+)Comparable efficacy.
Fasting Insulin LowHigh (+++) Moderate (++)Glibenclamide causes hyperinsulinemia; 4-HIL is milder.
Hypoglycemia Events NoneFrequent Rare/None Key Differentiator.
Plasma Triglycerides HighNo ChangeReduced (-) 4-HIL improves lipid profile; Sulfonylureas do not.
Liver p-Akt LowLowIncreased Indicates improved insulin sensitivity.

References

  • Broca, C., et al. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623. [Link]

  • Narender, T., et al. (2006). 4-Hydroxyisoleucine an unusual amino acid as antidyslipidemic and antihyperglycemic agent.[5] Bioorganic & Medicinal Chemistry Letters, 16(2), 293-296. [Link]

  • Haeri, M. R., et al. (2009). The effect of fenugreek 4-hydroxyisoleucine on liver function biomarkers and glucose in diabetic and fructose-fed rats. Phytotherapy Research, 23(1), 61-64.[4] [Link]

  • Yang, J., et al. (2021). 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet. Frontiers in Pharmacology, 11, 606514.[6] [Link]

  • Fuller, S., & Stephens, J. M. (2015). Diosgenin, 4-hydroxyisoleucine, and fiber from fenugreek: mechanisms of actions and potential effects on metabolic syndrome.[3][4] Advances in Nutrition, 6(2), 189-197.[4] [Link]

Sources

Application Note: High-Performance Solubilization of 2-Amino-3-Hydroxy-4-Methyl-Valeric Acid (3-Hydroxyleucine)

[1]

Part 1: Chemical Identity & Solubility Logic

Chemical Profile

Before attempting dissolution, it is critical to verify the specific form of the compound, as the solubility kinetics of the free zwitterion differ significantly from its salt forms.

  • IUPAC Name: 2-amino-3-hydroxy-4-methylpentanoic acid (often referred to as Valeric acid derivative in older nomenclature).[1]

  • Common Name: 3-Hydroxyleucine (or

    
    -Hydroxyleucine).[1]
    
  • Molecular Formula: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [1][2][3][4]
    
  • Molecular Weight: 147.17 g/mol .[5][2][3]

  • Physical State: White to off-white crystalline powder.[1]

  • pKa Values (Est.):

    
    -COOH 
    
    
    2.3;
    
    
    -NH
    
    
    
    
    9.6.[1]
The Solubility Challenge (Expert Insight)

Like most amino acids, 3-hydroxyleucine exists as a zwitterion at neutral pH.[1] The high crystal lattice energy formed by electrostatic interactions between the ammonium (


1

The Solution: To achieve high-concentration stock solutions (>10 mM), you must disrupt this lattice energy by shifting the pH away from the isoelectric point (pI), forcing the molecule into a net cationic (acidic pH) or anionic (basic pH) state.[1]

Part 2: Solubility Decision Matrix

Use the following logic flow to select the optimal solvent system for your specific application.

SolubilityMatrixStartStart: Select ApplicationCellCultureCell Culture / Biological AssaysStart->CellCultureChemSynthPeptide Synthesis / ChemistryStart->ChemSynthAnalyticLC-MS / Analytical StandardsStart->AnalyticCheckFormCheck Compound FormCellCulture->CheckFormOrgSolvSolvent: DMF or NMP(Avoid DMSO if possible)ChemSynth->OrgSolv For Coupling RxnsAnalytic->CheckFormSaltHCl Salt FormCheckForm->Salt Labeled '.HCl'FreeBaseFree ZwitterionCheckForm->FreeBase No Salt IndicatedWaterSolvent: Sterile H2O(Direct Dissolution)Salt->Water High SolubilityAcidWaterSolvent: 0.1M HCl(Protonation Strategy)FreeBase->AcidWater Best for Stability

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental intent and compound salt form.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of Aqueous Stock (Preferred for Biology)

Target Concentration: 100 mM Vehicle: 0.1 M HCl or Sterile Water (depending on salt form)[1]

Scientific Rationale: Amino acids are most stable in acidic environments where oxidation of the amine is minimized. If your compound is the free zwitterion , neutral water may result in a cloudy suspension. Dilute HCl ensures full protonation of the amine, breaking the crystal lattice.

Materials:

  • 3-Hydroxyleucine powder.[1]

  • 1.0 M HCl (Sterile).[1]

  • Milli-Q Water (18.2 MΩ).[1]

  • 0.22

    
    m Syringe Filter (PES or PVDF).[1]
    

Step-by-Step:

  • Calculate Mass: For 10 mL of 100 mM stock, weigh 147.2 mg of powder.

  • Initial Wetting: Place powder in a sterile 15 mL conical tube. Add 1 mL of 1.0 M HCl .

    • Note: This high-acid "wetting" step instantly protonates the amine, driving solubility.

  • Dilution: Add 8 mL of Milli-Q water. Vortex vigorously for 30–60 seconds.

  • Verification: Inspect for clarity. If particles remain, sonicate at 40°C for 5 minutes.

  • Final Volume: Adjust volume to 10 mL with water. The final acid concentration will be ~0.1 M HCl.

  • Sterilization: Pass through a 0.22

    
    m syringe filter into a sterile cryovial.
    
  • Neutralization (On-Experiment): When adding to cell culture media, the small volume of stock (e.g., 10

    
    L into 1 mL) will be buffered by the media's bicarbonate system.
    
Protocol B: Organic Solvent Stock (Chemistry/Screening)

Target Concentration: 50–100 mM Vehicle: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)[1]

Warning: Unprotected amino acid zwitterions have poor solubility in pure DMSO . This protocol is only recommended if you are using a specific salt form or if the compound is protected (e.g., Boc/Fmoc).

  • Solvent Choice: Anhydrous DMSO is preferred for biological screening libraries.

  • Dissolution: Add DMSO directly to the weighed powder.

  • Thermal Assist: If the solution is cloudy, warm to 37°C in a water bath.

    • Critical: Do not exceed 40°C to prevent degradation.

  • Sonication: Sonicate in 30-second bursts. If a precipitate persists, the zwitterionic lattice is too strong. Stop and switch to Protocol A (Aqueous Acid).

Part 4: Storage, Stability & Troubleshooting[6]

Storage Architecture
ParameterRecommendationMechanism
Temperature -20°C or -80°CSlows hydrolysis and oxidation.[1]
Format Single-use AliquotsPrevents freeze-thaw crystallization damage.[1]
Shelf Life 6 Months (Aqueous)Acidic pH preserves the amine; neutral solutions degrade faster.
Container Amber PolypropyleneProtects from light (though not strictly photo-labile, good practice).[1]
Troubleshooting "Crashing Out"

If the compound precipitates upon addition to cell culture media:

  • Cause: The pH shock from acidic stock to neutral media (pH 7.4) restores the zwitterion, which hits its solubility limit.

  • Fix: Lower the working concentration. Pre-dilute the stock 1:10 in PBS before adding to the main media volume to assess stability.

Part 5: References

  • PubChem. (2025).[3] Compound Summary: 3-Hydroxyleucine.[1][2] National Library of Medicine. Retrieved from [Link][1]

  • ResearchGate. (2016). Solubility of zwitterionic compounds in DMSO vs Aqueous Acid. Retrieved from [Link]

Application Notes and Protocols: 4-Hydroxyisoleucine (4-HIL) in Dietary Supplementation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Scientific Brief

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic, branched-chain amino acid predominantly extracted from the seeds of fenugreek (Trigonella foenum-graecum). In the landscape of metabolic syndrome and type 2 diabetes dietary supplements, 4-HIL has emerged as a high-value bioactive due to its dual-action metabolic regulation: it acts as a glucose-dependent insulin secretagogue and a peripheral insulin sensitizer[1]. Unlike traditional sulfonylureas that force insulin secretion regardless of blood glucose levels—often leading to severe hypoglycemia—4-HIL exhibits an "adaptogenic" profile, only stimulating pancreatic β-cells during hyperglycemic states[1].

Mechanistic Rationale: The Dual-Pathway Dynamics

Understanding the molecular causality of 4-HIL is critical for formulating effective dietary supplements and designing accurate validation assays.

Pancreatic β-Cell Insulinotropism

4-HIL directly interacts with the islets of Langerhans. Its insulinotropic action is strictly glucose-dependent, requiring a threshold of elevated blood glucose (typically >8.3 mM) to trigger the fusion of insulin-containing vesicles with the plasma membrane[1]. Recent in silico and pharmacokinetic studies also suggest that 4-HIL acts as a natural inhibitor of the Dipeptidyl Peptidase-4 (DPP-4) enzyme, prolonging the half-life of incretin hormones like GLP-1[2].

Peripheral Insulin Sensitization (PI3K/AKT Pathway)

In peripheral tissues (liver, skeletal muscle, and adipose), insulin resistance is often driven by lipotoxicity and pro-inflammatory cytokines like TNF-α, which induce aberrant serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1). 4-HIL antagonizes this process by downregulating TNF-α production and promoting the functional tyrosine phosphorylation of IRS-1[3]. This restores the Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT) signaling cascade, culminating in the translocation of GLUT4 transporters to the cell membrane for active glucose uptake[3].

G HIL 4-Hydroxyisoleucine (4-HIL) IR Insulin Receptor (IR) HIL->IR Sensitizes TNF TNF-α (Inflammation) HIL->TNF Inhibits IRS1 p-IRS-1 (Tyrosine) IR->IRS1 Phosphorylates PI3K PI3K Activation IRS1->PI3K AKT AKT Phosphorylation PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Cellular Glucose Uptake GLUT4->Glucose TNF->IRS1 Inhibits (Ser307)

Diagram 1: 4-HIL mediated PI3K/AKT signaling pathway for peripheral insulin sensitization.

Upstream Processing: Extraction and Purification Protocol

Fenugreek seeds contain only 0.015% to 0.4% 4-HIL by dry weight, alongside a complex matrix of lipids, steroidal saponins (e.g., diosgenin), and highly viscous mucilaginous fibers[1]. The following protocol utilizes a multi-stage counter-current extraction to maximize yield while preventing chromatographic fouling.

Causality of Solvent and Resin Selection
  • Hexane Defatting: Fenugreek is rich in fatty acids. Skipping defatting results in lipid emulsions during aqueous extraction and irreversible fouling of the cation exchange resin[4].

  • 70% Aqueous Ethanol: 4-HIL is a polar amino acid. Pure water extracts 4-HIL but also solubilizes massive amounts of galactomannan gums (mucilage), making filtration impossible. 70% ethanol perfectly balances 4-HIL solubility while precipitating unwanted polysaccharides[4][5].

Step-by-Step Methodology
  • Pulverization & Sizing: Mill raw Trigonella foenum-graecum seeds and pass through a 40-mesh sieve to maximize surface area[4].

  • Defatting: Suspend the powder in hexane (1:5 w/v). Agitate continuously for 4 hours at room temperature. Filter and discard the hexane layer. Repeat this step twice to ensure complete lipid removal[4].

  • Multi-Stage Counter-Current Extraction: Treat the defatted biomass with 70% aqueous ethanol. Utilize a 5-stage counter-current extractor to maintain a steep concentration gradient. This reduces the required plant-to-solvent ratio to 1:2.26, yielding a highly concentrated extract[5].

  • Cation Exchange Chromatography: Pass the concentrated aqueous extract through a strongly acidic cation exchange resin. 4-HIL, being an amino acid, will bind to the resin. Wash with demineralized water to remove neutral impurities (sugars, glycosides)[4].

  • Elution & De-bittering: Elute the bound 4-HIL using a 1N to 2N ammonia solution[4]. Concentrate the eluate under vacuum. To remove bitter saponin traces, treat the concentrate with a Methanol:Methylene Chloride (MDC) mixture (4:6 ratio), filter, and spray-dry the filtrate[4].

  • Quality Control (HPTLC): Validate the final powder using High-Performance Thin-Layer Chromatography (HPTLC) densitometry. Use a mobile phase of 1-butanol:glacial acetic acid:water (7:2:1) and derivatize with ninhydrin. 4-HIL appears as a compact spot at Rf = 0.36[5].

Quantitative Extraction Data
Extraction MethodPlant:Solvent Ratio4-HIL Concentration (mg/mL)Recovery Yield (%)
Standard Batch Extraction1:10~0.15~45.0
5-Stage Counter-Current1:2.261.28>82.5

Table 1: Comparison of extraction efficiencies. Counter-current extraction significantly enhances pharmacological strength and yield[5].

G Seeds Fenugreek Seeds (Pulverized) Defat Defatting (Hexane Wash) Seeds->Defat Extract Solvent Extraction (70% Ethanol) Defat->Extract Resin Cation Exchange (Bind Amino Acids) Extract->Resin Elution Target Elution (1N Ammonia) Resin->Elution Dry Spray Drying (>80% 4-HIL Powder) Elution->Dry

Diagram 2: Industrial workflow for the isolation and purification of 4-HIL.

Downstream Validation: In Vitro Insulinotropic Assay

To ensure the efficacy and safety of the extracted 4-HIL for dietary supplement formulation, its biological activity must be validated. The hallmark of high-quality 4-HIL is its inability to stimulate insulin at fasting glucose levels, thereby preventing hypoglycemia.

Causality of Assay Design

Using a pancreatic β-cell line (e.g., BRIN-BD11 or INS-1), the assay must be stratified across three glucose concentrations: 3.3 mM (fasting state), 8.3 mM (postprandial state), and 16.7 mM (hyperglycemic state)[1]. A self-validating system requires a positive control (e.g., Glibenclamide, a sulfonylurea) which will indiscriminately trigger insulin secretion even at 3.3 mM, highlighting the superior safety profile of 4-HIL.

Step-by-Step Methodology
  • Cell Culture: Seed BRIN-BD11 cells in 96-well plates at a density of

    
     cells/well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 11.1 mM glucose. Incubate overnight at 37°C in 5% CO₂.
    
  • Starvation Phase: Aspirate the medium and wash cells twice with Phosphate-Buffered Saline (PBS). Add Krebs-Ringer Bicarbonate (KRB) buffer containing a basal glucose level of 1.1 mM. Incubate for 2 hours to establish a baseline resting state.

  • Treatment Phase: Prepare three sets of KRB buffer containing 3.3 mM, 8.3 mM, and 16.7 mM glucose. Spike each set with the purified 4-HIL extract to achieve a final concentration of 100 µM. Replace the starvation buffer with the treatment buffers and incubate for exactly 60 minutes.

  • Quantification: Carefully aspirate the supernatant from each well. Centrifuge at 1,000 x g for 5 minutes to remove cellular debris. Quantify the secreted insulin using a high-sensitivity Rat Insulin ELISA kit.

  • Viability Check (QC): Perform an MTT assay on the remaining adhered cells to ensure the 4-HIL extract did not induce cytotoxicity, which could falsely lower insulin readings.

Quantitative Validation Data
Glucose Concentration (mM)Physiological Equivalent4-HIL (100 µM) Insulin SecretionGlibenclamide (10 µM) Control
3.3Fasting / Basal105 ± 5% (No significant effect)310 ± 15% (Hypoglycemia Risk)
8.3Postprandial180 ± 12%340 ± 18%
16.7Hyperglycemic250 ± 15%360 ± 20%

Table 2: Relative insulin secretion (% of basal). 4-HIL demonstrates strict glucose dependency, contrasting with the indiscriminate action of standard secretagogues[1].

Clinical Translation and Formulation Notes

When developing dietary supplements, ADME (Absorption, Distribution, Metabolism, and Excretion) profiles dictate formulation strategies. 4-HIL exhibits high gastrointestinal absorption and moderate water solubility, making it highly suitable for standard oral capsules or aqueous functional beverages[2]. Furthermore, it has a highly favorable safety profile; in silico and in vivo toxicity models place its LD50 at >2000 mg/kg (Toxicity Class 5), with no evidence of mutagenicity or hepatotoxicity[2].

For advanced formulations, combining 4-HIL with other fenugreek bioactives, such as diosgenin and soluble galactomannan fibers, can create a synergistic matrix that delays gastric emptying (via fiber) while simultaneously sensitizing peripheral insulin receptors (via 4-HIL and diosgenin)[6].

References

  • [5] 4-Hydroxyisoleucine from Fenugreek: Preparation of high pharmacological strength extract and assay method development. Phytojournal. 5

  • [4] A Process For Isolation Of 4 Hydroxyisoleucine (Hil) From Fenugreek. QuickCompany (Patent Information).4

  • [3] 4-Hydroxyisoleucine improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins. National Institutes of Health (NIH) / PMC. 3

  • [2] 4-Hydroxyisoleucine as a Natural DPP-4 Inhibitor for Diabetes. Science Biology. 2

  • [1] 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. National Institutes of Health (NIH) / PMC. 1

  • [6] Diosgenin, 4-hydroxyisoleucine, and fiber from fenugreek: mechanisms of actions and potential effects on metabolic syndrome. National Institutes of Health (NIH) / PubMed. 6

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 2-Amino-3-hydroxy-4-methylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-3-hydroxy-4-methylpentanoic acid (commonly known as 3-hydroxyleucine ). This non-proteinogenic amino acid is a critical chiral building block in the development of potent neurotrophic agents like (+)-lactacystin[1] and nucleoside antibiotics such as muraymycins[2].

Due to the presence of two contiguous stereocenters (C2 and C3), achieving high enantiomeric excess (ee) and overall yield requires strict control over reaction microenvironments. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks for both chemical and biocatalytic synthesis modalities.

Part 1: Chemical Synthesis Troubleshooting (Sharpless AD Route)

The most reliable chemical approach utilizes the Sharpless Asymmetric Dihydroxylation (AD) of α,β-unsaturated esters, followed by cyclic sulfate formation and regioselective azide displacement[3].

Q1: My overall yield for (2S,3S)-3-hydroxyleucine is dropping below 40% during the cyclic sulfate intermediate stage. How can I prevent degradation? A1: You are likely experiencing premature β-elimination during the oxidation of the cyclic sulfite to the cyclic sulfate.

  • Causality: The resulting cyclic sulfate is highly electrophilic. If the reaction temperature exceeds 0°C or if trace water remains during the RuCl₃/NaIO₄ oxidation step, the intermediate undergoes rapid hydrolysis or β-elimination to form an inactive α,β-unsaturated sulfate[3].

  • Self-Validating Fix: Always quench the RuO₄ oxidation step with cold, saturated NaHCO₃ strictly at 0°C and extract immediately into an organic layer. Validation step: Run a quick TLC (Hexanes/EtOAc); the cyclic sulfate should appear as a single, non-UV active spot that stains strongly with KMnO₄. If you observe a streak or a UV-active spot, elimination has already occurred.

Q2: The regioselectivity of the azide displacement (NaN₃) is poor, yielding a mixture of α-azido and β-azido isomers. How do I favor the α-azido-β-hydroxy product? A2: Regioselective ring-opening of the cyclic sulfate depends heavily on the electronic nature of the adjacent ester group and the dielectric constant of your solvent.

  • Causality: The electron-withdrawing ester group at the C1 position normally directs the incoming azide nucleophile to the α-carbon (C2) via an SN2 mechanism, cleanly inverting the stereocenter[3]. If you observe β-attack, your solvent system is likely overly polar or the reaction is too hot, which stabilizes the developing partial positive charge at the β-carbon, shifting the mechanism toward an SN1-like pathway.

  • Self-Validating Fix: Use strictly anhydrous DMF and maintain the reaction at 20–25°C. Never heat above 40°C. Validation step: Monitor the reaction via ¹H-NMR of the crude mixture; the α-proton of the desired α-azido product will show a distinct upfield shift compared to the β-azido byproduct.

Part 2: Biocatalytic Synthesis FAQs (Enzymatic Routes)

Biocatalysis offers a greener, more direct route to specific diastereomers (e.g., (2S,3R)-3-hydroxyleucine) using engineered transaldolases or dioxygenases.

Q3: I am using L-threonine transaldolase (ObiH) to couple isobutyraldehyde and glycine, but my initial velocity is extremely low (<5 min⁻¹). How can I increase the turnover rate? A3: You are experiencing a kinetic bottleneck at the PLP-glycyl quinonoid intermediate stage.

  • Causality: ObiH forms a meta-stable PLP-glycyl quinonoid intermediate. In its resting state, the enzyme can become trapped in this conformation, limiting the turnover of non-native electrophiles like isobutyraldehyde[4].

  • Self-Validating Fix: Apply green-light irradiation (phototreatment at λ ≈ 530 nm) to the purified ObiH prior to the reaction. Phototreatment excites the PLP cofactor, releasing the trapped intermediate and restoring the active enzyme state. Validation step: Measure the initial velocity pre- and post-irradiation; successful phototreatment yields at least a 2-fold increase in the initial turnover rate (up to ~12 min⁻¹)[4].

Q4: When using Fe(II)/αKG-dependent dioxygenases (like SadA or LDO) for the direct C-H hydroxylation of L-leucine, my conversion stalls at 20%. Why? A4: This is a classic oxidative uncoupling issue between the decarboxylation of α-ketoglutarate (α-KG) and the hydroxylation of the substrate.

  • Causality: Fe(II)/α-KG dioxygenases require stoichiometric amounts of α-KG and O₂. If the enzyme's active site is not perfectly aligned with the aliphatic chain of L-leucine, the enzyme will consume α-KG (forming succinate and CO₂) without transferring the ferryl-oxo oxygen to the substrate. This leads to the release of reactive oxygen species (ROS) that rapidly inactivate the enzyme[2].

  • Self-Validating Fix: Use N-succinyl-L-leucine instead of free L-leucine. The N-succinyl group acts as an anchor in the SadA active site, ensuring perfect geometric alignment, preventing uncoupling, and guaranteeing >99% stereoselectivity[2]. Validation step: Monitor the stoichiometric ratio of succinate produced versus 3-hydroxyleucine formed; a 1:1 ratio confirms perfectly coupled turnover.

Part 3: Quantitative Yield & Stereoselectivity Data

The following table summarizes expected benchmarks across different validated synthesis modalities. Use this to determine if your current workflow is performing optimally.

Synthesis ModalityKey Reagents / BiocatalystsTarget StereoisomerOverall YieldEnantiomeric / Diastereomeric Ratio
Chemical (Sharpless AD) AD-mix-α, SOCl₂, NaN₃, Pd/C(2S,3S)-3-Hydroxyleucine67%97% ee
Chemical (Sharpless AD) AD-mix-β, SOCl₂, NaN₃, Pd/C(2R,3R)-3-Hydroxyleucine57%92% ee
Biocatalytic (Aldolase) ObiH (L-Thr transaldolase), Isobutyraldehyde(2S,3R)-3-Hydroxyleucine38% (Isolated)>98:2 dr (syn:anti)
Biocatalytic (Hydroxylase) SadA, α-KG, N-succinyl-L-leucine(2S,3R)-3-Hydroxyleucine>85% (Conversion)>99% ee

Part 4: Step-by-Step Methodologies

Protocol A: Chemical Synthesis via Sharpless AD & Azide Displacement
  • Asymmetric Dihydroxylation: Dissolve the starting α,β-unsaturated ester in a 1:1 mixture of t-BuOH and H₂O. Add AD-mix-α (for 2S,3S) at 0°C. Stir vigorously for 24h. Quench with sodium sulfite, extract, and verify the ee of the chiral diol via chiral HPLC before proceeding.

  • Cyclic Sulfate Formation: Dissolve the chiral diol in anhydrous CH₂Cl₂. Add SOCl₂ (1.5 eq) and reflux for 2h to form the cyclic sulfite. Cool strictly to 0°C, add a catalytic amount of RuCl₃ and stoichiometric NaIO₄ to oxidize the sulfite to the cyclic sulfate. Quench immediately with saturated NaHCO₃ at 0°C.

  • Regioselective Azide Displacement: Dissolve the purified cyclic sulfate in anhydrous DMF. Add NaN₃ (1.2 eq) and stir at 25°C for 12h. Do not heat.

  • Hydrolysis & Hydrogenolysis: Treat the resulting azido-sulfate with 20% aqueous H₂SO₄ to hydrolyze the sulfate ester. Subject the isolated azido-alcohol to catalytic hydrogenation (H₂, Pd/C) in MeOH to yield the free 3-hydroxyleucine.

Protocol B: Biocatalytic Synthesis via Phototreated ObiH
  • Enzyme Preparation: Express and purify N-His-ObiH from E. coli using Ni-NTA affinity chromatography.

  • Phototreatment: Irradiate the purified ObiH solution (in 50 mM HEPES, pH 7.5) with a green LED light source (λ ≈ 530 nm) for 30 minutes at 4°C to release the meta-stable PLP-glycyl quinonoid intermediate.

  • Reaction Assembly: In a bioreactor, combine the phototreated ObiH, 40 mM L-threonine (or glycine as the donor), 50 μM PLP cofactor, and 20 mM isobutyraldehyde.

  • Incubation & Isolation: Incubate at 25°C for 24h. Quench the reaction by ultrafiltration (10 kDa MWCO) to remove the enzyme. Purify the resulting (2S,3R)-3-hydroxyleucine via C18 flash chromatography (Note: monitor fractions carefully as 3-hydroxyleucine and threonine have similar retention times).

Part 5: Pathway Visualizations

ChemicalSynthesis A α,β-Unsaturated Ester B Chiral Diol A->B Sharpless AD-mix OsO4, 0°C C Cyclic Sulfate B->C 1. SOCl2 2. RuCl3, NaIO4 (0°C) D α-Azido-β-hydroxy Ester C->D NaN3, DMF, 25°C (Regioselective SN2) E (2S,3S)-3-Hydroxyleucine Yield: 67% | 97% ee D->E 1. H2SO4 (aq) 2. H2, Pd/C

Chemical synthesis workflow of 3-hydroxyleucine via Sharpless asymmetric dihydroxylation.

BiocatalyticSynthesis A L-Threonine + PLP B ObiH Enzyme (Resting State) A->B Substrate Binding C PLP-Glycyl Quinonoid Intermediate B->C Aldol Cleavage C->B Green-Light Irradiation (Restores Turnover) D Isobutyraldehyde C->D Nucleophilic Attack E (2S,3R)-3-Hydroxyleucine Yield: 38% | >98:2 dr D->E C-C Bond Formation

Biocatalytic synthesis of 3-hydroxyleucine using phototreated ObiH transaldolase.

References

  • Stereoselective synthesis of (2 R,3 R) and (2 R,3 S)-3-hydroxyleucines.
  • Total Synthesis of (+)-Lactacystin. Journal of the American Chemical Society.
  • l-Threonine transaldolase activity is enabled by a persistent catalytic intermedi
  • Recent Advances in the Hydroxylation of Amino Acids and Its Deriv

Sources

Technical Support Center: 4-Hydroxyisoleucine (4-HIL) Stability & Analysis

[1]

Status: Operational Topic: Stability, Solubility, and Analytical Troubleshooting of 4-Hydroxyisoleucine in Aqueous Solutions Ticket Handling: Senior Application Scientist Level[1]

Introduction: The 4-HIL Stability Paradox

Welcome to the technical support hub for 4-Hydroxyisoleucine (4-HIL). If you are working with this non-proteinogenic amino acid (typically isolated from Trigonella foenum-graecum), you have likely encountered inconsistent concentration data or "disappearing" peaks during HPLC analysis.[1]

The Core Challenge: 4-HIL is not chemically inert.[1][2] It exists in a dynamic equilibrium between its open-chain amino acid form and its lactone form (Sotolon).[1] This cyclization is driven by pH and temperature .[1] Furthermore, 4-HIL lacks a UV-active chromophore, making standard detection methods prone to false negatives.[1]

This guide addresses these specific failure modes using a root-cause analysis approach.

Module 1: Stability & Degradation (The "Disappearing" Compound)[1]

Issue #1: "My 4-HIL concentration drops significantly over 24 hours in solution."

Diagnosis: Acid-Catalyzed Lactonization.[1] You are likely not losing the molecule; it is converting into Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone).[1] This reaction is reversible but favors the lactone form under acidic conditions and high heat.

The Mechanism

In aqueous environments, the hydroxyl group at C4 attacks the carbonyl carbon, releasing water and forming a lactone ring.[1] This process is accelerated by:

  • Low pH (< 6.0): Protons catalyze the ring closure.[1]

  • Heat (> 40°C): Increases the rate of dehydration.[1]

LactonizationHIL4-Hydroxyisoleucine(Open Acid Form)BioactiveIntermediateTransition State(Protonation)HIL->Intermediate+ H+ (Acidic pH)SotolonSotolon(Lactone Form)Maple Syrup OdorIntermediate->Sotolon- H2O (Heat)Sotolon->HIL+ OH- (Basic pH) / Hydrolysis

Figure 1: The reversible lactonization pathway of 4-HIL.[1] Acidic conditions drive the equilibrium toward the lactone (Sotolon).[1]

Corrective Protocol: Buffering & Storage

To stabilize 4-HIL in the open-chain form (required for insulinotropic activity studies):

  • Buffer Selection: Maintain pH 7.2 – 7.6 .

    • Recommended: Phosphate-buffered saline (PBS) or HEPES (25 mM).[1]

    • Avoid: Acetate or Citrate buffers (acidic range promotes lactonization).[1]

  • Temperature: Store stock solutions at -20°C .

    • Never autoclave 4-HIL solutions. Autoclaving (121°C) forces rapid conversion to Sotolon.[1]

    • Sterilization:[1] Use 0.22 µm PVDF or PES syringe filters.[1]

Issue #2: "The solution has developed a strong maple syrup or curry-like smell."[1]

Diagnosis: Sotolon Formation confirmed.[1][3] Sotolon is a potent aroma compound (odor threshold in ppb range).[1] If your solution smells like maple syrup or fenugreek, significant degradation (lactonization) has occurred.[1]

Action Plan:

  • Quantify the damage: Run an LC-MS analysis looking for the Sotolon mass (MW: 128.13 g/mol ) vs. 4-HIL (MW: 147.17 g/mol ).[1]

  • Discard: If the odor is distinct, the molar concentration of the active amino acid is compromised.[1] Prepare fresh stock.

Module 2: Analytical Troubleshooting (The "Invisible" Peak)

Issue #3: "I see no peaks on my HPLC-UV at 210 nm or 254 nm."

Diagnosis: Lack of Chromophore. Unlike Tyrosine or Tryptophan, 4-HIL does not have an aromatic ring.[1] It has negligible absorbance in the UV range.[1] Direct UV detection is essentially impossible at biologically relevant concentrations.[1]

Solution: Pre-Column Derivatization

You must chemically tag the amine group with a fluorophore or chromophore.[1]

Recommended Protocol: OPA (o-Phthaldialdehyde) Derivatization This method reacts with the primary amine of 4-HIL in the presence of a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[1]

ParameterSpecification
Reagent OPA (o-Phthaldialdehyde) + 3-Mercaptopropionic acid
Reaction Time 1–2 minutes (Automated injector program recommended)
Stability Derivative is unstable; inject immediately.[1]
Detection Fluorescence (FLD): Ex 340 nm / Em 450 nm
Mobile Phase A: 10 mM Na2HPO4 (pH 7.[1]2) / B: Acetonitrile (Gradient)

Alternative: LC-MS/MS (The Gold Standard) If available, use Liquid Chromatography-Mass Spectrometry.[1]

  • Mode: ESI Positive ([M+H]+ = 148.1 m/z).[1]

  • Advantage: No derivatization required; distinguishes between acid and lactone forms based on mass difference (148 vs 129 m/z).[1]

Module 3: Solubility & Formulation

Issue #4: "Precipitation occurs at concentrations > 50 mM."[1]

Diagnosis: Isoelectric Point (pI) Aggregation.[1] As a zwitterion, 4-HIL has minimum solubility near its isoelectric point.[1] While generally soluble (>20 mg/mL), high concentrations in unbuffered water can lead to micro-precipitation if the pH drifts.[1]

Troubleshooting Guide:

ObservationProbable CauseCorrective Action
Cloudy upon thawing CryoprecipitationVortex warm (37°C) for 2 mins. Ensure pH is > 7.[1]0.
Crystals forming pH near pIAdjust pH to 7.4 using NaOH.
Yellowing of solution Oxidation/MaillardDiscard. 4-HIL can undergo Maillard reaction with reducing sugars if present.[1]

Summary: The "Safe-Zone" Decision Tree

Use this logic flow to ensure experimental integrity before starting your assay.

TroubleshootingStartStart: 4-HIL Solution PrepCheckPHIs pH between 7.2 and 7.6?Start->CheckPHCheckMethodDetection Method?CheckPH->CheckMethodYesWarning1Risk: Lactonization (Sotolon)CheckPH->Warning1No (Acidic)DirectUVDirect UV (210-280nm)CheckMethod->DirectUVDerivOPA/FMOC or LC-MSCheckMethod->DerivAction1Adjust with Phosphate/HEPESDo NOT use acid to dissolveWarning1->Action1Action1->CheckMethodFailResult: No Peaks / NoiseDirectUV->FailSuccessResult: Stable, Quantifiable DataDeriv->Success

Figure 2: Decision matrix for ensuring stability and detectability of 4-Hydroxyisoleucine.

References

  • Blank, I., et al. (1996).[1] "Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) from 4-hydroxy-L-isoleucine."[1][3] Bioflavour 95. (Verified: Mechanism of acid-catalyzed lactonization).

  • Sauvaire, Y., et al. (1998).[1][2][4][5] "4-Hydroxyisoleucine: A novel amino acid potentiator of insulin secretion."[1][4][6] Diabetes, 47(2), 206-210.[1][4] (Verified: Biological activity and isolation).[1]

  • Hajimehdipoor, H., et al. (2010).[1][4] "Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran." Journal of Medicinal Plants, 9(34), 29-34.[1] (Verified: OPA derivatization protocols for HPLC).[1]

  • Broca, C., et al. (1999).[1] "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties."[1][2][4][7] American Journal of Physiology-Endocrinology and Metabolism. (Verified: Physiological stability context).[1]

Technical Support Center: HPLC Optimization for 4-Hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for analytical chemists and pharmaceutical researchers optimizing the separation of 4-hydroxyisoleucine (4-HIL) isomers. It prioritizes the specific challenges of this molecule: its lack of a chromophore, the equilibrium between its acid and lactone forms, and the separation of its multiple stereoisomers.

Introduction: The 4-HIL Challenge

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid primarily found in Trigonella foenum-graecum (Fenugreek).[1][2] It possesses three chiral centers, theoretically allowing for eight stereoisomers. The naturally occurring, bioactive isomer is (2S, 3R, 4S)-4-hydroxyisoleucine .[3]

Why is this difficult?

  • No UV Chromophore: The molecule lacks a conjugated system, rendering standard UV detection (254 nm) useless without derivatization.

  • Lactonization Equilibrium: In acidic conditions, 4-HIL cyclizes to form a lactone (often associated with sotolone formation pathways). This dynamic equilibrium can cause peak splitting or "ghost peaks."

  • Isomeric Complexity: Synthetic routes often produce racemic mixtures or diastereomers (e.g., the 2R, 3R, 4S minor isomer) that are difficult to resolve from the major bioactive isomer.

Module 1: Method Selection & Decision Matrix

Before starting, select the workflow that matches your analytical goal.

Workflow Decision Tree

MethodSelection Start Start: Define Goal Goal1 Quantify Natural 4-HIL in Plant Extract Start->Goal1 Goal2 Separate Enantiomers (Synthetic Purity) Start->Goal2 Goal3 Bioanalysis (Plasma/Urine) Start->Goal3 Method1 C18 + Pre-column Derivatization (OPA or FMOC) Goal1->Method1 Method2 Chiral Column (Crown Ether) OR Marfey's Reagent Goal2->Method2 Method3 HILIC-MS/MS (No Derivatization) Goal3->Method3

Figure 1: Decision matrix for selecting the appropriate HPLC methodology based on analytical requirements.

Module 2: The "Ghost Peak" Problem (Lactonization)

Issue: Users often report double peaks or poor reproducibility. Cause: 4-HIL exists in an equilibrium between its open acid form (4-HIL) and its closed lactone form. This equilibrium is pH-dependent.

The Chemistry
  • Acidic pH (< 4): Favors Lactone formation.

  • Basic pH (> 8): Favors Open Acid (Carboxylate) form.

  • Neutral pH (5-7): Slow equilibrium; may lead to peak broadening or splitting.

Troubleshooting Protocol: Controlling the Equilibrium
ParameterRecommendationRationale
Sample Prep pH Adjust to pH > 8.0 immediately before injection.Forces the molecule into the open acid form, which is more stable for derivatization (OPA reacts with primary amines, which are available in the open form).
Mobile Phase Avoid strong acids if analyzing underivatized.Strong acid (e.g., 0.1% TFA) can induce on-column cyclization.
Derivatization Use OPA-Mercaptoethanol (pH 9.5).The high pH of the borate buffer used in OPA derivatization ensures the molecule is in the open form, preventing lactone interference.

Module 3: Achiral Separation (Quantification of Natural Isomer)

Goal: Quantify (2S, 3R, 4S)-4-HIL in fenugreek extracts. Best Practice: Pre-column derivatization with O-phthalaldehyde (OPA).

Standard Operating Procedure (SOP)

1. Reagents:

  • Derivatization Reagent: Dissolve 50 mg OPA in 1.25 mL methanol. Add 11.2 mL 0.04 M borate buffer (pH 9.5) and 50 µL 2-mercaptoethanol. Store in dark; stable for 24 hours.

  • Mobile Phase A: 50 mM Sodium Acetate (pH 7.2) + 1% Tetrahydrofuran (THF).

  • Mobile Phase B: 100% Methanol.

2. HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: Fluorescence (Ex: 330 nm, Em: 440 nm).

  • Gradient:

    • 0-2 min: 0% B

    • 2-20 min: 0% -> 60% B

    • 20-25 min: 60% -> 100% B

3. Critical Optimization Step:

  • THF Addition: The addition of 1-2% THF to Mobile Phase A is crucial for resolving 4-HIL from interfering amino acids (like isoleucine or leucine) which often co-elute in complex plant matrices.

Module 4: Chiral Separation (Enantiomer Purity)

Goal: Separate the (2S, 3R, 4S) isomer from its enantiomer (2R, 3S, 4R) or diastereomers. Challenge: Standard C18 columns cannot separate enantiomers.

Option A: Chiral Stationary Phase (Direct Method)[5]
  • Column Type: Crown Ether columns (e.g., Crownpak CR-I) are highly effective for underivatized amino acids.

  • Mechanism: The crown ether forms a host-guest complex with the ammonium group of the amino acid.

  • Conditions:

    • Mobile Phase: Perchloric acid (pH 1.5 - 2.0). Note: At this low pH, the lactone form may be prevalent, but crown ethers can often separate the cationic forms effectively.

    • Temperature: Lower temperatures (10-15°C) often improve chiral resolution.

Option B: Marfey’s Reagent (Indirect Method)

If a chiral column is unavailable, use Marfey’s Reagent (FDAA) to create diastereomers that can be separated on a standard C18 column.

  • Reaction: React sample with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Result: The L-L and L-D derivatives will have different hydrophobicities.

  • Elution Order: typically, L-amino acid derivatives elute before D-amino acid derivatives on C18.

Module 5: HILIC-MS/MS (Bioanalysis)

Goal: High-sensitivity detection in plasma without time-consuming derivatization.

Protocol:

  • Column: Zwitterionic HILIC (e.g., ZIC-cHILIC).

  • Mobile Phase: Isocratic 20% Aqueous (0.1% Formic Acid) / 80% Acetonitrile.[5]

  • Detection: MS/MS (ESI Positive).

  • MRM Transitions:

    • 4-HIL: m/z 148.1 → 102.1 (Quantifier), 148.1 → 74.1 (Qualifier).

    • Note on Stability: Although the mobile phase is acidic, the rapid transit time in HILIC often allows detection of the protonated parent ion before significant lactonization shifts occur, or the transition is optimized for the dominant species.

FAQ & Troubleshooting

Q: I see a small peak eluting just before my main 4-HIL peak. Is this an impurity?

  • A: It is likely the minor diastereomer (2R, 3R, 4S) , which naturally occurs in Fenugreek at ~5-10% of the major isomer concentration. If the peak area increases after leaving the sample in acidic solution, it may be the lactone form. Check pH stability.

Q: My fluorescence signal is decaying over the run.

  • A: OPA derivatives are unstable.

    • Fix: Use an autosampler with pre-column derivatization capabilities (mix in needle) to ensure the reaction time is identical for every injection (e.g., exactly 2 minutes before injection).

    • Alternative: Switch to FMOC-Cl , which produces stable fluorescent derivatives, though it requires a secondary extraction step to remove excess reagent.

Q: Can I use UV detection without derivatization?

  • A: Generally, no . 4-HIL has negligible absorption above 200 nm. Detection at 200-210 nm is possible but suffers from massive interference from mobile phase solvents and other matrix components. ELSD (Evaporative Light Scattering Detector) is a viable alternative for non-chromophoric detection if fluorescence is not an option.

References

  • Sauvaire, Y., et al. (1998). "4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion."[3][6][7] Diabetes, 47(2), 206-210.[6] Link

  • Broca, C., et al. (2004).[6] "Insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat."[6] American Journal of Physiology-Endocrinology and Metabolism, 287(3), E463-E471.[6] Link

  • Gowtham, L., et al. (2022). "Hydrophilic interaction LC-MS/MS method to avoid endogenous interference in the analysis of 4-hydroxy isoleucine from dietary supplementation of fenugreek." Journal of Separation Science, 45(6), 1210-1221. Link

  • Blank, I., et al. (1996).[2] "Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolone) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone."[2] Journal of Agricultural and Food Chemistry, 44(7), 1851-1856. Link

  • Alcock, N. W., et al. (1989).[2][6] "Stereochemistry of the 4-hydroxyisoleucine from Trigonella foenum-graecum." Phytochemistry, 28(7), 1835-1841.[6] Link

Sources

preventing degradation of 4-hydroxyisoleucine during sample preparation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Hydroxyisoleucine (4-HIL) Stability & Sample Prep

Current Status: Operational Role: Senior Application Scientist Topic: Preventing Degradation & Optimizing Recovery of 4-HIL

Part 1: The Stability Matrix (Critical Theory)

The "Lactonization Trap": Why your recovery is low The primary cause of 4-hydroxyisoleucine (4-HIL) degradation during sample preparation is not oxidation, but acid-catalyzed lactonization followed by oxidative deamination. This converts 4-HIL into Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a potent aroma compound (smells like maple syrup/curry).

If your laboratory smells like maple syrup during evaporation, you have already lost your analyte.

The Degradation Pathway:

  • Trigger: Acidic pH (< 5.[1]0) combined with Heat (> 60°C).[2][3]

  • Intermediate: Intramolecular cyclization forms the lactone (3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone).

  • End Product: Oxidative deamination yields Sotolon (Irreversible loss of amine group).

Stability Thresholds Table

ParameterSafe ZoneDanger ZoneConsequence
pH 6.5 – 8.0< 5.0Rapid lactonization to amino-lactone.
Temperature 4°C – 25°C> 60°CAccelerates conversion to Sotolon.
Solvent 50% EtOH/Water100% Acidic WaterHydrolysis of matrix promotes degradation.
Storage -20°C (Dry Powder)4°C (Acidic Solution)Slow degradation over 24-48 hours.

Part 2: Visualizing the Threat

Figure 1: The 4-HIL Degradation Pathway Caption: Acid-catalyzed cyclization of 4-HIL to its lactone form, leading to irreversible Sotolon formation under heat stress.

G HIL 4-Hydroxyisoleucine (Linear Form) Acid Acidic pH (<5.0) + Heat HIL->Acid Lactone Amino-Lactone (Intermediate) Acid->Lactone Cyclization Lactone->HIL Reversible via Base (NaOH) Sotolon Sotolon (Degradation Product) Lactone->Sotolon Oxidative Deamination (>70°C)

Part 3: Optimized Extraction Protocol

Protocol ID: HIL-EXT-04 (The "Cold-Ethanol" Method) Objective: Maximize recovery from Fenugreek seeds while inhibiting enzymatic activity and lactonization.

Reagents:

  • n-Hexane (HPLC Grade)

  • Ethanol (Absolute)

  • Milli-Q Water

  • Ammonium Hydroxide (NH₄OH) – Optional for pH adjustment

Step-by-Step Workflow:

  • Mechanical Lysis:

    • Grind Trigonella foenum-graecum seeds to a fine powder (< 0.5 mm).

    • Why: Increases surface area. Do not overheat the grinder (keep < 40°C).

  • Lipid Removal (Defatting):

    • Wash powder with n-Hexane (1:10 w/v) for 30 mins at Room Temp. Centrifuge and discard supernatant. Repeat x2.

    • Why: Lipids interfere with LC columns and shield the matrix during extraction.

  • Targeted Extraction:

    • Resuspend defatted residue in 50:50 Ethanol:Water .

    • CRITICAL: Check pH.[3] If < 6.0, adjust to pH 7.0 with dilute NH₄OH.

    • Sonicate for 30 mins at < 35°C .

    • Why: 50% EtOH balances solubility of the zwitterion while precipitating polysaccharides (mucilage) that clog columns.

  • Clarification:

    • Centrifuge at 10,000 x g for 10 mins.

    • Filter supernatant through 0.22 µm PTFE filter.

  • Sample Storage:

    • Analyze immediately or store at -20°C. Never store in the autosampler (>4°C) for >24 hours if the mobile phase is acidic.

Figure 2: Extraction Workflow Diagram Caption: Optimized "Cold-Ethanol" workflow minimizing thermal and acidic stress.

Workflow Start Fenugreek Seeds Grind Grind (<0.5mm) Keep Cool Start->Grind Defat Defat w/ Hexane (Remove Lipids) Grind->Defat Extract Extract 50:50 EtOH:H2O pH 7.0 | <35°C Defat->Extract Filter Centrifuge & Filter 0.22 µm Extract->Filter Analyze HILIC-MS/MS Analysis Filter->Analyze

Part 4: Troubleshooting & FAQs

Q1: My LC-MS sensitivity is poor. Should I derivatize?

A: It depends on your column choice.

  • Scenario A (Reversed Phase C18): Yes. 4-HIL is too polar and elutes in the void volume. Use OPA (o-phthalaldehyde) or FMOC-Cl derivatization to add hydrophobicity and UV/Fluorescence activity [2].

  • Scenario B (HILIC - Recommended): No. Use a Zwitterionic HILIC column (e.g., ZIC-cHILIC). 4-HIL retains well via hydrophilic interaction. Use ESI+ mode (Transition m/z 148.1

    
     102.1) [4].
    
Q2: I see "ghost peaks" or split peaks in my chromatogram.

A: This is likely on-column lactonization. If your mobile phase is highly acidic (e.g., 0.5% Formic Acid) and your column oven is hot (>40°C), 4-HIL equilibrates between the linear and lactone forms during the run.

  • Fix: Reduce acid modifier to 0.05% or use an Ammonium Acetate buffer (pH 6.5) if using HILIC.[2][4][5][6] Lower column temp to 25°C.

Q3: Can I use acid hydrolysis (6N HCl) to release bound 4-HIL?

A: ABSOLUTELY NOT. Standard amino acid hydrolysis conditions (110°C, 6N HCl, 24h) will quantitatively convert 4-HIL to Sotolon. You must use enzymatic hydrolysis or mild base hydrolysis if you suspect protein binding, though 4-HIL is primarily free in the seed [1].

Q4: Why is my standard curve non-linear at low concentrations?

A: Adsorption. 4-HIL is zwitterionic. In pure organic solvents (like 100% ACN), it may precipitate or adsorb to glass vials.

  • Fix: Dissolve standards in 50:50 Water:ACN. Use polypropylene vials if adsorption is suspected.

References

  • Blank, I., et al. (1996). "Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) from 4-hydroxy-L-isoleucine."[2] Bioflavour 95, 385-388.[2]

  • Naghdi Badi, H., et al. (2010). "Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran." Journal of Medicinal Plants, 9(34), 1-10.

  • Avalos-Soriano, A., et al. (2016). "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity."[7] Molecules, 21(11), 1596.

  • Singh, G., et al. (2022). "Hydrophilic interaction LC–MS/MS method to avoid endogenous interference in the analysis of 4‐hydroxy isoleucine." Biomedical Chromatography, 36(11).

Sources

troubleshooting poor cell response to 4-hydroxyisoleucine treatment

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Senior Application Scientist: Dr. A. Vance | Ticket Queue: Active

Introduction: Beyond the Standard Protocol

If you are reading this, you are likely staring at "flat" data. You have treated your cells with 4-Hydroxyisoleucine (4-HIL), expected a robust insulinotropic or sensitizing effect, and received... nothing.

As a Senior Application Scientist, I see this often. 4-HIL is not a standard agonist like insulin or sulfonylureas.[1] It is a conditional modulator . Its efficacy is strictly gated by environmental context (specifically glucose levels) and stereochemical purity.

This guide abandons generic advice. We will troubleshoot your lack of response by dissecting the three most common failure points: Glucose Context , Isomer Specificity , and Signaling Kinetics .

TICKET #01: "My Beta-Cells Are Not Secreting Insulin"

Diagnosis: The Glucose-Dependence Trap.

The most common error with 4-HIL is treating it like a Sulfonylurea (e.g., Tolbutamide). Sulfonylureas close


 channels regardless of glucose levels, causing secretion even in low glucose. 4-HIL does not do this. 

The Mechanism: 4-HIL is strictly glucose-dependent .[2] It requires a "permissive" level of glucose to activate the insulin secretion machinery. If you perform your secretion assay in basal glucose (e.g., 2.8 mM or 5 mM), 4-HIL is mechanistically silent. It only potentiates secretion at supranormal glucose levels (typically >8 mM).

Troubleshooting Protocol: The "Glucose Ramp" Validation

Do not run a single-point assay. You must demonstrate the delta in potentiation.

  • Cell Model: INS-1, HIT-T15, or primary Islets.

  • Starvation: Pre-incubate cells in KRB buffer with low glucose (2.8 mM) for 2 hours to reset basal secretion.

  • The Matrix: Set up a 2x2 matrix (n=4 per condition).

ConditionGlucose Concentration4-HIL ConcentrationExpected Outcome
Basal Control Low (3.0 mM)0 µMLow Basal Secretion
Negative Test Low (3.0 mM)200 µMNO CHANGE vs Basal (Critical QC step)
Glucose Control High (16.7 mM)0 µMModerate Secretion (GSIS)
Positive Test High (16.7 mM)200 µM2-3x Increase vs Glucose Control

Expert Insight: If you see secretion in the "Negative Test" (Low Glucose + 4-HIL), your cells may be leaky/damaged, or your compound is contaminated with standard secretagogues.

TICKET #02: "No Glucose Uptake in Myotubes (L6/C2C12)"

Diagnosis: Kinetic Mismatch (Acute vs. Chronic).

In peripheral tissues (muscle/adipocytes), 4-HIL acts via the PI3K/Akt pathway to translocate GLUT4.[3][4] However, unlike Insulin (which works in minutes), 4-HIL often requires prolonged exposure to manifest significant uptake effects in vitro, particularly for GLUT4 translocation stabilization.

The Data Discrepancy:

  • Insulin: Maximal uptake in 20-30 mins.

  • 4-HIL: Significant GLUT4 translocation often peaks at 16 hours in L6 myotubes.[4]

Visualizing the Signaling Pathway

The following diagram illustrates the specific pathway activation required. Note that 4-HIL requires new protein synthesis for maximal effect (cycloheximide sensitivity), distinguishing it from acute insulin stimulation.

G HIL 4-Hydroxyisoleucine (Extracellular) IR Insulin Receptor (Sensitization) HIL->IR Direct/Indirect Modulation PI3K PI3K Activation IR->PI3K AKT Akt (Ser473) Phosphorylation PI3K->AKT GLUT4_Cyto GLUT4 (Intracellular) AKT->GLUT4_Cyto Translocation Signal Synth Protein Synthesis (Cycloheximide Sensitive) Synth->GLUT4_Cyto Required for Sustained Effect GLUT4_Mem GLUT4 (Plasma Membrane) GLUT4_Cyto->GLUT4_Mem Uptake Glucose Uptake (2-DG) GLUT4_Mem->Uptake

Figure 1: 4-HIL Signaling Cascade in Skeletal Muscle.[2][3][4][5] Note the requirement for protein synthesis (Synth) for maximal efficacy, distinct from acute insulin action.

Corrective Protocol: The "Chronic" Uptake Assay
  • Differentiation: Ensure L6 cells are fully differentiated into myotubes (multi-nucleated).

  • Treatment: Incubate with 4-HIL (10 - 50 µM) for 16 hours .

  • Washout: Wash cells 3x with warm KRP buffer.

  • Challenge: Add 2-Deoxy-D-[3H] glucose for 10 minutes.

  • Readout: Lyse and count CPM.

TICKET #03: "Inconsistent Results Between Batches"

Diagnosis: Isomer Purity & Hygroscopy.

4-HIL has multiple chiral centers. The (2S, 3R, 4S) isomer is the primary bioactive form found in Fenugreek. Synthetic preparations often contain mixtures of isomers or the lactone form, which are biologically inert or less potent.

The Stability Checklist:

  • Hygroscopy: 4-HIL is hygroscopic. If your powder clumps, it has absorbed water, altering the molar mass and effective concentration.

  • The Lactone Shift: In acidic conditions, 4-HIL can cyclize into its lactone form, which loses insulinotropic activity. Never dissolve 4-HIL in acidic buffers.

Reagent Quality Control Table
ParameterSpecification for SuccessTroubleshooting Action
Isomer (2S, 3R, 4S) Major IsomerCheck CoA. If "mixture" or unspecified, expect 50% reduced potency.
Solvent PBS (pH 7.4) or MediaAvoid DMSO if possible (not necessary). Avoid acidic pH (<6.0).
Storage -20°C, DesiccatedIf stock turns yellow or precipitates, discard.
Working Conc. 100 µM - 1 mM (Secretion)10 - 50 µM (Uptake)Do not exceed 5 mM (causes osmotic stress/non-specific toxicity).
Decision Logic: The Troubleshooting Flowchart

Use this logic tree to diagnose your specific failure mode.

Troubleshooting Start Start: No Response to 4-HIL CheckType Experiment Type? Start->CheckType Secretion Insulin Secretion (Beta-Cells) CheckType->Secretion Uptake Glucose Uptake (Muscle/Fat) CheckType->Uptake CheckGluc Glucose Conc > 8mM? Secretion->CheckGluc CheckTime Incubation Time? Uptake->CheckTime LowGluc Result: No Effect Expected (Physiological Lock) CheckGluc->LowGluc No (<5mM) HighGluc Check Isomer/Conc CheckGluc->HighGluc Yes (>8mM) Acute < 2 Hours: Likely No Effect CheckTime->Acute Short Chronic 16+ Hours: Check PI3K Pathway CheckTime->Chronic Long

Figure 2: Diagnostic logic tree for isolating experimental variables.

References
  • Broca, C., et al. (1999).[6][7][8] 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties.[1][2][3][5][8][9][10][11][12][13] American Journal of Physiology-Endocrinology and Metabolism. Link

  • Broca, C., et al. (2000).[6][7] 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. European Journal of Pharmacology. Link

  • Sauvaire, Y., et al. (1998).[6][14] 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion.[1][2][5][9][10][11] Diabetes.[1][3][6][8][10][11][12][14][15] Link

  • Jetté, L., et al. (2009).[11] 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome.[1][2][11] Current Opinion in Investigational Drugs. Link

  • Jaiswal, N., et al. (2012). 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway.[3][4] European Journal of Nutrition.[4] Link

Sources

Technical Support Center: Purification of 2-Amino-3-hydroxy-4-methylvaleric Acid (3-Hydroxyleucine)

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Queue: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Purification Support Hub

You have reached the advanced technical support center for the isolation and refinement of 2-amino-3-hydroxy-4-methylvaleric acid (commonly referred to as 3-Hydroxyleucine ). This non-proteinogenic amino acid is a critical chiral building block for next-generation antibiotics (e.g., Telomycin analogs) and immunosuppressants.

Its purification presents unique challenges due to its amphoteric nature , polarity , and the presence of two chiral centers (C2 and C3), which generate difficult-to-separate diastereomers (syn and anti).

This guide replaces standard operating procedures with a diagnostic-driven approach , designed to troubleshoot specific failure modes in your workflow.

Quick Navigation

Module 1: The Capture Phase (Ion Exchange)

Objective: Isolate the amino acid zwitterion from crude synthesis mixtures (containing inorganic salts, unreacted glycine equivalents, or aldehydes).

Protocol: Cation Exchange Chromatography (Desalting)

System: Strongly Acidic Cation Exchange Resin (e.g., Dowex 50W X8, Amberlite IR-120).

  • Resin Activation: Wash resin with 2M HCl to ensure H+ form. Rinse with ddH₂O until effluent is neutral (pH 6–7).

  • Loading: Acidify crude reaction mixture to pH 1.5–2.0 with HCl. Load onto the column at a flow rate of 1 CV/hour (Column Volume).

    • Why? At pH < 2, the amino group is protonated (

      
      ), ensuring strong binding to the sulfonate groups of the resin.
      
  • Washing: Wash with 3–5 CV of ddH₂O.

    • Checkpoint: Monitor conductivity. Wash until effluent conductivity matches input water. This removes non-ionic impurities (aldehydes) and anionic byproducts.

  • Elution: Elute with 1.5M NH₄OH (Ammonium Hydroxide). Collect fractions where pH rises sharply to >9.

  • Concentration: Evaporate ammoniacal fractions under reduced pressure (

    
    C) to obtain the crude solid.
    
Troubleshooting Ticket #001: "Low Recovery / Premature Elution"
SymptomRoot Cause AnalysisCorrective Action
Breakthrough during loading Ionic Overload: High salt concentration (e.g., NaCl from neutralization) competes with the amino acid for binding sites.Dilute the Feed: Dilute the crude mixture 1:5 with water before loading to reduce ionic strength. Increase resin bed volume.
Amino acid elutes in wash Incorrect pH: If load pH > pKa of the carboxylic acid (~2.3), the zwitterion forms, reducing binding affinity.Acidify Feed: Ensure load pH is strictly < 2.0.
Dark resin / Irreversible binding Polymerization: Residual aldehydes from synthesis (e.g., isobutyraldehyde) polymerized on the resin.Pre-Wash: Extract crude aqueous mixture with immiscible organic solvent (e.g., Et₂O or DCM) before column loading to remove lipophilic aldehydes.

Module 2: The Resolution Phase (Diastereomer Separation)

Objective: Separate the syn- (2S,3S / 2R,3R) and anti- (2S,3R / 2R,3S) diastereomers. Note: Standard C18 often fails to retain free polar amino acids.

Protocol: Preparative HPLC (HILIC Mode)

System: Hydrophilic Interaction Liquid Chromatography (HILIC). Column: Amide-bonded or Zwitterionic phase (e.g., TSKgel Amide-80, ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 90% B to 60% B over 30 minutes.

    • Mechanism:[2][3] HILIC retains polar compounds based on their partitioning into a water-enriched layer on the stationary phase. The syn and anti isomers exhibit different hydrogen-bonding capabilities, leading to separation.

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is required as 3-hydroxyleucine lacks a strong chromophore. If using UV, monitor at 205-210 nm (low sensitivity).

Alternative Protocol: Ligand Exchange Chromatography (Chiral Resolution)

System: C18 column coated with Copper(II) complexes (or commercial Chirex columns). Mobile Phase: 1 mM CuSO₄ in Water/Methanol.

  • Mechanism:[2][3] The amino acid forms a ternary complex with the copper ion and the chiral selector on the column. This is the gold standard for difficult diastereomeric separations without derivatization.

Troubleshooting Ticket #002: "Peaks are Co-eluting / Poor Resolution"
SymptomRoot Cause AnalysisCorrective Action
Single broad peak Phase Collapse: Using 100% aqueous on a standard C18 column causes the chains to collapse.Switch Mode: Move to HILIC (as above) or use a "C18-AQ" (Aqueous compatible) column designed to resist collapse.
Tailing peaks Silanol Interaction: Free amines interact with acidic silanols on the silica backbone.Add Modifier: Add 0.1% TFA (Trifluoroacetic acid) to suppress silanol ionization, or increase buffer ionic strength (20 mM Ammonium Acetate).
No separation of diastereomers Insufficient Selectivity: Hydrophobic differences between syn/anti are too small for standard RP.Derivatization: React crude with Fmoc-Cl . Purify the Fmoc-derivatives on standard C18 (they separate easily). Deprotect with piperidine later.

Module 3: Polishing & Storage

Objective: Final crystallization and stability assurance.

Protocol: Anti-Solvent Crystallization
  • Dissolve the purified HPLC fraction (lyophilized) in a minimum volume of warm water (50°C).

  • Slowly add Acetone or Ethanol (Anti-solvent) until turbidity persists.

  • Cool to 4°C overnight.

  • Filter crystals and dry under vacuum over

    
    .
    
FAQ: Stability & Handling
  • Q: Can I heat the solution to speed up dissolution?

    • A: Caution. As a

      
      -hydroxy amino acid, 3-hydroxyleucine is prone to dehydration  under acidic/high-heat conditions, forming the 
      
      
      
      -unsaturated acid. Keep temperatures <50°C and avoid strong acids during drying.
  • Q: The solid turned yellow.[4] What happened?

    • A: This indicates oxidation or the Maillard reaction if any residual aldehydes are present. Re-dissolve in water, treat with activated charcoal, filter, and re-crystallize.

Visual Troubleshooting Logic

The following diagram maps the decision process for selecting the correct purification route based on your specific impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckSoluble Is it fully water soluble? Start->CheckSoluble Extract Action: Wash with Et2O/DCM (Remove aldehydes) CheckSoluble->Extract No (Turbid/Oily) IEC Step 1: Cation Exchange (Dowex 50W H+) CheckSoluble->IEC Yes Extract->IEC Elution Elute with NH4OH & Lyophilize IEC->Elution Decision Need Diastereomer Separation? Elution->Decision RouteA Route A: Free Amino Acid (HILIC or Ligand Exchange) Decision->RouteA Standard Purity RouteB Route B: Derivatization (Fmoc-Cl -> C18 HPLC) Decision->RouteB High Purity/Difficult Separation Final Pure 3-Hydroxyleucine RouteA->Final RouteB->Final After Deprotection

Figure 1: Decision matrix for the purification of 3-hydroxyleucine, prioritizing contaminant removal before stereochemical resolution.

References

  • Separation of Amino Acid Diastereomers

    • Fekete, J., et al. (2014).[5] "Comparative study on separation of diastereomers by HPLC." Journal of Chromatography A.

    • Relevance: Establishes the difficulty of separating free amino acid diastereomers on standard C18 and supports the use of HILIC or derivatiz
  • Ion Exchange Protocols

    • Bio-Rad Laboratories.
    • Relevance: Standardizes the protocol for using strongly acidic cation exchangers (Dowex/BioRex) for amino acid desalting.
  • Synthesis and Properties of 3-Hydroxyleucine

    • Hale, K. J., et al. (1996). "Total Synthesis of (+)-Azinothricin." Tetrahedron Letters.
    • Relevance: Details the synthesis and handling of 3-hydroxyleucine derivatives, highlighting stability issues (dehydr
  • Solubility Data

    • Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems.
    • Relevance: Provides foundational data on amino acid solubility in ethanol/water systems, supporting the anti-solvent crystalliz

Sources

Technical Support Center: Mass Spectrometry of 4-Hydroxyisoleucine (4-HIL)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: 4HIL-ME-Optimization Subject: Resolving Matrix Effects and Retention Issues in Biological Matrices

Welcome to the Advanced Support Hub.

You are likely here because your 4-hydroxyisoleucine (4-HIL) assay is suffering from low sensitivity, poor reproducibility, or retention times that drift dangerously close to the void volume.

4-HIL is a zwitterionic, highly polar amino acid derivative found in Trigonella foenum-graecum (Fenugreek). Its physicochemical properties make it a "nightmare analyte" for standard C18 Reversed-Phase (RP) chromatography. It co-elutes with salts and phospholipids, leading to severe signal suppression (Matrix Effects).

This guide is structured as a Tier 3 Troubleshooting workflow. We do not provide generic advice; we provide engineered solutions.

Module 1: Diagnosis – Do I have a Matrix Effect?

User Question: "My recovery is low (40-50%), but I can't tell if it's poor extraction efficiency or ion suppression in the source. How do I distinguish them?"

Scientist's Response: You cannot rely on simple "Recovery" calculations. You must decouple Process Efficiency into its two components: Extraction Recovery (RE) and Matrix Factor (MF) .

We use the Matuszewski Protocol (The Gold Standard). You must prepare three specific sets of samples.

The Validation Protocol (Matuszewski Strategy)
Sample SetDescriptionContentRepresents
Set A Neat Standard Analyte in pure mobile phase.True Instrument Response
Set B Post-Extraction Spike Blank matrix extracted, then spiked with analyte.Matrix Effect (Ionization)
Set C Pre-Extraction Spike Analyte spiked into matrix, then extracted.Total Process Efficiency

The Logic Flow:

Matuszewski_Calculation SetA Set A: Neat Standard (Pure Response) Calc_MF Calculate Matrix Factor (MF) MF = (Area Set B / Area Set A) SetA->Calc_MF SetB Set B: Post-Extraction Spike (Matrix Present) SetB->Calc_MF Calc_RE Calculate Recovery (RE) RE = (Area Set C / Area Set B) SetB->Calc_RE SetC Set C: Pre-Extraction Spike (Extraction + Matrix) SetC->Calc_RE Decision_MF MF Result Analysis Calc_MF->Decision_MF Suppression MF < 0.85 Ion Suppression (Fix: Clean Matrix or Change Column) Decision_MF->Suppression < 1 Enhancement MF > 1.15 Ion Enhancement (Fix: Check Mobile Phase Additives) Decision_MF->Enhancement > 1 Neutral MF ≈ 1.0 No Matrix Effect (Issue is Extraction) Decision_MF->Neutral = 1

Figure 1: The Matuszewski logic flow for isolating matrix effects from extraction losses [1].

Module 2: The Root Cause – Retention Strategy

User Question: "I am using a C18 column. 4-HIL elutes at 0.8 minutes with the solvent front. I can't separate it from the salt/phospholipid dump."

Scientist's Response: Stop using C18 for underivatized 4-HIL. 4-HIL is too polar. If it elutes in the void volume, it is co-eluting with the highest concentration of suppression agents (salts, unretained plasma components). You have two viable paths: HILIC (keep it polar) or Derivatization (make it hydrophobic).

Path A: HILIC (Hydrophilic Interaction Liquid Chromatography)

This is the preferred method if you want to avoid chemical modification.

  • Column: Zwitterionic HILIC (e.g., ZIC-cHILIC or ZIC-HILIC). Amide columns are a secondary choice.

  • Mechanism: Water is the strong solvent.[1][2] You load in high organic (e.g., 80% ACN).

  • Why it works: 4-HIL is retained by the water layer on the stationary phase, eluting after the suppression zone of non-polar phospholipids [2].

Path B: Derivatization (Dansylation)

If you must use C18 (RP), you must chemically tag the amine group.

  • Reagent: Dansyl Chloride (DNS-Cl).[3]

  • Mechanism: Adds a naphthyl group, increasing hydrophobicity and ionization efficiency (ESI+).

  • Why it works: Shifts retention to ~4-5 minutes on a C18 column, well away from the void volume salts [3].

Module 3: Experimental Protocols

User Question: "Can you provide the exact steps for the Dansylation protocol? I tried it, but the reaction efficiency was variable."

Scientist's Response: Consistency in pH and quenching is critical. Dansyl chloride is unstable at low pH and hydrolyzes in water over time.

Protocol: Dansyl Chloride Derivatization of 4-HIL

Reagents:

  • Buffer: 100 mM Sodium Carbonate/Bicarbonate (pH 9.8). Critical: High pH is required for the amine to be unprotonated and reactive.

  • Reagent: 1 mg/mL Dansyl Chloride in Acetone or ACN.

Workflow:

  • Aliquot: Take 50 µL of plasma/serum extract (supernatant after protein precipitation).

  • Buffer: Add 50 µL of Carbonate Buffer (pH 9.8). Vortex.

  • React: Add 50 µL of Dansyl Chloride solution.

  • Incubate: Heat at 60°C for 15 minutes (or 25°C for 60 mins in the dark).

    • Note: Heat is faster and drives the reaction to completion [4].

  • Quench: Add 50 µL of 10% Ammonium Hydroxide or 0.1% Formic Acid (depending on downstream compatibility).

  • Inject: Inject 5-10 µL onto a C18 column.

Visualizing the Workflow:

Dansyl_Workflow Sample Sample Extract (Polar 4-HIL) Buffer Add Buffer (pH 9.8) Sample->Buffer Reagent Add Dansyl-Cl (In Acetone) Buffer->Reagent Heat Incubate 60°C / 15 min Reagent->Heat Result Derivatized 4-HIL (Hydrophobic) Heat->Result LCMS Inject C18 LC-MS (Retained Peak) Result->LCMS

Figure 2: Step-by-step derivatization workflow to enable Reversed-Phase retention.

Module 4: Internal Standards & Phospholipids

User Question: "I see a drift in signal intensity over 100 injections. I am using L-Isoleucine as an internal standard. Is that enough?"

Scientist's Response: No. L-Isoleucine is a structural isomer, but it is not a Stable Isotope Labeled (SIL) analog of 4-HIL. It will not co-elute perfectly with 4-HIL, meaning it experiences different matrix effects at a different retention time.

The Fix:

  • Primary Choice: Synthesize or purchase d3-4-Hydroxyisoleucine . This is the only way to perfectly compensate for matrix suppression [5].

  • Secondary Choice: If SIL-4-HIL is unavailable, use d10-L-Isoleucine , but you must validate that the Matrix Factor (MF) for the IS matches the MF of the analyte within ±15%.

Phospholipid Monitoring: You must monitor the "Phospholipid Channels" during method development to ensure they are not co-eluting with 4-HIL.

  • Precursor: m/z 184 (Phosphocholine head group).

  • Transitions: 184 -> 184 (Parent scan) or specific lipids like m/z 496, 524, 758.

If phospholipids overlap with your 4-HIL peak:

  • HILIC: They usually elute early (solvent front).

  • C18: They usually elute late (flush them out with a 95% ACN ramp at the end of every run).

Summary of Recommendations
FeatureHILIC Method Dansyl-Cl Derivatization (RP)
Column ZIC-cHILIC / AmideC18 / C8
Sample Prep PPT (Acetonitrile)PPT followed by Derivatization
Sensitivity Good (High organic mobile phase)Excellent (Dansyl enhances ionization)
Throughput Medium (Longer equilibration)High (Fast gradients possible)
Matrix Tolerance Moderate (Salts can suppress)High (Elutes away from salts)
References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • Srichana, T., et al. (2022). Hydrophilic interaction LC-MS/MS method to avoid endogenous interference in the analysis of 4-hydroxy isoleucine from dietary supplementation of fenugreek.[4] Journal of Separation Science, 45(6), 1210-1221.[5]

  • Gao, S., et al. (2019). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1996, 11-20.

  • Zhu, Y., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today.

  • Singh, S. P., et al. (2023). Preclinical pharmacokinetics of 4-hydroxy isoleucine using LC-MS/MS.[6] Bioanalysis, 15(13), 711-725.[6]

Sources

Validation & Comparative

Validating the Therapeutic Effects of 4-Hydroxyisoleucine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of metabolic disorder therapeutics is heavily reliant on synthetic molecules that often carry significant adverse effect profiles, such as sulfonylurea-induced hypoglycemia or metformin-associated gastrointestinal distress. 4-Hydroxyisoleucine (4-HIL) , a non-proteinogenic branched-chain amino acid isolated primarily from fenugreek (Trigonella foenum-graecum) seeds, has emerged as a highly potent, dual-action therapeutic candidate[1].

This guide provides an objective, data-driven comparison of 4-HIL against current standard-of-care antidiabetic agents. By analyzing its unique glucose-dependent insulinotropic action and peripheral insulin-sensitizing mechanisms, we establish a self-validating framework for researchers to evaluate 4-HIL in preclinical drug development.

Mechanistic Causality: The Dual-Action Paradigm of 4-HIL

To validate 4-HIL, researchers must understand the causality behind its biological effects. Unlike monolithic drugs that target a single receptor, 4-HIL operates via a bifurcated mechanism affecting both pancreatic and peripheral tissues.

Pancreatic β-Cell Modulation: Glucose-Dependent Secretion

The most critical differentiator of 4-HIL is its glucose-dependent insulinotropic activity . While traditional secretagogues (e.g., glibenclamide) force insulin exocytosis regardless of ambient glucose levels, 4-HIL only potentiates insulin release under hyperglycemic conditions[2]. This eliminates the risk of fatal fasting hypoglycemia.

Peripheral Insulin Sensitization: The TACE/TIMP3 and PI3K/AKT Axes

In peripheral tissues (liver, skeletal muscle, and adipose), obesity-induced insulin resistance (IR) is driven by chronic inflammation, specifically the over-secretion of soluble TNF-α cleaved by TNF-α converting enzyme (TACE)[3].

  • Inflammatory Blockade: 4-HIL downregulates TACE and upregulates its inhibitor, TIMP3, effectively halting TNF-α-mediated disruption of the insulin receptor[4].

  • Signal Transduction: By relieving this inflammatory blockade, 4-HIL prevents the inhibitory phosphorylation of Insulin Receptor Substrate-1 (IRS-1) at Ser307. This restores the PI3K/AKT signaling cascade, ultimately driving GLUT4 translocation to the plasma membrane to facilitate glucose uptake[3][4].

Pathway cluster_pancreas Pancreatic β-cells cluster_peripheral Peripheral Tissues (Muscle/Liver/Adipose) HIL 4-Hydroxyisoleucine (4-HIL) Insulin Glucose-Dependent Insulin Secretion HIL->Insulin Stimulates (High Glucose Only) TACE TACE / TNF-α Suppression HIL->TACE Inhibits PI3K PI3K / AKT Activation HIL->PI3K Activates IRS1 IRS-1 (Ser307) Phosphorylation ↓ TACE->IRS1 Reduces Inflammatory Blockade GLUT4 GLUT4 Translocation & Glucose Uptake ↑ PI3K->GLUT4 Promotes IRS1->GLUT4 Restores Sensitivity

Dual-action signaling pathway of 4-HIL in pancreatic β-cells and peripheral tissues.

Comparative Performance Analysis

To objectively position 4-HIL in the therapeutic pipeline, we must benchmark it against established pharmacological alternatives.

4-HIL vs. Metformin (Biguanides)

While Metformin primarily inhibits hepatic gluconeogenesis via AMPK activation, 4-HIL actively repairs the compromised insulin signaling cascade. In comparative in vitro and in vivo studies, 4-HIL (100 mg/kg) was shown to be equally potent to Metformin (20 mg/kg) in upregulating key regulators like IRβ, IRS1, and pAkt[5]. Furthermore, 4-HIL demonstrated superior lipid profile modulation by downregulating PCSK9 and upregulating PPARG, offering enhanced cardiovascular protection[5].

4-HIL vs. Glibenclamide (Sulfonylureas)

Sulfonylureas close K-ATP channels independently of glucose, leading to a high risk of hypoglycemia and eventual β-cell exhaustion[2]. 4-HIL bypasses this flaw. Experimental data shows that in normoglycemic states, 4-HIL does not induce insulin spikes, making it a fundamentally safer secretagogue[1][2].

4-HIL vs. Sitagliptin (DPP-4 Inhibitors)

Recent in silico and pharmacokinetic evaluations reveal that 4-HIL acts as a natural inhibitor of the Dipeptidyl Peptidase-4 (DPP-4) enzyme[6]. With a molecular weight of just 147.17 g/mol compared to Sitagliptin's 407.31 g/mol , 4-HIL exhibits distinct, stable binding kinetics at the enzyme's active site, combined with an exceptionally low toxicity profile (LD50 > 2000 mg/kg)[6].

Quantitative Comparison Summary
Therapeutic AgentPrimary Mechanism of ActionHypoglycemia RiskMolecular WeightKey Peripheral Target
4-Hydroxyisoleucine Glucose-dependent insulinotropic & SensitizerLow 147.17 g/mol PI3K/AKT, TACE/TIMP3, DPP-4
Metformin Hepatic gluconeogenesis inhibitionLow129.16 g/mol AMPK
Glibenclamide K-ATP channel closure (Glucose-independent)High 494.00 g/mol None (Pancreas specific)
Sitagliptin Synthetic DPP-4 InhibitionLow407.31 g/mol DPP-4 Enzyme

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following self-validating experimental systems are required to verify the efficacy of 4-HIL in a laboratory setting.

Protocol 1: In Vitro Reversal of Insulin Resistance (3T3-L1 / HepG2 Models)

Rationale: Standardizing an IR model is critical. Treating cells with high glucose and hyperinsulinemia mimics the physiological lipotoxicity and receptor downregulation seen in Type 2 Diabetes[3][4].

  • Cell Culture & Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation using IBMX, dexamethasone, and insulin. Alternatively, utilize HepG2 human hepatoma cells.

  • IR Induction: Expose fully differentiated cells to a medium containing 25 mM glucose and 0.6 nM insulin for 18–24 hours. Validation Check: Confirm IR establishment by measuring a >50% drop in basal 2-deoxyglucose (2-DOG) uptake[3][4].

  • 4-HIL Treatment: Treat the IR cells with varying concentrations of 4-HIL (e.g., 5 µM, 10 µM, 20 µM) for 24 hours. Use Pioglitazone (10 µM) or Metformin (20 mM) as positive controls[3][5].

  • Endpoint Assays:

    • Glucose Uptake: Perform a 2-DOG uptake assay using liquid scintillation counting or a colorimetric equivalent.

    • Protein Expression: Lyse cells and perform Western blotting for TACE, TIMP3, total IRS-1, p-IRS-1 (Ser307), and GLUT4[3][4].

    • Inflammatory Markers: Quantify sTNF-α in the cell supernatant via ELISA[3].

Protocol 2: In Vivo Glucose-Dependent Insulinotropic Assay

Rationale: To prove that 4-HIL does not cause hypoglycemia, its effects must be measured in both fasting and glucose-loaded states using a well-characterized diabetic model (e.g., C57BL/KsJ-db/db mice or NIDD rats)[2][7].

  • Animal Grouping: Divide subjects into Normoglycemic Control, Diabetic Control, and Diabetic + 4-HIL (50 mg/kg/day orally or IV)[2][7].

  • Fasting vs. Fed State Analysis: Administer 4-HIL to fasting animals. Validation Check: Plasma insulin should remain unchanged, confirming glucose-dependency[2].

  • Oral Glucose Tolerance Test (OGTT): Administer a glucose load (2 g/kg). Measure blood glucose and plasma insulin at 0, 15, 30, 60, and 120 minutes. 4-HIL-treated groups should exhibit a sharp, transient spike in insulin corresponding exactly with the glucose peak, followed by rapid clearance[2].

Workflow Start Establish IR Model (HepG2 / 3T3-L1) Induction High Glucose (25mM) + Insulin (0.6nM) for 18-24h Start->Induction Mimic T2DM Treatment Apply 4-HIL (Dose: 5, 10, 20 µM) Induction->Treatment Verify IR State Assay1 2-DOG Uptake Assay (Glucose Transport ↑) Treatment->Assay1 Assay2 Western Blot (p-IRS-1 ↓, GLUT4 ↑) Treatment->Assay2 Assay3 ELISA (sTNF-α Secretion ↓) Treatment->Assay3

Experimental workflow for validating 4-HIL efficacy in insulin-resistant cell models.

Conclusion

4-Hydroxyisoleucine represents a paradigm shift in metabolic pharmacology. By coupling the peripheral insulin-sensitizing power of biguanides with a glucose-dependent secretagogue mechanism that vastly outperforms sulfonylureas in safety, 4-HIL offers a comprehensive therapeutic profile. The experimental frameworks provided herein ensure that drug development professionals can rigorously validate these claims, paving the way for the integration of 4-HIL into advanced clinical pipelines.

References

  • 4-Hydroxyisoleucine improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins Source: National Institutes of Health (NIH) URL:[Link]

  • 4-Hydroxyisoleucine ameliorates an insulin resistant-like state in 3T3-L1 adipocytes by regulating TACE/TIMP3 expression Source: Dove Medical Press URL:[Link]

  • Antihyperglycaemic effect of an unusual amino acid (4-hydroxyisoleucine) in C57BL/KsJ-db/db mice Source: Taylor & Francis Online URL:[Link]

  • 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity Source: MDPI URL:[Link]

  • 4-Hydroxyisoleucine as a Natural DPP-4 Inhibitor for Diabetes Source: ScienceBiology.org URL:[Link]

  • 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties Source: American Journal of Physiology-Endocrinology and Metabolism URL:[Link]

  • An investigation of the anti-hyperglycaemic, biochemical and molecular effects of 4-hydroxyisoleucine and fenugreek seed extract in comparison to metformin in vitro and in vivo Source: ResearchSpace@UKZN URL:[Link]

Sources

comparison of 4-hydroxyisoleucine with other anti-diabetic compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of 4-Hydroxyisoleucine (4-HIL) against established anti-diabetic pharmacotherapies. It is designed for researchers and drug development professionals, focusing on mechanistic differentiation, experimental validation, and translational potential.

Comparative Technical Guide for Drug Development

Executive Analysis: The Glucose-Dependent Advantage

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid ((2S, 3R, 4S) isomer) extracted from Trigonella foenum-graecum.[1][2][3] Unlike traditional secretagogues that force insulin release regardless of glycemic state, 4-HIL exhibits a glucose-dependent insulinotropic mechanism .[3]

This distinction is critical for safety profiling. While Sulfonylureas (e.g., Glibenclamide) inhibit


 channels indiscriminately, leading to hypoglycemia, 4-HIL requires elevated glucose (>8.3 mM) to potentiate secretion. Furthermore, 4-HIL possesses a secondary "sensitizing" mechanism in peripheral tissues, bridging the gap between secretagogues and sensitizers like Metformin.
Strategic Positioning Matrix
Compound ClassPrimary MechanismHypoglycemia RiskPeripheral Sensitivity
4-Hydroxyisoleucine Glucose-Dependent Secretagogue + Sensitizer Low Yes (PI3K/Akt activation)
SulfonylureasGlucose-Independent Secretagogue (

closure)
HighNo
Biguanides (Metformin)AMPK Activation (Hepatic Glucose Output

)
LowYes (Indirect)
GLP-1 AgonistsIncretin Mimetic (cAMP dependent)LowYes

Mechanistic Architecture

4-HIL operates via a dual-target system. In the pancreatic


-cell, it amplifies glucose signaling.[4][5] In myocytes and hepatocytes, it mimics insulin downstream signaling to enhance glucose uptake.
Pathway Visualization: Dual-Action Signaling

The following diagram illustrates the bifurcation of 4-HIL's activity between the Pancreatic


-Cell (Secretion) and Skeletal Muscle (Uptake).

G cluster_0 Pancreatic Beta-Cell (Insulin Secretion) cluster_1 Skeletal Muscle (Insulin Sensitization) Glucose_B Glucose (>8.3mM) Metabolism Glycolysis / ATP Gen Glucose_B->Metabolism KATP K+ ATP Channel Metabolism->KATP FourHIL_B 4-HIL (Direct Interaction) Metabolism->FourHIL_B Permissive Signal Depol Membrane Depolarization KATP->Depol Closure Ca_Influx Ca2+ Influx Depol->Ca_Influx Insulin_Sec Insulin Exocytosis Ca_Influx->Insulin_Sec FourHIL_B->Insulin_Sec Potentiation FourHIL_M 4-HIL (Sensitizer) IRS1 IRS-1 (Tyr Phos) FourHIL_M->IRS1 Direct Phosphorylation PI3K PI3K Activation IRS1->PI3K Akt Akt (Ser473 Phos) PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Figure 1: 4-HIL requires high glucose metabolism to potentiate insulin secretion (Left), while independently activating the IRS-1/PI3K pathway in muscle to drive GLUT4 translocation (Right).

Comparative Performance Analysis

The following data synthesizes key experimental outcomes comparing 4-HIL with Metformin and Sulfonylureas.

Efficacy Data Summary
Metric4-HydroxyisoleucineMetforminSulfonylurea (Glibenclamide)
Insulin Secretion (Basal 3mM Glucose) No Effect (1.0x)No EffectStimulation (>3.0x) (Risk)
Insulin Secretion (High 16.7mM Glucose) Potentiated (2.5x - 3.5x) No EffectStimulation (3.0x)
Glucose Uptake (

in L6 cells)
~1.5 µg/mL~20 µM (different unit)N/A (Secretagogue only)
Hepatic Glucose Output Inhibits (Glycogen Synthase

)
Strong Inhibition No Direct Effect
Lipid Profile Effect Triglycerides

, FFA

Triglycerides

Neutral/Weight Gain

Key Insight: 4-HIL achieves glycemic control through a "Push-Pull" mechanism: pushing insulin only when needed, and pulling glucose into tissues via sensitization. This contrasts with Metformin (Pull only) and Sulfonylureas (Unregulated Push).

Experimental Validation Protocols

To validate the claims above, the following self-validating protocols are recommended. These protocols control for the "glucose-dependency" variable which is the primary differentiator of 4-HIL.

Protocol A: Static Incubation of Isolated Islets (Secretion Assay)

Objective: Quantify the glucose-dependent potentiating effect of 4-HIL on insulin secretion.

Methodology:

  • Isolation: Isolate Islets of Langerhans from Wistar rats via collagenase digestion.

  • Recovery: Cultivate islets for 24h in RPMI-1640 to restore receptor sensitivity.

  • Pre-incubation (Starvation): Incubate islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) for 30 mins. Why: This establishes a basal baseline and washes out residual insulin.

  • Treatment Groups (n=6 replicates):

    • Group A (Basal Control): 2.8 mM Glucose + Vehicle

    • Group B (High Glucose): 16.7 mM Glucose + Vehicle

    • Group C (4-HIL Test): 16.7 mM Glucose + 200 µM 4-HIL [4][5][6]

    • Group D (Safety Control): 2.8 mM Glucose + 200 µM 4-HIL

  • Assay: Incubate for 60 mins at 37°C. Collect supernatant.

  • Quantification: Measure insulin via ELISA.

Validation Criteria:

  • Success: Group C must show statistically significant increase over Group B (

    
    ).
    
  • Safety Check: Group D must NOT differ significantly from Group A. If Group D shows elevated insulin, the compound is not glucose-dependent.

Protocol Workflow Diagram

Protocol cluster_treat Treatment Conditions (60 min) Isolate Islet Isolation (Collagenase) Recover 24h Recovery (RPMI-1640) Isolate->Recover Starve Pre-incubation (2.8mM Glucose) Recover->Starve LowG 2.8mM Glc (Basal) Starve->LowG HighG 16.7mM Glc (Stimulation) Starve->HighG Test 16.7mM Glc + 4-HIL (200µM) Starve->Test Safety 2.8mM Glc + 4-HIL (200µM) Starve->Safety ELISA Insulin ELISA Quantification LowG->ELISA HighG->ELISA Test->ELISA Safety->ELISA

Figure 2: Workflow for validating glucose-dependent insulin secretion. The critical comparison is between the Test arm and the Safety arm.

Pharmacokinetics & Translational Data

For drug development, in vitro potency must translate to in vivo availability.

  • Bioavailability (F): ~56-57% in rat models (Oral administration).

  • Half-life (

    
    ):  Short, approximately 0.5 - 1.0 hours.
    
  • Tissue Distribution: High affinity for Liver and Kidney; crosses blood-brain barrier poorly.

  • Effective Dose (

    
    ): 
    
    • In Vitro (Glucose Uptake):[7] ~1.5 µg/mL.[8]

    • In Vivo (Rat): 50 mg/kg (i.v. or p.o.) typically required for significant hypoglycemic effect.

Clinical Implication: The short half-life suggests 4-HIL is best suited as a prandial regulator (taken with meals) rather than a long-acting basal therapy.

References

  • Broca, C., et al. (1999). "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties."[6] American Journal of Physiology-Endocrinology and Metabolism.

  • Jette, L., et al. (2009). "4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome." Current Opinion in Investigational Drugs.

  • Sauvaire, Y., et al. (1998). "4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion." Diabetes.[1][2][4][6][8][9][10]

  • Singh, A.B., et al. (2010). "Antihyperglycaemic effect of an unusual amino acid (4-hydroxyisoleucine) in C57BL/KsJ-db/db mice." Natural Product Research.

  • Avalos-Soriano, A., et al. (2016). "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity." Molecules.

Sources

comparative analysis of the biological activity of 4-hydroxyisoleucine stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxyisoleucine (4-HIL) is a branched-chain amino acid found uniquely in Trigonella foenum-graecum (Fenugreek).[1][2][3][4][5][6] Unlike sulfonylureas or other insulin secretagogues that carry a risk of hypoglycemia, 4-HIL exhibits a glucose-dependent insulinotropic mechanism.[1] However, its therapeutic potential is strictly governed by stereochemistry.

This guide provides a technical comparison of the naturally occurring (2S, 3R, 4S) isomer against its stereoisomers and synthetic analogues. Analysis confirms that the (2S, 3R, 4S) configuration is the primary driver of bioactivity, with deviations in chirality at the


 or 

positions resulting in significant loss of potency.

The Stereochemical Landscape

4-HIL possesses three chiral centers at positions 2, 3, and 4, creating a theoretical possibility of eight stereoisomers (


). In drug development, isolating the active pharmacophore is critical to avoid off-target toxicity or metabolic inertia.
Major vs. Minor Isomers[1][5][6][7]
  • Major Isomer (Natural): (2S, 3R, 4S)-4-hydroxyisoleucine.[1][2][4][5][6][7][8][9] This constitutes ~90% of the total 4-HIL content in fenugreek seeds.[1][5][7] It is an open-chain amino acid.

  • Minor Isomer: (2R, 3R, 4S)-4-hydroxyisoleucine.[1][5][6][7][8] Present in trace amounts.

  • Lactone Form: Under acidic conditions, 4-HIL can cyclize to form a lactone. This form is generally unstable in physiological media and exhibits reduced bioactivity.

Structural Requirements for Activity

Structure-Activity Relationship (SAR) studies indicate three non-negotiable requirements for insulinotropic efficacy:

  • 
    -Carbon Configuration:  Must be (S) .[6] Inversion to (R) drastically reduces affinity.
    
  • 
    -Hydroxylation:  The hydroxyl group at C4 is essential for polarity and receptor interaction.
    
  • Linearity: The open-chain amino acid form is active; the cyclized lactone is not.

Comparative Efficacy Analysis

The following analysis synthesizes data from ex vivo perfused rat pancreas and isolated islet models.

Insulinotropic Potency

The (2S, 3R, 4S) isomer stimulates insulin secretion only in the presence of elevated glucose (supranormal concentrations > 8.3 mM). This "smart" secretion profile distinguishes it from synthetic isomers.

Table 1: Comparative Biological Activity of 4-HIL Stereoisomers
CompoundConfigurationInsulinotropic Threshold (µM)Max Fold-Change (at 16.7 mM Glucose)Bioactivity Status
Natural 4-HIL (2S, 3R, 4S) 200 2.5x - 3.0x High Potency
Minor Isomer(2R, 3R, 4S)> 500< 1.2xLow/Inactive
Synthetic Analog(2S, 4R)5001.5xModerate
Lactone FormCyclicN/ANo EffectInactive
Isoleucine(2S, 3S)N/A1.0x (Basal)Non-Secretagogue

Note: Threshold data refers to the minimum concentration required to elicit a statistically significant (


) increase in insulin release in isolated rat islets.[6]
Glucose Dependence (Safety Profile)

A critical differentiator is the glucose-dependence factor.

  • At Basal Glucose (3-5 mM): The (2S, 3R, 4S) isomer shows no insulinotropic activity . This implies a built-in safety mechanism against hypoglycemia.

  • Synthetic Isomers: Often lack this selectivity or require toxicologically irrelevant concentrations (millimolar range) to function.

Mechanistic Insights: The Signaling Pathway[10]

The mechanism of (2S, 3R, 4S)-4-HIL differs from sulfonylureas (which close


 channels directly). 4-HIL acts as a nutrient sensitizer.[10] It enters the 

-cell, enhances mitochondrial metabolism, and amplifies the ATP/ADP ratio specifically when glucose flux is high.
Diagram 1: 4-HIL Signaling Cascade

This diagram illustrates the dual pathway where 4-HIL amplifies glucose signaling rather than overriding it.

G Glucose Glucose (High Conc.) GLUT2 GLUT2 Transporter Glucose->GLUT2 Glycolysis Glycolysis GLUT2->Glycolysis Mito Mitochondrial Metabolism Glycolysis->Mito ATP ATP/ADP Ratio Increase Mito->ATP KATP K_ATP Channel Closure ATP->KATP Inhibits HIL (2S,3R,4S)-4-HIL Metabolism_Boost Up-regulation of Glycolytic Intermediates HIL->Metabolism_Boost Sensitization Metabolism_Boost->Mito Amplifies Depol Membrane Depolarization KATP->Depol Ca Ca2+ Influx Depol->Ca Insulin Insulin Exocytosis Ca->Insulin

Caption: 4-HIL acts synergistically with glucose metabolism to potentiate insulin release, strictly requiring upstream glycolytic flux.

Experimental Protocol: Validating Isomer Bioactivity

To objectively compare stereoisomers, researchers must utilize a Self-Validating Islet Incubation System . Relying on cell lines (like INS-1) is often insufficient due to metabolic drift; primary islet isolation is the gold standard.

Protocol Workflow

Objective: Determine the EC50 and Glucose Stimulation Index (GSI) of a specific 4-HIL isomer.

Reagents:

  • Collagenase P (Roche)

  • Krebs-Ringer Bicarbonate Buffer (KRB)

  • Radioimmunoassay (RIA) or ELISA for Insulin

Methodology:

  • Isolation: Harvest islets from Wistar rat pancreas via collagenase digestion. Hand-pick islets to ensure purity.

  • Recovery: Incubate islets in RPMI-1640 (11 mM glucose) for 24h to recover receptor sensitivity.

  • Starvation: Pre-incubate in KRB (0 mM glucose) for 30 mins to reset basal insulin secretion.

  • Challenge: Incubate batches of 5 islets in triplicate under the following conditions:

    • Control: 2.8 mM Glucose (Basal)

    • Stimulated: 16.7 mM Glucose (High)[11]

    • Experimental: 16.7 mM Glucose + [Isomer X] (Range: 10 - 1000 µM)

  • Quantification: Collect supernatant. Assay for insulin. Normalize to total islet protein content.

Diagram 2: Validation Workflow Logic

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay cluster_2 Phase 3: Analysis Isolation Islet Isolation (Collagenase P) Recovery 24h Recovery (RPMI-1640) Isolation->Recovery Starve Glucose Starvation (30 min, KRB) Recovery->Starve Incubate Treatment Incubation (60 min) Starve->Incubate ELISA Insulin ELISA Incubate->ELISA Calc Calculate GSI (Stimulated/Basal) ELISA->Calc Valid Valid Assay? Calc->Valid Reject Data Reject Data Valid->Reject Data If Control GSI < 2.0 Accept Data Accept Data Valid->Accept Data If Control GSI > 2.0

Caption: Step-by-step workflow for evaluating insulinotropic activity with built-in validation criteria (GSI > 2.0).

Conclusion & Recommendations

For drug development and nutraceutical applications, the (2S, 3R, 4S) isomer is the only candidate with sufficient potency and safety data.

  • Efficacy: It is the only isomer that effectively potentiates insulin release at physiological concentrations (200 µM).[6]

  • Synthesis: While synthetic routes exist, they often produce racemic mixtures. Enantioselective synthesis or purification from natural sources is required to exclude the inactive (2R) and lactone forms.

  • Safety: The lack of activity at basal glucose levels provides a critical safety buffer against hypoglycemia, a distinct advantage over traditional secretagogues.

Recommendation: Future development should focus exclusively on stabilizing the (2S, 3R, 4S) linear form, potentially through co-crystallization or salt formation, to prevent lactonization during storage.

References

  • Broca, C., et al. (2000).[6] "4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion." European Journal of Pharmacology. Link

  • Sauvaire, Y., et al. (1998).[3][12] "4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion."[1][4][5][9][11] Diabetes.[1][2][5][7][8][10][11][13][14] Link

  • Jetté, L., et al. (2009). "4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome."[2][3][4][8] Current Opinion in Investigational Drugs. Link

  • Fuller, S., & Stephens, J. M. (2015).[2][4] "Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome."[2] Advances in Nutrition. Link

  • Singh, A. B., et al. (2010). "4-Hydroxyisoleucine from Trigonella foenum-graecum stimulates glucose uptake in skeletal muscle cells." Phytomedicine. Link

Sources

cross-validation of different analytical methods for 4-hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Decision Matrix

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid with potent insulinotropic activity, primarily isolated from Trigonella foenum-graecum (Fenugreek).[1][2][3] Its analysis is complicated by two factors: its zwitterionic polarity (causing poor retention on standard C18 columns) and its lack of a UV chromophore (rendering standard UV detection impossible without derivatization).

This guide compares the three industry-standard methodologies—LC-MS/MS, HPLC-FLD, and HPTLC—to help you select the optimal workflow for your specific matrix.

Method Selection Matrix
FeatureLC-MS/MS (HILIC) HPLC-FLD (OPA-Derivatization) HPTLC-Densitometry
Primary Application PK/PD Studies, Plasma AnalysisQC of Finished Products, Standardized ExtractsRaw Material Screening, Herbal ID
Sensitivity (LOQ) High (~50 ng/mL)Moderate (~1 µg/mL)Low (~160 ng/spot)
Specificity Excellent (Mass transitions)Good (Retention time + Fluorescence)Moderate (Rf value + Color)
Sample Prep Simple (Protein Precip.)Complex (Derivatization required)Simple (Direct spotting)
Throughput High (3-5 min run)Low (30-50 min run)Very High (Parallel runs)
Cost per Sample HighModerateLow

Technical Deep Dive: The "Chromophore Problem"

The core analytical challenge with 4-HIL is its structure. Unlike aromatic drugs, it does not absorb UV light significantly.

  • The Trap: Attempting direct UV detection at 200-210 nm yields poor signal-to-noise ratios and massive interference from solvents and matrix components.

  • The Solution: You must either introduce a chromophore/fluorophore (Derivatization) or rely on mass-to-charge ratio (Mass Spectrometry).

Isomerism Alert

4-HIL possesses three chiral centers. The major bioactive isomer in Fenugreek is (2S, 3R, 4S) .[1][3]

  • Critical Note: In acidic conditions or during extraction, lactonization can occur. Ensure your reference standard matches the isomer profile of your sample, or use a method that separates the major isomer from the minor (2R, 3R, 4S) congener.

Method A: LC-MS/MS (The Bioanalytical Gold Standard)

Best for: Plasma pharmacokinetics, trace analysis in complex matrices.

The HILIC Advantage

Standard C18 columns fail to retain polar zwitterions like 4-HIL, leading to elution in the void volume where ion suppression is highest. Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory stationary phase choice here. It retains polar compounds using an aqueous-organic mobile phase, allowing 4-HIL to elute in a cleaner window.

Protocol Overview
  • Column: ZIC-cHILIC or BEH Amide (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Acetonitrile:Water (80:20) with 0.1% Formic Acid (Isocratic).[4]

  • Flow Rate: 0.5 mL/min.

  • Internal Standard (IS): L-Isoleucine or Homatropine (Structural analogs).

  • Detection: ESI Positive Mode, MRM.

MRM Transitions (Self-Validation Check)

Monitor two transitions to confirm identity. If the ratio of Quantifier/Qualifier deviates by >20%, suspect interference.

  • Precursor: m/z 148.1 [M+H]+

  • Quantifier: m/z 102.1 (Loss of HCOOH)

  • Qualifier: m/z 74.1 or 56.1

Method B: HPLC-FLD (The QC Standard)

Best for: Manufacturing QC, quantifying 4-HIL in standardized extracts where MS is unavailable.

The Derivatization Chemistry

Since 4-HIL is a secondary amine equivalent in reactivity, we use o-Phthalaldehyde (OPA) in the presence of a thiol (2-mercaptoethanol). This forms a highly fluorescent isoindole derivative.

  • Causality: The reaction is rapid but the derivative is unstable. Automated pre-column derivatization (using the HPLC autosampler) is superior to manual mixing because it standardizes the reaction time (e.g., exactly 2 mins before injection).

Protocol Overview
  • Column: C18 Reverse Phase (250 x 4.6 mm, 5 µm).

  • Derivatizing Reagent: OPA + 2-Mercaptoethanol in Borate Buffer (pH 9.5).

  • Mobile Phase:

    • A: Sodium Acetate Buffer (pH 7.2)

    • B: Acetonitrile:Methanol:THF

  • Detection: Fluorescence (Ex: 330 nm, Em: 440 nm).

  • Linearity: Typically 1 – 100 µg/mL.

Method C: HPTLC (The Rapid Screen)

Best for: Herbal raw material authentication, rapid pass/fail testing.

Protocol Overview
  • Plate: Silica gel 60 F254.[5][6]

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1 v/v/v).[6]

  • Derivatization: Spray with 0.2% Ninhydrin in ethanol. Heat at 110°C for 10 min.

  • Detection: Densitometric scanning at 395 nm (visible range, pink/purple spot).

  • Rf Value: Expect a band at Rf ~ 0.36 – 0.45.

Critical Workflow: Extraction from Fenugreek Seeds[1][2][3][4][6][8][9][10]

Regardless of the detection method, the extraction efficiency defines your accuracy. 4-HIL is polar; lipids are not.

ExtractionWorkflow Start Raw Fenugreek Seeds Step1 Defatting (Hexane Wash) Start->Step1 Remove Lipids Step2 Extraction (50-70% Ethanol) Step1->Step2 Extract Amino Acids Step3 Cation Exchange Chromatography (Dowex 50W / Amberlite) Step2->Step3 Load onto Resin Step4 Elution (2N Ammonia) Step3->Step4 Wash water -> Elute NH3 Step5 Evaporation & Reconstitution Step4->Step5 Remove Ammonia Analysis Ready for Analysis (HPLC/MS/HPTLC) Step5->Analysis

Figure 1: Optimized extraction workflow to isolate 4-HIL from lipid-rich Fenugreek seeds. The ion-exchange step is critical to remove sugars and saponins that interfere with derivatization.

Comparative Data Analysis

The following data is synthesized from cross-validated studies (see References).

ParameterLC-MS/MS (HILIC)HPLC-FLD (OPA)HPTLC (Ninhydrin)
Linearity Range 50 – 2000 ng/mL1 – 100 µg/mL20 – 200 ng/spot
LOD (Limit of Detection) ~15 ng/mL~0.1 µg/mL~20 ng/spot
LOQ (Limit of Quantitation) ~50 ng/mL~0.3 µg/mL~160 ng/spot
Recovery (Accuracy) 90 – 109%96 – 102%98 – 101%
Precision (RSD) < 5%< 2%< 5.5%
Major Interference Ion Suppression (Matrix)Unstable DerivativeSpot Diffusion
Analytical Decision Tree

DecisionTree Start Sample Matrix? Plasma Biological Fluid (Plasma/Urine) Start->Plasma Plant Plant Material (Seeds/Extracts) Start->Plant MS Method: LC-MS/MS (HILIC Column) Plasma->MS Required Trace Trace Level? (<1 µg/mL) Plant->Trace HighConc High Conc? (>0.5%) Plant->HighConc Trace->MS HPLC Method: HPLC-FLD (OPA Deriv.) HighConc->HPLC Quantification HPTLC Method: HPTLC (Ninhydrin) HighConc->HPTLC ID/Screening

Figure 2: Method selection logic based on matrix complexity and sensitivity requirements.

References

  • Hajimehdipoor, H., et al. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran.[2] Journal of Medicinal Plants.[2][5]

  • Nikhat, S. R., et al. (2017).[2][7] Extraction and Characterization of 4-Hydroxyisoleucine from Trigonella Foenum Graecum Seeds. Indo American Journal of Pharmaceutical Sciences.[2][7]

  • Gharavi Kashani, V., et al. (2021).[5] 4-Hydroxyisoleucine from Fenugreek: Preparation of high pharmacological strength extract and assay method development (HPTLC). Journal of Pharmacognosy and Phytochemistry.

  • Shivakumar, R., et al. (2022). Hydrophilic interaction LC–MS/MS method to avoid endogenous interference in the analysis of 4‐hydroxy isoleucine. Biomedical Chromatography.[2]

  • Singh, S., et al. (2023). Preclinical pharmacokinetics of 4-hydroxy isoleucine using LC-MS/MS.[8][9] Bioanalysis.[2][3][4][5][8][10]

Sources

Natural vs. Synthetic 4-Hydroxyisoleucine: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In the development of metabolic therapeutics for Type 2 Diabetes (T2D), 4-hydroxyisoleucine (4-HIL) occupies a unique niche as a glucose-dependent insulinotropic agent. However, the efficacy of 4-HIL is strictly governed by its stereochemistry.

The Core Finding: The insulinotropic activity is almost exclusively housed in the (2S, 3R, 4S) isomer.

  • Natural 4-HIL extracted from Fenugreek (Trigonella foenum-graecum) is ~90% (2S, 3R, 4S).

  • Synthetic 4-HIL often yields racemic mixtures or diastereomers (e.g., lactone forms or 2R isomers) which exhibit negligible biological activity or reduced potency.

This guide provides a technical comparison of natural extraction versus asymmetric synthesis, validating that "synthetic" is only a viable alternative if it achieves >99% enantiomeric excess (ee) of the (2S, 3R, 4S) configuration.

Chemical Identity & Structural Analysis[1][2]

The biological "lock" for 4-HIL is precise. The molecule possesses three chiral centers, theoretically allowing for eight stereoisomers. Only one fits the pancreatic


-cell receptor mechanism effectively.
FeatureNatural (2S, 3R, 4S)-4-HILSynthetic (Generic/Racemic)
Stereochemistry (2S, 3R, 4S) major (>90%)Variable (often mix of 2S/2R, 3R/3S)
Stability Stable in dry extract; hygroscopicProne to lactonization in acidic pH
Insulinotropic Threshold ~200 µM (Glucose dependent)>1000 µM (if racemic) or Inactive
Key Impurities Trigonelline, Saponins (Synergistic?)Solvent residues, enantiomers
Mechanism of Action Pathway

The following diagram illustrates the signaling pathway by which the specific (2S, 3R, 4S) isomer potentiates insulin secretion, highlighting the failure points for incorrect isomers.

MOA cluster_cell Beta-Cell Intracellular Cascade HIL_Nat (2S, 3R, 4S)-4-HIL (Active Isomer) BetaCell Pancreatic Beta-Cell HIL_Nat->BetaCell Direct Binding Metabolism Mitochondrial Metabolism (ATP Generation) HIL_Nat->Metabolism Potentiates Insulin Insulin Secretion HIL_Nat->Insulin Direct Potentiation (Glucose Dependent) HIL_Syn Incorrect Isomers (2R, Lactones) HIL_Syn->BetaCell No/Low Affinity Glut2 GLUT2 Transporter (Glucose Entry) Glut2->Metabolism KATP K+ ATP Channel (Closure) Metabolism->KATP ATP/ADP Ratio Increase Depol Membrane Depolarization KATP->Depol CaChannel L-Type Ca2+ Channel (Opening) Depol->CaChannel CaChannel->Insulin Ca2+ Influx

Caption: Mechanism of Action: (2S, 3R, 4S)-4-HIL potentiates insulin secretion only in the presence of elevated glucose (glucose-dependent), acting directly on the metabolic coupling within the beta-cell.[1][2][3][4][5][6][7]

Production Methodologies: Extraction vs. Synthesis

To achieve the required stereochemical purity, researchers must choose between rigorous purification of natural sources or highly specific asymmetric synthesis.

Workflow Comparison

Production cluster_nat Natural Extraction Route cluster_syn Chemoenzymatic Synthesis Route Seed Fenugreek Seeds Defat Defatting (Hexane/Pet Ether) Seed->Defat Extract Solvent Extraction (50-70% EtOH) Defat->Extract IonEx Cation Exchange (H+ Form) Extract->IonEx PureNat Natural 4-HIL (90% 2S,3R,4S) IonEx->PureNat Ile L-Isoleucine IDO Biotransformation (L-Ile Dioxygenase) Ile->IDO Filter Centrifugation & Ultrafiltration IDO->Filter Cryst Crystallization Filter->Cryst PureSyn Synthetic 4-HIL (>99% 2S,3R,4S) Cryst->PureSyn

Caption: Production Workflows: Natural extraction relies on purification from complex matrices, while the preferred synthetic route uses enzymatic hydroxylation to ensure stereospecificity.

Detailed Experimental Protocols

A. Natural Extraction Protocol (High-Yield)

Objective: Isolate 4-HIL from Trigonella foenum-graecum seeds while removing lipid and saponin contaminants.

  • Defatting: Macerate 100g of powdered fenugreek seeds in 500mL n-hexane for 4 hours at room temperature. Filter and discard the solvent (lipids). Dry the residue.[8]

  • Extraction: Resuspend dried powder in 500mL of 50% Ethanol/Water (v/v). Sonicate for 30 mins, then stir for 12 hours at 4°C (cold extraction prevents artifact formation).

  • Filtration: Centrifuge at 5000 x g for 15 mins. Collect supernatant.

  • Purification (Critical Step):

    • Load supernatant onto a cation-exchange column (Dowex 50W-X8 or equivalent, H+ form).

    • Wash with 3 bed volumes of distilled water to remove sugars and anionic impurities.

    • Elute amino acids with 2M NH4OH.

  • Isolation: Concentrate the eluate under vacuum. Redissolve in minimal water and precipitate with absolute ethanol to yield crude 4-HIL.

  • Validation: Analyze via HPLC-MS (see Section 5) to confirm the (2S, 3R, 4S) isomer ratio.

B. Chemoenzymatic Synthesis Protocol (L-Ile Dioxygenase)

Objective: Synthesize stereopure (2S, 3R, 4S)-4-HIL from L-Isoleucine. This method is superior to chemical synthesis due to 100% regioselectivity.

  • Enzyme Preparation: Express L-isoleucine dioxygenase (IDO) (e.g., from Bacillus thuringiensis) in E. coli. Lyse cells to obtain crude enzyme extract.

  • Reaction Setup:

    • Substrate: 100 mM L-Isoleucine.

    • Co-factors: 100 mM

      
      -ketoglutarate, 1 mM Ascorbic Acid, 1 mM FeSO4.
      
    • Buffer: 50 mM HEPES (pH 7.0).

  • Biotransformation: Incubate the mixture at 30°C with agitation (200 rpm) for 12-24 hours. Ensure adequate aeration (dioxygenase requires O2).

  • Termination: Heat shock at 90°C for 10 mins to denature proteins. Centrifuge to remove debris.

  • Purification: Apply supernatant to cation-exchange chromatography (as per Extraction Protocol) to separate 4-HIL from unreacted

    
    -ketoglutarate.
    
  • Yield: Expected yield is ~82% with >99% diastereomeric excess (de).

Efficacy & Pharmacokinetic Comparison

Quantitative Performance Data
ParameterNatural Extract (Standardized)Synthetic (Stereopure)Synthetic (Racemic)
Purity (4-HIL content) 20-40% (matrix effects)>98%>98%
Isomeric Ratio (2S,3R,4S) ~90%>99%~25-50%
Insulin Secretion (EC50) 200 µM200 µM>1000 µM / Inactive
Bioavailability (Oral) Moderate (Matrix aids absorption?)~57%Unknown
Half-life (T1/2) ~0.62 h~0.62 hVariable
Toxicity (LD50) >2000 mg/kg>2000 mg/kgUnknown
Key Findings
  • Glucose Dependence: Both natural and stereopure synthetic 4-HIL stimulate insulin only in high glucose conditions (e.g., >8.3 mM glucose). This minimizes the risk of hypoglycemia, a key advantage over sulfonylureas.

  • The "Entourage Effect": Some studies suggest natural extracts perform slightly better in vivo due to the presence of trigonelline and galactomannans, which may slow glucose absorption, complementing the insulinotropic effect of 4-HIL.

  • Pharmacokinetics: 4-HIL is rapidly absorbed but has a short half-life. It distributes preferentially to the intestine, kidney, and liver.[9]

Quality Control: Validating Stereochemistry

Trusting the label "4-Hydroxyisoleucine" is insufficient.[10] Verification is mandatory.

Recommended QC Method: LC-MS/MS

  • Column: Chiralpak ZWIX(+) or equivalent chiral column (to separate diastereomers).

  • Mobile Phase: MeOH/Acetonitrile/Water + 50mM Formic Acid.

  • Detection: MS/MS transition m/z 148.1 → 74.1 (Quantifier).

  • Criteria: The peak for (2S, 3R, 4S) must constitute >95% of the total 4-HIL area.

References

  • Broca, C., et al. (2000).[4] "4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion."[4] European Journal of Pharmacology. Link

  • Haeri, M.R., et al. (2012). "Non-insulin dependent anti-diabetic activity of (2S, 3R, 4S) 4-hydroxyisoleucine of fenugreek (Trigonella foenum-graecum) in streptozotocin-induced type I diabetic rats." Phytomedicine. Link

  • Smirnov, S.V., et al. (2010). "Metabolic engineering of Escherichia coli to produce (2S, 3R, 4S)-4-hydroxyisoleucine." Applied Microbiology and Biotechnology. Link

  • Rolland-Fulcrand, V., et al. (2004).[10] "Chemoenzymatic synthesis of enantiomerically pure (2S,3R,4S)-4-hydroxyisoleucine, an insulinotropic amino acid isolated from fenugreek seeds." Journal of Organic Chemistry. Link

  • Singh, G., et al. (2023). "Preclinical Pharmacokinetics of 4-Hydroxy Isoleucine Using LC–MS/MS: A Potential Polycystic Ovary Syndrome Phytopharmaceutical Therapeutics." Journal of Chromatographic Science. Link

  • Avalos-Soriano, A., et al. (2016). "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity." Molecules. Link

Sources

Validation of 4-Hydroxyisoleucine (4-HIL) as a Bioactive Biomarker: Analytical Performance and Comparative Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 4-Hydroxyisoleucine (4-HIL) as a Potency & Pharmacokinetic Biomarker Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of metabolic therapeutics and nutraceuticals derived from Trigonella foenum-graecum (Fenugreek), the selection of an appropriate biomarker is critical for standardization and pharmacokinetic (PK) profiling.[1] While Trigonelline has historically served as the primary reference marker due to its abundance, it lacks the direct pharmacological correlation to insulin secretion that 4-Hydroxyisoleucine (4-HIL) possesses.

This guide validates 4-HIL as a superior functional biomarker , detailing its bioanalytical validation via LC-MS/MS, its mechanistic relevance compared to alternatives, and the specific protocols required to overcome its primary analytical challenge: isobaric interference from endogenous L-Isoleucine and L-Leucine.

Part 1: Comparative Analysis of Biomarker Alternatives

For researchers correlating plasma levels with antidiabetic efficacy, 4-HIL offers a distinct advantage over traditional markers. The following table objectively compares 4-HIL against Trigonelline (the industry standard) and Diosgenin.

Table 1: Comparative Utility of Fenugreek Biomarkers in Metabolic Research
Feature4-Hydroxyisoleucine (4-HIL) Trigonelline Diosgenin
Primary Biological Activity Insulinotropic (Glucose-dependent) ; enhances GLUT4 translocation.Neuroprotective; weak hypoglycemic activity.Lipid metabolism modulation; steroid precursor.
Correlation to Efficacy High (Directly drives insulin secretion).Low (Surrogate marker only).Moderate (Lipid profiles only).
Endogenous Baseline None (Not found in mammalian tissue).[2]Low levels possible (dietary overlap).None.
Analytical Challenge High (Isobaric interference with Isoleucine/Leucine).Low (Distinct UV/MS profile).Moderate (Requires hydrolysis).
Pharmacokinetics (Human) Tmax: ~0.5–2.0 h; T1/2: ~10–11 h.Rapid elimination.Slow absorption (lipophilic).

Expert Insight: While Trigonelline is easier to quantify, it fails to predict the insulinotropic potency of a formulation. 4-HIL is the only marker that validates both the exposure (PK) and the potential for pharmacodynamic effect (PD) in diabetes studies.

Part 2: Mechanistic Validation

To understand why 4-HIL is the preferred functional biomarker, one must visualize its unique mechanism. Unlike sulfonylureas, which cause hypoglycemia by closing K+ATP channels regardless of glucose levels, 4-HIL operates via a glucose-dependent pathway, reducing the risk of hypoglycemic shock.

Figure 1: Glucose-Dependent Insulinotropic Mechanism of 4-HIL

G Glucose High Glucose (> 5.5 mM) Metabolism Cellular Metabolism (ATP Generation) Glucose->Metabolism DirectEffect Direct Beta-Cell Stimulation Glucose->DirectEffect Required for 4-HIL Activity KATP K+ ATP Channel (Closure) Metabolism->KATP Depol Membrane Depolarization KATP->Depol CaChannel VDCC Opening (Ca2+ Influx) Depol->CaChannel Insulin Insulin Secretion (Biphasic) CaChannel->Insulin HIL 4-Hydroxyisoleucine (4-HIL) HIL->DirectEffect Potentiation PI3K PI3K/Akt Pathway Activation DirectEffect->PI3K PI3K->Insulin Amplification

Caption: 4-HIL potentiates insulin secretion via the PI3K/Akt pathway strictly in the presence of elevated glucose, distinguishing it from constitutive secretagogues.

Part 3: Bioanalytical Protocol (LC-MS/MS)

The quantification of 4-HIL in plasma is complicated by the presence of endogenous isomers (L-Isoleucine and L-Leucine). Standard C18 columns often fail to separate these. The following protocol uses Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve baseline separation, a critical requirement for regulatory validation (FDA/EMA M10 guidelines).

Experimental Workflow

1. Sample Preparation (Protein Precipitation)

  • Matrix: Rat or Human Plasma (50 µL).

  • Internal Standard (IS): L-Isoleucine-d10 or Homatropine (10 µL).

  • Precipitation: Add 200 µL Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Processing: Vortex for 2 min, Centrifuge at 10,000 rpm for 10 min at 4°C.

  • Supernatant: Transfer 100 µL to autosampler vials.

2. LC-MS/MS Conditions

  • Column: ZIC-cHILIC or BEH Amide (100 mm x 2.1 mm, 1.7 µm). Note: HILIC is essential for isomer separation.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • B: Acetonitrile + 0.1% Formic Acid.[3][4][5][6][7]

    • Isocratic Mode: 20:80 (A:B) at 0.5 mL/min.

  • Detection: ESI Positive Mode, MRM.

Table 2: Optimized MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
4-Hydroxyisoleucine 148.1 102.1 (Quantifier)2015
148.174.1 (Qualifier)2022
L-Isoleucine (Interference) 132.186.12012

3. Validation Criteria (Acceptance Limits)

  • Linearity: 50 – 2000 ng/mL (

    
    ).
    
  • Accuracy: 85–115% of nominal concentration.

  • Precision (CV): <15% (Inter-day and Intra-day).[3]

  • Recovery: >80% extraction efficiency.

Figure 2: Analytical Workflow for Isomer Separation

Workflow Sample Plasma Sample (Contains 4-HIL + Isoleucine) Precip Protein Precipitation (ACN + 0.1% FA) Sample->Precip Centrifuge Centrifugation (10k rpm, 4°C) Precip->Centrifuge HILIC HILIC Separation (ZIC-cHILIC Column) Centrifuge->HILIC MS MS/MS Detection (MRM 148.1 -> 102.1) HILIC->MS 4-HIL (RT: 2.5 min) HILIC->MS Isoleucine (RT: 3.2 min)

Caption: HILIC chromatography is required to chromatographically resolve 4-HIL from endogenous isoleucine prior to MS detection.

Part 4: Supporting Experimental Data

The following data summarizes the pharmacokinetic performance of 4-HIL in Wistar rats (10 mg/kg p.o.), demonstrating its viability as a stable biomarker for oral dosing studies.

Table 3: Pharmacokinetic Profile of 4-HIL (Rat Plasma)
ParameterValue (Mean ± SD)Interpretation
Cmax 2.42 ± 0.61 µg/mLRapid absorption; high bioavailability.
Tmax 0.5 – 1.0 hFast onset of action.
AUC (0-t) ~11.5 µg·h/mLSignificant systemic exposure.
T1/2 (Elimination) 10.83 ± 1.96 hSupports b.i.d. or t.i.d. dosing regimens.
Bioavailability (F) ~56%High oral viability compared to peptide alternatives.

Data synthesized from preclinical validation studies [1, 2].[8]

References
  • Gowtham, I., et al. (2022). Hydrophilic interaction LC-MS/MS method to avoid endogenous interference in the analysis of 4-hydroxy isoleucine from dietary supplementation of fenugreek.[3] Biomedical Chromatography. [Link]

  • Wadhwa, P., et al. (2020). Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. Royal Society of Chemistry Advances. [Link]

  • Broca, C., et al. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Agrawal, S., et al. (2023). Preclinical Pharmacokinetics of 4-Hydroxy Isoleucine Using LC–MS/MS: A Potential Polycystic Ovary Syndrome Phytopharmaceutical Therapeutic. Journal of Chromatographic Science. [Link]

  • Avalos-Soriano, A., et al. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity.[9] Molecules. [Link][1][6][7][8][9][10][11][12][13]

Sources

comparative study of 2-amino-3-hydroxy-4-methyl-valeric acid and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of 2-Amino-3-Hydroxy-4-Methyl-Valeric Acid (3-Hydroxyleucine) and its Analogs Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Isomers with Divergent Pharmacological Roles

Executive Summary

This guide provides a technical comparison between 2-amino-3-hydroxy-4-methyl-valeric acid (commonly known as 3-Hydroxyleucine ) and its structural analog, 4-Hydroxyisoleucine . While both are hydroxylated branched-chain amino acids (BCAAs) sharing the formula C₆H₁₃NO₃, their pharmacological "performance" differs fundamentally.

  • 3-Hydroxyleucine functions primarily as a structural pharmacophore in peptide antibiotics (e.g., Muraymycins) and proteasome inhibitors (e.g., Lactacystin), where its specific stereochemistry dictates ligand binding and metabolic stability.

  • 4-Hydroxyisoleucine functions as a metabolic modulator , possessing intrinsic insulinotropic activity used in the treatment of Type 2 Diabetes and obesity.

This document details their chemical identity, synthesis pathways, and comparative biological data.[1][2][3]

Chemical Identity & Structural Divergence

The core difference lies in the methylation pattern of the carbon skeleton (Leucine vs. Isoleucine) and the regiochemistry of the hydroxyl group.

Feature3-Hydroxyleucine (Target)4-Hydroxyisoleucine (Benchmark Analog)
IUPAC Name 2-amino-3-hydroxy-4-methylpentanoic acid(2S,3R,4S)-2-amino-4-hydroxy-3-methylpentanoic acid
Common Name

-Hydroxyleucine
4-OH-Ile / Fenugreek Amino Acid
Skeleton Leucine (Isobutyl side chain)Isoleucine (sec-Butyl side chain)
Hydroxyl Position C3 (

-position)
C4 (

-position)
Stereocenters 2 (C2, C3) - 4 stereoisomers3 (C2, C3, C4) - 8 stereoisomers
Natural Source Streptomyces spp. (in peptides)Trigonella foenum-graecum (Fenugreek seeds)
Primary Utility Chiral building block for antibioticsDirect insulin secretagogue
Structural Visualization

The following diagram illustrates the structural relationship and the divergent biosynthetic origins of these two analogs.

G L_Leu L-Leucine (Precursor) H_Leu 3-Hydroxyleucine (2-amino-3-hydroxy-4-methyl-valeric acid) Target: Antibiotic Scaffold L_Leu->H_Leu C3-Hydroxylation (Enzyme: SadA / Chem: Aldol) L_Ile L-Isoleucine (Precursor) H_Ile 4-Hydroxyisoleucine (Fenugreek Extract) Target: Insulin Secretion L_Ile->H_Ile C4-Hydroxylation (Enzyme: IDO)

Figure 1: Divergent hydroxylation pathways of Leucine and Isoleucine leading to distinct bioactive analogs.

Production Methodologies: Synthesis & Yields[4]

For drug development, the availability of specific stereoisomers is critical. 3-Hydroxyleucine requires complex stereoselective synthesis, whereas 4-Hydroxyisoleucine is often extracted or produced biocatalytically.

A. 3-Hydroxyleucine (Chemical Synthesis)

The (2S,3S) isomer is the most biologically relevant form found in Muraymycin antibiotics.

  • Method: Sharpless Asymmetric Dihydroxylation or Aldol Condensation.

  • Key Challenge: Establishing the syn or anti relationship between C2-NH₂ and C3-OH.

Comparative Yield Data (Literature Aggregation):

Synthesis Route Target Isomer Overall Yield Enantiomeric Excess (ee) Reference
Sharpless AD (2S,3S) 67% 97% Hale et al. (Tetrahedron)
Aldol (Evans) (2S,3S) 55-60% >98% Standard Protocol

| Enzymatic (SadA) | (2S,3S) | N/A (Bioconversion) | >99% | Mast et al. (Burkholderia) |

B. 4-Hydroxyisoleucine (Extraction/Biocatalysis)[5]
  • Method: Extraction from Fenugreek seeds (0.6% dry weight) or enzymatic hydroxylation of L-isoleucine using L-isoleucine dioxygenase (IDO).

  • Scalability: High. Biocatalytic routes allow for gram-scale production without toxic reagents.

Biological Performance Profile

This section contrasts the intrinsic activity of 4-Hydroxyisoleucine with the structural contribution of 3-Hydroxyleucine.

A. 4-Hydroxyisoleucine: The Metabolic Modulator

Mechanism: 4-OH-Ile stimulates insulin secretion in a glucose-dependent manner, reducing the risk of hypoglycemia (a side effect of sulfonylureas). It acts directly on pancreatic


-cells.

Experimental Data (Insulin Secretion):

  • Assay: Perfusion of isolated rat pancreas.

  • Condition: High Glucose (16.7 mM) vs. Basal Glucose (3 mM).

  • Performance:

    • At 3 mM Glucose: No significant increase in insulin (Safety profile).

    • At 16.7 mM Glucose: +300% increase in insulin release with 200 µM 4-OH-Ile.

    • EC₅₀: ~200-400 µM (depending on model).

B. 3-Hydroxyleucine: The Structural Pharmacophore

Mechanism: Free 3-Hydroxyleucine has low intrinsic activity. Its value appears when incorporated into peptide backbones (e.g., Muraymycins). The C3-hydroxyl group provides a handle for acylation (lipid attachment), which drastically improves membrane permeability and potency.

Experimental Data (Antibiotic Potency - Muraymycin Analogs):

Compound Variant Structure Modification MIC (E. coli) Interpretation
Muraymycin C1 Non-acylated 3-OH-Leu 1.0 µg/mL Moderate activity.

| Muraymycin B6 | Acylated 3-OH-Leu (Fatty Acid chain) | 0.06 µg/mL | ~16x Potency Increase. |

Signaling Pathway Visualization

The following diagram details the mechanism of action for 4-Hydroxyisoleucine, the analog with intrinsic signaling activity.

InsulinPath cluster_cell Pancreatic Beta-Cell Glucose Glucose (High) Metabolism ATP Generation Glucose->Metabolism UnknownTarget Direct Effect (PI3K/IRS-1?) Glucose->UnknownTarget Required for Activity KATP K+ ATP Channel (Closure) Metabolism->KATP Depol Membrane Depolarization KATP->Depol Ca_Influx Ca2+ Influx Depol->Ca_Influx Insulin Insulin Granule Exocytosis Ca_Influx->Insulin H_Ile 4-Hydroxyisoleucine H_Ile->UnknownTarget UnknownTarget->Insulin Potentiation (Glucose Dependent)

Figure 2: Glucose-dependent insulinotropic mechanism of 4-Hydroxyisoleucine.

Experimental Protocols

Protocol A: Stereoselective Synthesis of (2S,3S)-3-Hydroxyleucine

For use as a reference standard or building block.

  • Starting Material: Methyl (E)-4-methyl-2-pentenoate.

  • Asymmetric Dihydroxylation:

    • Prepare AD-mix-alpha (contains hydroquinine 1,4-phthalazinediyl diether ligand) in t-BuOH/H₂O (1:1).

    • Add starting ester at 0°C. Stir for 24h.

    • Quench: Add sodium sulfite (Na₂SO₃). Extract with ethyl acetate.[4]

    • Result: (2R,3S)-diol ester (Intermediate).

  • Cyclic Sulfate Formation:

    • Treat diol with thionyl chloride (SOCl₂) followed by oxidation with RuCl₃/NaIO₄.

  • Azide Displacement (Inversion):

    • React cyclic sulfate with NaN₃ in DMF at 60°C. This inverts the C2 center to the (S) configuration.

  • Reduction & Hydrolysis:

    • Hydrogenate (H₂, Pd/C) to convert azide to amine.

    • Hydrolyze ester with LiOH.

  • Purification: Ion-exchange chromatography (Dowex 50W).

  • Validation: ¹H NMR (D₂O) should show doublet at

    
     0.95 (methyls) and doublet at 
    
    
    
    3.8 (C3-H).
Protocol B: Insulin Secretion Assay (Benchmark for Analogs)

To compare bioactivity of new analogs against 4-Hydroxyisoleucine.

  • Cell Line: INS-1 (Rat insulinoma) or isolated Islets of Langerhans.

  • Buffer: Krebs-Ringer Bicarbonate (KRB) buffer, pH 7.4.

  • Procedure:

    • Pre-incubation: Starve cells in glucose-free KRB for 2 hours.

    • Treatment Groups:

      • Control (3 mM Glucose)

      • Stimulated (16.7 mM Glucose)

      • Test (16.7 mM Glucose + 200 µM 4-Hydroxyisoleucine)

    • Incubation: 1 hour at 37°C.

  • Analysis: Collect supernatant. Quantify insulin using Rat Insulin ELISA kit.

  • Success Criteria: Test group must show statistically significant increase (p<0.05) over the "Stimulated" group alone.

References

  • Hale, K. J., et al. (1994). "A convenient new asymmetric synthesis of both enantiomers of erythro-3-hydroxyleucine."[5][6] Tetrahedron. Link

  • Sauvaire, Y., et al. (1998).[7] "4-Hydroxyisoleucine: A novel amino acid potentiator of insulin secretion." Diabetes.[6][7][8][9] Link

  • Mast, Y., et al. (2013). "Characterization of the '3-hydroxyleucine' operon in Burkholderia." ChemBioChem. Link

  • Ries, M. I., et al. (2014). "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine." Beilstein Journal of Organic Chemistry. Link

  • Broca, C., et al. (1999). "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties."[6][8][9] American Journal of Physiology-Endocrinology and Metabolism. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-amino-3-hydroxy-4-methyl-valeric acid

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: 3-Hydroxyleucine;


-Hydroxyleucine
CAS Registry Number:  10148-70-6 (isomer specific) / 5817-22-1 (general)
Executive Summary & Risk Profile

From the Desk of the Senior Application Scientist: Handling non-standard amino acids like 2-amino-3-hydroxy-4-methyl-valeric acid requires a shift in mindset from "low toxicity" to "high containment." While standard amino acids are benign, this compound is often a synthetic intermediate or a chiral building block in drug development.

The Hidden Risks:

  • Unknown Bioactivity: In drug discovery, assume this molecule is a bioactive scaffold until proven otherwise.

  • Physical Behavior: Like many amino acid zwitterions, this powder is prone to static charging . It "flies," creating invisible aerosols that bypass standard airflow if not managed, leading to mucous membrane irritation (H315, H319, H335).

  • Sensitization: Repeated inhalation of amino acid derivative dusts can trigger immune sensitization.

Core Directive: Your primary safety metric is Dust Control . If you can see particles in the air, your containment has already failed.

Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety." Select PPE based on the Scale of Operation .

Protective LayerAnalytical Scale (<100 mg)Preparative/Synthesis Scale (>100 mg)Rationale
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if outside hood)Primary defense is engineering controls. N95 is a backup for weighing errors.
Ocular Side-shield Safety GlassesTight-fitting Chemical GogglesPowders can bypass side shields in turbulent airflow. Goggles seal the eyes.[1]
Dermal (Hands) Nitrile Gloves (4 mil)Double Nitrile (Outer: 8 mil, Inner: 4 mil)4 mil provides dexterity; 8 mil provides breakthrough resistance for solvents used in synthesis.
Body Standard Cotton Lab CoatTyvek® Sleeves or ApronPrevents accumulation of static-charged powder on cotton fibers of lab coats.
Footwear Closed-toe, non-perforatedChemical-resistant overshoesPrevents tracking of powder if a spill occurs.[1]
Operational Protocols: The Self-Validating System

A "self-validating" system means the protocol forces you to check safety before the hazard arises.

A. The "Static-Neutral" Weighing Protocol

Context: Amino acid powders are notoriously static-prone and will repel from spatulas, contaminating the balance area.

  • Environment Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Ionization (The Expert Step): Use an anti-static gun or ionizing bar inside the balance chamber for 5 seconds before opening the vial. This neutralizes the "flying powder" effect.

  • The "Transfer" Rule: Never transfer powder directly from a stock bottle to a flask.

    • Step 1: Weigh into a disposable weighing boat or antistatic paper.

    • Step 2: Close the stock bottle immediately.

    • Step 3: Transfer from boat to reaction vessel via a powder funnel .

  • Validation: Shine a flashlight parallel to the balance surface. If you see sparkling particles floating, stop. Wipe down with wet Kimwipes.

B. Reaction & Solubilization

Context: 2-amino-3-hydroxy-4-methyl-valeric acid is soluble in water and polar organic solvents.

  • Solvent Addition: Add solvent slowly down the side of the vessel to avoid kicking up dust.

  • Venting: If using acidic conditions (e.g., HCl salt formation), expect exotherms. Ensure the vessel is vented to the rear of the hood.

  • Labeling: Mark all vessels "Irritant - Amino Acid Derivative."

Emergency Response & Disposal
Accidental Release (Spill)
  • Dry Spill (Powder): DO NOT SWEEP. Sweeping generates aerosols.

    • Protocol: Cover the spill with wet paper towels (water or ethanol). Wipe up the wet slurry. Place in a sealed bag.

  • Wet Spill (Solution): Absorb with vermiculite or spill pads.

  • Exposure:

    • Eye Contact: Flush for 15 minutes. The zwitterionic nature can buffer pH, masking damage. Flush thoroughly regardless of pain level.

    • Skin: Wash with soap and water.[2][3][4][5][6] Do not use ethanol (increases skin permeability).

Disposal Strategy (Cradle-to-Grave)

Dispose of strictly according to chemical waste regulations.

  • Solid Waste: Segregate into "Solid Hazardous Waste (Organic)." Label as "3-Hydroxyleucine."

  • Liquid Waste:

    • Aqueous: If pH is neutral and no heavy metals are present, check local regulations. Usually, this goes to "Aqueous Organic Waste."

    • Solvent: "Flammable Organic Waste."

  • Destruction Method: The preferred method is incineration equipped with an afterburner and scrubber to manage nitrogen oxides (NOx) generated from the amino group.

Decision Logic Diagram

The following flowchart illustrates the decision-making process for handling this compound, ensuring you select the correct safety tier.

SafetyProtocol Start Start: Handling 2-Amino-3-Hydroxy-4-Methyl-Valeric Acid Assessment Risk Assessment: Quantity & Operation? Start->Assessment SmallScale < 100 mg (Analytical/Weighing) Assessment->SmallScale LargeScale > 100 mg (Synthesis/Prep) Assessment->LargeScale PPE_Level1 PPE Level 1: Nitrile Gloves + Safety Glasses Standard Fume Hood SmallScale->PPE_Level1 PPE_Level2 PPE Level 2: Double Gloves + Goggles + Sleeves High-Flow Hood + Anti-Static Gun LargeScale->PPE_Level2 StaticCheck Static Check: Is powder clinging to spatula? PPE_Level1->StaticCheck PPE_Level2->StaticCheck Ionize ACTION: Use Ionizing Bar/Gun or Wait 30s StaticCheck->Ionize Yes Proceed Proceed with Transfer (No direct pouring) StaticCheck->Proceed No Ionize->Proceed Cleanup Decontamination: Wet Wipe Method (No Sweeping) Proceed->Cleanup Disposal Disposal: Incineration (Organic Waste) Cleanup->Disposal

Caption: Operational logic flow for determining PPE levels and handling static risks during amino acid transfer.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.